Product packaging for 1-hexadecyl-3-methylimidazolium bromide(Cat. No.:CAS No. 132361-22-9)

1-hexadecyl-3-methylimidazolium bromide

Cat. No.: B1149077
CAS No.: 132361-22-9
M. Wt: 387.44106
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexadecyl-3-methylimidazolium bromide is a long-chain imidazolium-based ionic liquid that serves as a versatile compound in advanced scientific research. Its structure, featuring a hydrophilic cationic head group and a long hydrophobic alkyl chain, confers significant surface activity, making it a highly effective ionic liquid surfactant for the synthesis and templating of nanostructured materials . A key area of investigation is its potent antimicrobial activity. The compound's long alkyl chain (C16) interacts with and disrupts bacterial cell membranes, leading to cell death. Studies have shown it is particularly effective against Gram-positive bacteria like Staphylococcus epidermidis , even at low concentrations, highlighting its potential for developing antimicrobial polymer blends and surfaces . Furthermore, this ionic liquid demonstrates excellent performance as a corrosion inhibitor for mild steel in acidic environments. Electrochemical studies classify it as a mixed-type inhibitor, with research showing inhibition efficiencies as high as 96.9% in 1M HCl. Its mechanism is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer . Its high thermal stability (with a decomposition temperature around 296°C for the chloride analogue) also makes it a more robust alternative to conventional surfactants like CTAB in high-temperature synthesis processes . For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39N2.Br B1149077 1-hexadecyl-3-methylimidazolium bromide CAS No. 132361-22-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STESGJHDBJZDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30768020
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30768020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132361-22-9
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30768020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium bromide, often abbreviated as [C16MIM]Br, is a prominent member of the imidazolium-based ionic liquid family. Its unique molecular architecture, featuring a hydrophilic imidazolium head and a long, hydrophobic 16-carbon alkyl tail, imparts an amphiphilic character.[1][2] This structure allows it to act as a surfactant, forming micelles in solution and exhibiting interesting interfacial properties.[1][2] These characteristics, combined with the typical properties of ionic liquids such as low vapor pressure and high thermal stability, make [C16MIM]Br a compound of significant interest in diverse fields including materials science, catalysis, extraction processes, and nanotechnology.[1][2] This guide provides an in-depth overview of its core physicochemical properties, supported by detailed experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized in the following tables.

Table 1: General Properties
PropertyValueSource(s)
IUPAC Name 1-hexadecyl-3-methyl-1H-imidazol-3-ium bromideN/A
CAS Number 132361-22-9[1]
Molecular Formula C₂₀H₃₉BrN₂N/A
Molecular Weight 387.44 g/mol N/A
Appearance White to light yellow powder or crystalline solid[1]
Table 2: Thermodynamic Properties
PropertyValueSource(s)
Melting Point 42 - 68 °C[1]
Thermal Stability Decomposition onset typically >150 °C[1]

Note: The thermal stability of imidazolium-based ionic liquids can be influenced by the nature of the anion and long-term exposure to elevated temperatures may cause degradation even below the reported onset temperature.[3][4]

Table 3: Solution Properties (Aqueous)
PropertyValueSource(s)
Solubility Soluble in some polar solvents; solubility in non-polar organic solvents is enhanced compared to shorter-chain analogues.[1]
Critical Micelle Concentration (CMC) Estimated Range: 0.4 - 0.9 mM[5][6][7]
Surface Tension Decreases with increasing concentration below the CMC.[5][7]

Note: A precise CMC value for [C16MIM]Br is not consistently reported. The provided range is an estimate based on the CMC of the structurally similar surfactant Hexadecyltrimethylammonium bromide (CTAB) (0.92 mM) and the aggregation concentration of 1,2-dimethyl-3-N-hexadecyl imidazolium tetrafluoroborate (approx. 0.4 mM). Literature suggests the CMC for 1-alkyl-3-methylimidazolium bromides falls between that of traditional cationic and anionic surfactants with the same alkyl chain length.[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis: Alkylation of 1-Methylimidazole

The most common synthesis route is the quaternization of 1-methylimidazole with 1-bromohexadecane.[1]

Methodology:

  • Reaction Setup: To a solution of dichloromethane (e.g., 30 mL) in a round-bottom flask, add 1-methylimidazole (1.0 eq., e.g., 0.14 mol) and 1-bromohexadecane (1.0-1.1 eq., e.g., 0.15 mol).

  • Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 350 K / 77 °C) for an extended period (e.g., 48 hours) under an inert nitrogen atmosphere to prevent side reactions.

  • Isolation: After the reaction is complete, the solvent (dichloromethane) is removed from the resulting clear solution using a rotary evaporator under reduced pressure.

  • Purification & Crystallization: The crude product is washed with a solvent like ethyl acetate to remove any unreacted starting materials. Colorless crystals of the final product can be obtained by slow evaporation of a solution in a suitable solvent, such as ethyl acetate, over several days.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Methylimidazole Reaction Stir at 77°C 48h, N2 atm Reactant1->Reaction Reactant2 1-Bromohexadecane Reactant2->Reaction Solvent Dichloromethane Solvent->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Remove Solvent Purification Wash with Ethyl Acetate Evaporation->Purification Crude Product Crystallization Slow Evaporation Purification->Crystallization Product [C16MIM]Br Crystals Crystallization->Product

Synthesis workflow for this compound.
Determination of Critical Micelle Concentration (CMC) by Conductivity

The CMC can be determined by measuring the change in the conductivity of the solution as a function of surfactant concentration. Below the CMC, conductivity increases linearly as individual ions are added. After micelle formation begins, the slope of the conductivity versus concentration plot changes, as the micelles and their bound counterions are less mobile than the free ions. The intersection of the two linear portions of the plot indicates the CMC.[8][9]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of [C16MIM]Br in deionized water (e.g., 10 mM).

  • Sample Preparation: Prepare a series of dilutions from the stock solution, covering a concentration range both below and well above the expected CMC (e.g., 0.05 mM to 5 mM).

  • Temperature Control: Place the samples in a thermostat-controlled water bath to maintain a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.

  • Measurement: Calibrate the conductivity meter with standard KCl solutions. Measure the specific conductance of the deionized water blank and then each prepared dilution, ensuring the conductivity cell is rinsed with the respective solution before measurement.

  • Data Analysis: Plot the specific conductance (κ) as a function of the [C16MIM]Br concentration. The plot will show two distinct linear regions. Fit straight lines to the data points in each region. The concentration at which these two lines intersect is the CMC.

CMC_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis cluster_result Result A Prepare Stock Solution B Create Series of Dilutions A->B C Thermostat Samples (e.g., 25°C) B->C D Calibrate Conductivity Meter C->D E Measure Conductance of each Dilution D->E F Plot Conductance vs. Concentration E->F G Identify Two Linear Regions F->G H Determine Intersection G->H I Critical Micelle Concentration (CMC) H->I

General workflow for CMC determination using the conductivity method.
Thermal Stability Analysis by Thermogravimetry (TGA)

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Prior to analysis, the ionic liquid sample should be thoroughly dried under vacuum (e.g., for 48-96 hours) to remove any absorbed water, which could interfere with the measurement.

  • Instrument Setup: Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Analysis Conditions (Ramped):

    • Purge Gas: Use an inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 5 or 10 °C/min).[3]

  • Data Analysis: The TGA instrument records the sample weight as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins.

Structure-Property Relationship

The dual chemical nature of the [C16MIM]Br molecule is the foundation of its functionality as a surfactant.

Structure_Property cluster_structure Molecular Structure cluster_properties Properties cluster_behavior Solution Behavior Structure [C16MIM]Br Molecule Head Imidazolium Ring (Cationic Head) Structure->Head Tail Hexadecyl Chain (C16H33 Tail) Structure->Tail Hydrophilic Hydrophilic Head->Hydrophilic Hydrophobic Hydrophobic Tail->Hydrophobic Amphiphilic Amphiphilic Nature Hydrophilic->Amphiphilic Hydrophobic->Amphiphilic Micelle Micelle Formation (Above CMC) Amphiphilic->Micelle

Relationship between molecular structure and micelle formation.

References

1-hexadecyl-3-methylimidazolium bromide synthesis from 1-bromohexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16MIM]Br) from 1-bromohexadecane and 1-methylimidazole. The document provides a comprehensive overview of the synthetic protocol, including reaction conditions, purification methods, and characterization data, presented in a format tailored for scientific and research applications.

Introduction

This compound is a member of the imidazolium class of ionic liquids, characterized by a 16-carbon alkyl chain attached to the imidazolium cation and a bromide anion.[1] This structure imparts an amphiphilic nature, with a hydrophilic imidazolium head and a hydrophobic hexadecyl tail, leading to surfactant-like properties.[1] Typically a white to light yellow powder or crystalline solid, its melting point generally falls within the range of 42-68°C.[1] This ionic liquid exhibits good thermal stability, with decomposition temperatures often exceeding 150°C.[1] Its applications are diverse, spanning catalysis, material science, and extraction processes.[1] The synthesis is achieved through the quaternization of 1-methylimidazole with 1-bromohexadecane.[1][2]

Synthetic Pathway

The core of the synthesis involves a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexadecane. This results in the formation of the 1-hexadecyl-3-methylimidazolium cation and the displacement of the bromide anion.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound.

General Alkylation Procedure

This protocol is a standard method for the synthesis of 1-alkyl-3-methylimidazolium bromides.

Materials:

  • 1-Methylimidazole (purity ≥99%)

  • 1-Bromohexadecane (purity ≥97%)

  • Dichloromethane (DCM, purity ≥99.9%) or Ethyl Acetate (EtAc, purity ≥99.5%)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Vacuum evaporator

Procedure:

  • To a stirred solution of dichloromethane (30 ml), add 1-methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol).[3]

  • Heat the mixture to 350 K (77°C) and stir for 48 hours under a nitrogen atmosphere.[3]

  • After the reaction is complete, evaporate the solvent under vacuum to obtain the crude product.[3]

  • Wash the resulting product with ethyl acetate and dry in a vacuum oven for 24 hours.[2]

  • For further purification, colorless crystals can be obtained by slow evaporation from an ethyl acetate solution over a period of two weeks.[3]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction.

Materials:

  • 1-Methylimidazole

  • 1-Bromohexadecane

Equipment:

  • Microwave reactor

Procedure:

  • Combine 1-methylimidazole and 1-bromohexadecane in a mole ratio of 1:1.1 in a microwave-safe reaction vessel.[4]

  • Heat the mixture to 70-80°C and irradiate for 10-20 minutes.[4]

  • The product is obtained directly and can be further purified as described in the general procedure.

Data Presentation

The following tables summarize the quantitative data from the synthesis of this compound and its characterization.

ParameterValueReference
Reactants
1-Methylimidazole0.14 mol[3]
1-Bromohexadecane0.15 mol[3]
Solvent
Dichloromethane30 ml[3]
Reaction Conditions
Temperature350 K (77°C)[3]
Time48 hours[3]
AtmosphereNitrogen[3]
Product
Yield83%[3]
Melting Point339.15 K (66°C)[3]
Analytical DataResultReference
Elemental Analysis
Calculated (%) for C₂₀H₄₁BrN₂O₁C, 59.19; H, 10.11; N, 6.90[3]
Found (%)C, 59.47; H, 9.98; N, 7.02[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_Methylimidazole 1-Methylimidazole Reaction_Vessel Reaction in Dichloromethane (350 K, 48h, N2 atmosphere) 1_Methylimidazole->Reaction_Vessel 1_Bromohexadecane 1-Bromohexadecane 1_Bromohexadecane->Reaction_Vessel Evaporation Solvent Evaporation (Vacuum) Reaction_Vessel->Evaporation Washing Washing with Ethyl Acetate Evaporation->Washing Drying Drying in Vacuum Oven Washing->Drying Crystallization Crystallization from Ethyl Acetate (Optional) Drying->Crystallization Optional Final_Product This compound Drying->Final_Product Crystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The diagram below illustrates the SN2 reaction mechanism for the formation of this compound.

SN2_Mechanism Reactants 1-Methylimidazole + 1-Bromohexadecane Transition_State Transition State Reactants:n->Transition_State Nucleophilic Attack Products 1-Hexadecyl-3-methylimidazolium Cation + Bromide Anion Transition_State->Products:cat Bond Formation Transition_State->Products:an Bromide Departure

Caption: SN2 reaction mechanism for the synthesis of the ionic liquid.

References

An In-depth Technical Guide to 1-Hexadecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium bromide (CAS Number: 132361-22-9), often abbreviated as [C16MIM]Br, is a prominent member of the imidazolium-based ionic liquids. Its unique molecular structure, featuring a hydrophilic imidazolium head and a long, hydrophobic hexadecyl tail, imparts amphiphilic properties, making it a subject of significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and application, and insights into its biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, material science, and drug development.

Physicochemical Properties

This compound is typically a white to light yellow powder or crystalline solid at room temperature.[1] Its properties are tunable by altering the alkyl chain length or the anion, a key advantage of imidazolium-based ionic liquids.[2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 132361-22-9[3]
Molecular Formula C₂₀H₃₉BrN₂[3]
Molecular Weight 387.44 g/mol [4]
Appearance White to light yellow powder or crystalline solid[1]
Melting Point 42-68 °C[1]
Decomposition Temperature Onset often reported above 150°C[1]
Purity Typically >97% for research grades[1]

Table 2: Solubility and Density

PropertyDescriptionReference
Solubility The long hexadecyl chain enhances its solubility in less polar organic solvents compared to shorter-chain imidazolium salts, while it maintains some solubility in polar solvents.[1][1]
Density Data for the closely related 1-Hexyl-3-methylimidazolium bromide is 1.271 g/cm³ at 26 °C. Density generally decreases with increasing temperature and longer alkyl chain length.[5][6][5][6]

Table 3: Spectral Data (General Information)

TechniqueDescriptionReference
NMR Used to confirm the structure and assess purity. 1H NMR and 13C NMR are standard characterization techniques.[1][4][1][4]
FTIR Utilized to identify functional groups and confirm the structure of the imidazolium ring and alkyl chain.[1][1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of N-methylimidazole with 1-bromohexadecane.[1] A detailed protocol for the synthesis of its monohydrate form is provided below.

Experimental Protocol: Synthesis of this compound Monohydrate [7]

  • Reaction Setup: To a stirred solution of dichloromethane (30 ml), add 1-methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol).

  • Reaction Conditions: Stir the mixture at 350 K for 48 hours under a nitrogen atmosphere.

  • Solvent Removal: After the reaction is complete, evaporate the resulting clear solution under vacuum.

  • Crystallization: Obtain colorless crystals suitable for X-ray analysis by slow evaporation from an ethyl acetate solution over a period of two weeks.

  • Yield: The reported yield for this method is 83%.

  • Characterization: The final product can be characterized using techniques such as NMR, FTIR, and elemental analysis to confirm its structure and purity.[1]

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1-Methylimidazole 1-Methylimidazole Stirring_at_350K Stirring at 350K (48 hours, N2 atmosphere) 1-Methylimidazole->Stirring_at_350K 1-Bromohexadecane 1-Bromohexadecane 1-Bromohexadecane->Stirring_at_350K Dichloromethane Dichloromethane Dichloromethane->Stirring_at_350K Evaporation Vacuum Evaporation Stirring_at_350K->Evaporation Crystallization Slow Evaporation (Ethyl Acetate) Evaporation->Crystallization Final_Product 1-Hexadecyl-3-methylimidazolium Bromide Monohydrate Crystals Crystallization->Final_Product

Synthesis of this compound
Application in Extraction of Polycyclic Aromatic Hydrocarbons (PAHs)

Aqueous solutions containing aggregates of this compound can be used as an effective medium for the extraction of PAHs from sediments, often accelerated by focused microwave-assisted extraction (FMAE).[8][9]

Experimental Protocol: Focused Microwave-Assisted Extraction of PAHs [8]

  • Extraction Medium Preparation: Prepare an aqueous solution of this compound (e.g., 45 mM).

  • Sample Preparation: Place a small amount of the sediment sample (e.g., 0.1 g) into the extraction vessel.

  • Extraction: Add the extracting solution (e.g., 9 mL) to the vessel and perform focused microwave-assisted extraction for a short duration (e.g., 6 minutes).

  • Analysis: Following extraction, the sample can be analyzed directly by High-Performance Liquid Chromatography (HPLC) with fluorescence detection without the need for a clean-up step to remove the ionic liquid.

Biological Activities and Mechanism of Action

Imidazolium-based ionic liquids, including this compound, have demonstrated significant antimicrobial and cytotoxic activities. The biological effects are closely linked to the length of the alkyl chain, with longer chains generally exhibiting higher activity up to a certain point (the "cut-off effect").[10][11]

Antimicrobial Activity

The antimicrobial action of these compounds is attributed to their surfactant-like properties, which enable them to disrupt microbial cell membranes.[10][11] The introduction of a longer alkyl substituent on the imidazolium cation generally leads to a lower minimal inhibitory concentration (MIC).[10][11] Studies on similar compounds have shown efficacy against a range of bacteria, including Staphylococcus aureus, and fungi.[12][13]

Cytotoxicity and Proposed Mechanism of Action

Research on related imidazolium ionic liquids suggests that their cytotoxic effects on mammalian cells, including cancer cell lines, are mediated through the induction of apoptosis.[14] The proposed mechanism involves the disruption of the cell membrane, leading to increased permeability. This initial event is thought to trigger downstream apoptotic signaling pathways. While a specific pathway for this compound has not been fully elucidated, studies on other imidazolium bromides (e.g., 1-methyl-3-octylimidazolium bromide) point towards the involvement of the mitochondrial pathway of apoptosis.[15]

This pathway is characterized by:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS).[15]

  • Mitochondrial Membrane Disruption: Leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[15]

  • Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic and anti-apoptotic members.[15]

  • Activation of Caspases: The executioners of apoptosis.

Furthermore, the death receptor pathway, involving TNF-α and Fas/FasL, may also be implicated in the apoptosis induced by these compounds.[15]

G Proposed Cytotoxic Mechanism C16MIMBr 1-Hexadecyl-3-methyl- imidazolium Bromide CellMembrane Cell Membrane Disruption (Increased Permeability) C16MIMBr->CellMembrane DeathReceptor Death Receptor Pathway (TNF-α, Fas/FasL) C16MIMBr->DeathReceptor ROS Increased ROS Production (Oxidative Stress) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family Modulation Mitochondria->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation Bcl2->Caspases CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis DeathReceptor->Caspases

Proposed Cytotoxic Mechanism of Action

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in research and a potential component in drug delivery systems.

  • Surfactant and Emulsifier: Its amphiphilic nature makes it suitable for use in formulations requiring emulsification or for applications at interfaces.[2]

  • Nanoparticle Synthesis: It can be used as a stabilizing agent or a template in the formation of nanoparticles.[1]

  • Drug Delivery: Its ability to interact with cell membranes suggests potential applications in enhancing drug permeation or as a component of novel drug delivery vehicles.

  • Antimicrobial Agent: Its inherent antimicrobial properties are being explored for the development of new disinfectants and antimicrobial materials.[10]

  • Catalysis: Like many ionic liquids, it can serve as a solvent or catalyst in various chemical reactions.[1]

Conclusion

This compound is a multifaceted ionic liquid with a growing number of applications in scientific research and development. Its well-defined physicochemical properties, coupled with its significant biological activities, make it a compound of interest for chemists, material scientists, and drug development professionals. This guide provides a foundational understanding of this compound, offering detailed data and protocols to facilitate further research and innovation. As with any active compound, appropriate safety precautions should be taken during handling and experimentation.

References

An In-depth Technical Guide on 1-hexadecyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure and properties of 1-hexadecyl-3-methylimidazolium bromide, a compound of significant interest to researchers and scientists in the field of drug development and material science.

Molecular Properties

This compound is an ionic liquid characterized by a positively charged imidazolium ring and a bromide anion. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₃₉BrN₂PubChem[1], ChemBK[2]
Molecular Weight387.44 g/mol Lanzhou Greenchem ILs[3], Alfa Chemistry[4], ChemBK[2]
IUPAC Name1-hexadecyl-3-methylimidazol-3-ium bromidePubChem[1]
CAS Number132361-22-9PubChem[1], ChemBK[2]

Molecular Structure

The structure of this compound consists of an imidazolium ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is bonded to a methyl group, and the other is bonded to a hexadecyl (or cetyl) group, a long alkyl chain with 16 carbon atoms. The positive charge is delocalized over the imidazolium ring. This cationic structure is ionically bonded to a bromide anion.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be found in various scientific literature. A general synthetic route involves the quaternization of 1-methylimidazole with 1-bromohexadecane.

Synthesis of this compound:

  • Reactants: 1-methylimidazole and 1-bromohexadecane are used as the primary reactants.

  • Solvent: A suitable solvent such as acetonitrile or toluene is typically used.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for a specified period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The final product is dried under vacuum to yield a white solid or a viscous liquid.

Characterization:

The synthesized compound is typically characterized by various spectroscopic techniques to confirm its structure and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the imidazolium ring, methyl group, and hexadecyl chain.

  • Mass Spectrometry: To determine the molecular weight of the cation.

  • Elemental Analysis: To determine the elemental composition of the compound.

References

An In-depth Technical Guide to 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, experimental protocols, and potential applications.

Physicochemical Characteristics

This compound is an imidazolium-based ionic liquid characterized by a long C16 alkyl chain attached to the imidazolium cation, with bromide as the counter-anion.[1] This structure imparts amphiphilic properties, making it behave as a surfactant.[1][2] It typically appears as a white to light yellow powder or crystalline solid.[1]

Table 1: Key Physicochemical Properties of [C16mim]Br
PropertyValueReferences
Molecular Formula C20H39BrN2[3][4]
Molecular Weight 387.44 g/mol [3][4]
CAS Number 132361-22-9[3][4]
Appearance White to light yellow powder/crystalline solid[1]
Melting Point 42-68 °C[1][4][5][6]
Decomposition Temperature Onset reported above 150 °C[1]
Purity (typical) >97%[1]

Synthesis of [C16mim]Br

The synthesis of this compound is typically achieved through a quaternization reaction involving the S_N2 substitution of 1-bromohexadecane with 1-methylimidazole.[1][5][7]

Experimental Protocol: Synthesis of [C16mim]Br

Materials:

  • 1-methylimidazole (99% purity)

  • 1-bromohexadecane (97% purity)

  • Ethyl acetate (≥99.5% purity) or Dichloromethane (≥99.9% purity)

  • Nitrogen gas

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 1-methylimidazole and 1-bromohexadecane in a suitable solvent such as ethyl acetate or dichloromethane.[5][7][8]

  • The reaction mixture is stirred under a nitrogen atmosphere at a controlled temperature, typically around 65 °C, for 24 hours.[5]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting product is filtered and washed multiple times with ethyl acetate to remove any unreacted starting materials.[5]

  • The purified solid is then dried under vacuum at approximately 40 °C for 24 hours to yield this compound as a white powder.[5]

  • The final product's structure and purity can be confirmed using analytical techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared Spectroscopy).[1]

Synthesis_of_C16mimBr methylimidazole 1-Methylimidazole c16mimbr 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim]Br) methylimidazole->c16mimbr + bromohexadecane 1-Bromohexadecane bromohexadecane->c16mimbr solvent Ethyl Acetate (Solvent) solvent->c16mimbr reaction_conditions 65 °C, 24h N2 atmosphere reaction_conditions->c16mimbr

Synthesis of [C16mim]Br.

Thermal Stability

[C16mim]Br exhibits good thermal stability, a characteristic feature of many ionic liquids.[1] Thermogravimetric analysis (TGA) is the standard method for evaluating its thermal decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrument:

  • Thermogravimetric Analyzer (e.g., TGA-Q500)

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of [C16mim]Br into a tared TGA pan (e.g., platinum or alumina).

  • Place the pan into the TGA furnace.

  • Heat the sample under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative degradation.[9]

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

  • The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

A study on similar 1-alkyl-3-methylimidazolium bromide ionic liquids showed that decomposition often begins at temperatures significantly lower than the onset temperature determined by fast-scan TGA, especially during long-term isothermal studies.[9] The hygroscopic nature of [C16mim]Br can also affect its thermal stability, with the presence of water potentially lowering the onset of degradation.[5]

Surfactant Properties and Micelle Formation

The amphiphilic nature of [C16mim]Br, with its hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, allows it to act as a surfactant.[1][2] In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into micelles.[10]

Table 2: Surfactant Properties of Imidazolium-Based Ionic Liquids
Ionic LiquidCritical Micelle Concentration (CMC)MethodConditionsReference
1-Hexadecyl-3-methylimidazolium chloride[11]
1-Dodecyl-3-methylimidazolium chlorideConductivity, Surface TensionAqueous, 293.15-308.15 K[12]
1-Tetradecyl-3-methylimidazolium bromideConductivity, Surface TensionAqueous, 298.15-318.15 K[13]

Note: Specific CMC values for [C16mim]Br were not consistently found across the searched literature, but related compounds are listed for comparison.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include surface tension, conductivity, and fluorescence spectroscopy.[10][12]

Conductivity Method:

  • Prepare a series of aqueous solutions of [C16mim]Br with varying concentrations.

  • Measure the specific conductivity of each solution at a constant temperature.

  • Plot the specific conductivity versus the concentration of [C16mim]Br.

  • The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[12]

Micelle_Formation Hydrophilic Heads (Red Circles) Hydrophobic Tails (Blue Lines) cluster_monomers Below CMC: Monomers in Solution cluster_micelle Above CMC: Micelle Formation m1 m2 m3 m4 m5 m6 m7 m8 center n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8 n9 center->n9 n10 center->n10 n11 center->n11 n12 center->n12

Micelle Formation of [C16mim]Br.

Antimicrobial and Cytotoxic Activity

Imidazolium-based ionic liquids, particularly those with longer alkyl chains like [C16mim]Br, have demonstrated significant antimicrobial and cytotoxic properties.[14][15] The antimicrobial efficacy generally increases with the length of the alkyl chain.[15][16]

Table 3: Antimicrobial and Cytotoxic Activity Profile
Organism/Cell LineActivityKey FindingsReferences
Candida tropicalisAntifungal[C16mim]Cl was highly effective in eliminating viable cells in biofilms at much lower concentrations than chlorhexidine.[11]
Human leukemia cell linesCytotoxic1-hexadecyl-3-methylimidazolium chloride showed high activity.[14]
Various Bacteria and FungiAntimicrobialAntimicrobial activity increases with alkyl chain length, with a potential cut-off effect at C16 or C18.[15][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

  • Prepare a stock solution of [C16mim]Br in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the [C16mim]Br stock solution in a liquid growth medium appropriate for the test microorganism.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Include positive (microorganism with no [C16mim]Br) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of [C16mim]Br at which no growth is observed.

Applications in Drug Development and Research

The unique properties of [C16mim]Br make it a versatile compound in various research and development areas:

  • Drug Delivery: Its surfactant properties suggest potential use in formulations for drug solubilization and as a component of microemulsions.[17]

  • Antimicrobial Agent: Its potent activity against a range of microbes, including those forming biofilms, makes it a candidate for the development of new disinfectants and antiseptics.[11][15]

  • Catalysis and Synthesis: Like other ionic liquids, it can serve as a green solvent and catalyst in organic synthesis.[2]

  • Extraction: Aqueous solutions of [C16mim]Br have been successfully used for the extraction of organic molecules, such as polycyclic aromatic hydrocarbons, from environmental samples.[18][19]

Safety and Handling

[C16mim]Br requires careful handling in a laboratory setting. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[20] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[21][22] In case of ingestion, rinse the mouth with water and seek immediate medical attention; do not induce vomiting.[20]

Studies on related imidazolium ionic liquids have indicated potential toxicity to aquatic organisms, causing oxidative stress and DNA damage in zebrafish at certain concentrations.[23][24] Therefore, proper disposal and environmental considerations are crucial.

References

An In-depth Technical Guide to the Surfactant Properties of 1-Hexadecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium bromide, commonly abbreviated as [C16mim]Br, is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. Its amphiphilic nature, stemming from a hydrophilic imidazolium headgroup and a long hydrophobic hexadecyl tail, imparts significant surface-active properties. This makes it a compound of considerable interest in various applications, including as a template for nanoparticle synthesis, in emulsion formation, and notably in drug delivery systems where it can act as a solubilizing agent and penetration enhancer.[1][2] This technical guide provides a comprehensive overview of the core surfactant properties of [C16mim]Br, detailed experimental protocols for their determination, and a summary of key quantitative data.

Core Surfactant Properties of this compound

The surfactant properties of [C16mim]Br are characterized by several key parameters that govern its behavior in solution and at interfaces. These include the critical micelle concentration (CMC), surface tension at the CMC (γCMC), aggregation number (Nagg), Krafft temperature, and the thermodynamic parameters of micellization.

Quantitative Data Summary

The following table summarizes the experimentally determined surfactant properties for this compound in aqueous solutions.

PropertyValueMethod of DeterminationReference
Critical Micelle Concentration (CMC)0.55 mMNot Specified[1]
Surface Tension at CMC (γCMC)39.1 mN/mNot Specified[1]
Aggregation Number (Nagg)81.6Fluorescence Quenching[1]
Krafft TemperatureData not available in search resultsTypically by Conductivity
Gibbs Free Energy of Micellization (ΔG°m)Data not available in search resultsCalculated from CMC
Enthalpy of Micellization (ΔH°m)Data not available in search resultsCalculated from temperature dependence of CMC
Entropy of Micellization (ΔS°m)Data not available in search resultsCalculated from ΔG°m and ΔH°m

Experimental Protocols

Accurate determination of the surfactant properties of [C16mim]Br is crucial for its application. Below are detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3]

Apparatus and Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • This compound ([C16mim]Br)

  • High-purity water (e.g., Milli-Q)

Procedure:

  • Prepare a stock solution of [C16mim]Br of a known concentration (e.g., 10 mM) in high-purity water.

  • Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measure the surface tension of each dilution, starting from the lowest concentration to minimize contamination. Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.

  • Record the surface tension value for each concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[4]

experimental_workflow_cmc_tensiometry cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of [C16mim]Br prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc

Workflow for CMC determination by surface tensiometry.
Determination of Aggregation Number (Nagg) by Fluorescence Quenching

This technique utilizes a fluorescent probe (e.g., pyrene) and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelle, which in turn is related to the aggregation number.[1][5]

Apparatus and Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Volumetric flasks and micropipettes

  • [C16mim]Br

  • Fluorescent probe (e.g., Pyrene)

  • Quencher (e.g., Cetylpyridinium chloride, CPC)

  • High-purity water

Procedure:

  • Prepare a series of aqueous solutions of [C16mim]Br at a concentration significantly above its CMC.

  • To each solution, add a constant small amount of the fluorescent probe (e.g., pyrene to a final concentration of ~1 µM).

  • Prepare a stock solution of the quencher (e.g., CPC).

  • Add varying amounts of the quencher stock solution to the [C16mim]Br/pyrene solutions.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of the probe in each sample. The excitation and emission wavelengths will depend on the probe used (for pyrene, excitation is typically around 335 nm and emission is monitored at several vibronic bands, e.g., ~373 nm and ~384 nm).

  • The aggregation number (Nagg) can be calculated using the following equation, assuming a Poisson distribution of the quencher in the micelles: ln(I₀ / I) = [Q] / ([S] - CMC) * Nagg where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Q] is the quencher concentration, and [S] is the total surfactant concentration.

  • A plot of ln(I₀ / I) versus [Q] should yield a straight line, and Nagg can be determined from the slope.

experimental_workflow_nagg_fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare [C16mim]Br Solution (above CMC) add_probe Add Fluorescent Probe (e.g., Pyrene) prep_surfactant->add_probe add_quencher Add Varying Concentrations of Quencher (e.g., CPC) add_probe->add_quencher equilibrate Equilibrate Samples add_quencher->equilibrate measure_fluorescence Measure Fluorescence Intensity equilibrate->measure_fluorescence plot_data Plot ln(I₀/I) vs. [Quencher] measure_fluorescence->plot_data calculate_nagg Calculate Nagg from the Slope plot_data->calculate_nagg

Workflow for Nagg determination by fluorescence quenching.
Determination of Krafft Temperature by Conductivity

The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as a crystalline solid in equilibrium with a low concentration of monomers in solution. As the temperature is increased, the solubility of the surfactant increases. At the Krafft temperature, there is a sharp increase in solubility as micelles begin to form, leading to a significant increase in the conductivity of the solution.[6][7]

Apparatus and Materials:

  • Conductivity meter with a temperature probe

  • Water bath with temperature control

  • Magnetic stirrer and stir bar

  • Beaker

  • [C16mim]Br

  • High-purity water

Procedure:

  • Prepare a solution of [C16mim]Br at a concentration above its CMC.

  • Cool the solution in the water bath to a temperature below the expected Krafft temperature, allowing the surfactant to precipitate.

  • Place the beaker containing the surfactant suspension in the water bath on a magnetic stirrer and begin gentle stirring.

  • Immerse the conductivity probe and a thermometer in the suspension.

  • Slowly increase the temperature of the water bath (e.g., 1°C every 10-15 minutes) to ensure thermal equilibrium.

  • Record the conductivity and temperature at regular intervals.

  • Plot the conductivity as a function of temperature.

  • The Krafft temperature is identified as the temperature at which a sharp break in the conductivity-temperature curve occurs.[7]

Thermodynamic Parameters of Micellization

The spontaneity and the driving forces of micelle formation can be understood by examining the thermodynamic parameters: the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These can be calculated from the temperature dependence of the CMC.

The standard Gibbs free energy of micellization can be calculated using the following equation: ΔG°m = RT ln(CMC) where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction.

The standard enthalpy of micellization can be determined from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T: ΔH°m = -R [d(ln CMC) / d(1/T)] The slope of the ln(CMC) vs. 1/T plot is equal to -ΔH°m/R.

The standard entropy of micellization can then be calculated from the Gibbs free energy and enthalpy: ΔS°m = (ΔH°m - ΔG°m) / T

A negative ΔG°m indicates a spontaneous micellization process. The signs and magnitudes of ΔH°m and ΔS°m provide insight into the driving forces of micellization, which is typically an entropy-driven process due to the hydrophobic effect.[8]

Structure-Property Relationship of [C16mim]Br

The surfactant properties of [C16mim]Br are a direct consequence of its molecular structure.

structure_property_relationship cluster_structure Molecular Structure of [C16mim]Br cluster_properties Surfactant Properties cluster_applications Applications head Imidazolium Headgroup (Hydrophilic) amphiphilicity Amphiphilicity head->amphiphilicity tail Hexadecyl Chain (Hydrophobic) tail->amphiphilicity self_assembly Self-Assembly (Micellization) amphiphilicity->self_assembly surface_activity Surface Activity amphiphilicity->surface_activity drug_delivery Drug Delivery self_assembly->drug_delivery nanoparticle_synthesis Nanoparticle Synthesis self_assembly->nanoparticle_synthesis emulsification Emulsification surface_activity->emulsification

Structure-property-application relationship of [C16mim]Br.

The cationic imidazolium headgroup provides hydrophilicity and electrostatic interactions, while the long C16 alkyl chain imparts strong hydrophobicity. This pronounced amphiphilicity drives the self-assembly of [C16mim]Br molecules in aqueous solution to form micelles, thereby minimizing the unfavorable contact between the hydrophobic tails and water. This same structural feature is responsible for its ability to adsorb at interfaces and reduce surface tension.

Conclusion

This compound is a versatile cationic surfactant with well-defined surface-active properties. Understanding and accurately measuring its CMC, aggregation number, Krafft temperature, and thermodynamic parameters of micellization are essential for its effective utilization in research and development, particularly in the field of drug delivery. The experimental protocols and data presented in this guide provide a foundational resource for scientists and researchers working with this promising ionic liquid surfactant. Further research to fill the gaps in the quantitative data, especially regarding the Krafft temperature and a full thermodynamic profile at various temperatures, would be beneficial for a more complete understanding of its behavior.

References

A Comprehensive Technical Guide to the Solubility of 1-Hexadecyl-3-methylimidazolium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize ionic liquids in their work. The guide summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of the key factors influencing solubility and the experimental workflow.

Introduction to this compound

This compound is a cationic surfactant and an ionic liquid with a molecular formula of C₂₀H₃₉BrN₂. Its structure, featuring a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, gives it an amphiphilic character. This dual nature significantly influences its solubility in different media, making it a subject of interest for various applications, including as a solvent in synthesis and extractions, and in the formation of micelles and liquid crystals. The long alkyl chain generally enhances its solubility in less polar organic solvents compared to its shorter-chain imidazolium counterparts, while it still retains some solubility in polar solvents[1].

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and the behavior of similar long-chain ionic liquids, a qualitative assessment of its solubility can be made. The following table summarizes the expected and, where available, reported solubility of [C16mim]Br in several common organic solvents. It is important to note that for many solvents, the data is qualitative and experimental verification is recommended.

SolventPolarity IndexExpected/Reported Solubility of [C16mim]BrNotes
Methanol 5.1SolubleThe polar nature of methanol can interact with the imidazolium head, while the alkyl chain has some affinity for the methyl group of the solvent.
Ethanol 4.3SolubleSimilar to methanol, ethanol is expected to be a good solvent. The chloride analogue, 1-hexadecyl-3-methylimidazolium chloride, is reported to be soluble in ethanol[2].
Acetone 5.1Moderately Soluble to SolubleAcetone's polarity should allow for dissolution, though perhaps to a lesser extent than alcohols.
Chloroform 4.1SolubleAs a less polar solvent, chloroform is expected to effectively solvate the long hexadecyl chain, leading to good solubility.
Toluene 2.4Sparingly Soluble to Moderately SolubleThe nonpolar nature of toluene favors interaction with the alkyl tail, but the ionic head may limit solubility.
Hexane 0.1Sparingly Soluble to InsolubleHexane is very nonpolar and is not expected to be a good solvent for the ionic head of [C16mim]Br.
Dimethyl Sulfoxide (DMSO) 7.2SolubleDMSO is a highly polar aprotic solvent and is generally a good solvent for many ionic liquids.
Acetonitrile 5.8Moderately SolubleAcetonitrile is a polar aprotic solvent and is expected to dissolve [C16mim]Br.

Note: The solubility is dependent on temperature. The values presented are generally for ambient conditions.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. A diagram illustrating these relationships is provided below.

cluster_solute Solute Properties ([C16mim]Br) cluster_solvent Solvent Properties cluster_conditions External Conditions AlkylChain Alkyl Chain Length (C16) Solubility Solubility AlkylChain->Solubility Hydrophobic Interactions ImidazoliumHead Imidazolium Head ImidazoliumHead->Solubility Ionic/Polar Interactions Anion Bromide Anion Anion->Solubility Ionic Interactions Polarity Polarity Polarity->Solubility Like Dissolves Like HBD Hydrogen Bonding Ability HBD->Solubility Solvation Size Molecular Size/Shape Size->Solubility Steric Hindrance Temperature Temperature Temperature->Solubility Thermodynamics Pressure Pressure Pressure->Solubility Le Chatelier's Principle

Caption: Factors influencing the solubility of [C16mim]Br.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered a reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Principle

An excess amount of the solid ionic liquid is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved ionic liquid in the supernatant is then determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • Drying oven (for gravimetric analysis)

  • UV-Vis spectrophotometer and quartz cuvettes (for spectrophotometric analysis)

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the experimental determination of solubility.

start Start preparation Preparation of IL-Solvent Mixture (Excess IL) start->preparation equilibration Isothermal Equilibration (Constant Temperature Shaking) preparation->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Analysis Method? separation->analysis gravimetric Gravimetric Analysis (Evaporation and Weighing) analysis->gravimetric Gravimetric uv_vis UV-Vis Spectrophotometry (Absorbance Measurement) analysis->uv_vis UV-Vis calculation Solubility Calculation gravimetric->calculation uv_vis->calculation end End calculation->end

References

Thermal Stability and Decomposition of 1-Hexadecyl-3-methylimidazolium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br). Understanding the thermal properties of this long-chain imidazolium salt is critical for its application in various fields, including as a solvent in chemical synthesis, a component in drug delivery systems, and in materials science, where thermal stress is a significant factor. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers and professionals in the field.

Quantitative Thermal Decomposition Data

The following table summarizes the thermal decomposition data for shorter-chain analogues, 1-butyl-3-methylimidazolium bromide ([C4mim]Br) and 1-octyl-3-methylimidazolium bromide ([C8mim]Br).

CompoundOnset Decomposition Temp. (T_onset) (°C)Peak Decomposition Temp. (T_peak) (°C)Heating Rate (°C/min)Atmosphere
1-Butyl-3-methylimidazolium bromide~260Not ReportedNot ReportedNot Reported
1-Octyl-3-methylimidazolium bromideNot ReportedNot ReportedNot ReportedNot Reported

Note: Specific T_onset and T_peak values for [C8mim]Br were not explicitly found, but its stability is expected to be higher than [C4mim]Br.

Based on the trend of increasing thermal stability with longer alkyl chains, it is anticipated that the onset decomposition temperature of this compound would be significantly higher than 260°C.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Ionic Liquids

The following is a detailed methodology for conducting thermogravimetric analysis on ionic liquids like this compound to determine their thermal stability and decomposition profile.

Objective: To determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_peak) of the ionic liquid.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the ionic liquid sample is free of solvent and moisture, as these can interfere with the analysis. This can be achieved by drying the sample under high vacuum at a temperature below its decomposition point (e.g., 80-100°C) for a sufficient period (e.g., 24-48 hours).

  • Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

TGA Parameters:

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to a final temperature well above the expected decomposition point (e.g., 600°C).

    • A constant heating rate of 10°C/min is commonly used. Slower or faster heating rates (e.g., 5 or 20°C/min) can also be employed to study the kinetics of decomposition.

  • Atmosphere:

    • Use a high-purity inert gas, such as nitrogen or argon, to purge the furnace.

    • Maintain a constant flow rate of the purge gas (e.g., 20-50 mL/min) throughout the experiment to remove any gaseous decomposition products.

  • Data Collection:

    • Record the sample weight as a function of temperature.

    • The instrument software will typically also calculate the derivative of the weight loss curve (DTG curve), which shows the rate of weight loss.

Data Analysis:

  • TGA Curve: Plot the sample weight (%) on the y-axis against the temperature (°C) on the x-axis.

  • DTG Curve: Plot the derivative of the weight loss (%/°C or %/min) on the y-axis against the temperature (°C) on the x-axis.

  • Determine T_onset: The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This is often calculated by the intersection of the baseline before decomposition and the tangent of the steepest part of the weight loss curve.

  • Determine T_peak: The peak decomposition temperature is the temperature at which the rate of weight loss is at its maximum. This corresponds to the peak in the DTG curve.

Visualizing the Process

To better illustrate the experimental and theoretical aspects of this analysis, the following diagrams are provided.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Analysis start Start drying Dry Ionic Liquid (High Vacuum) start->drying weighing Weigh 5-10 mg into TGA Crucible drying->weighing tga_instrument Place Crucible in TGA Instrument weighing->tga_instrument set_params Set Parameters: - Temp Program (e.g., 30-600°C at 10°C/min) - Inert Atmosphere (N2 or Ar) tga_instrument->set_params run_analysis Run Analysis set_params->run_analysis collect_data Collect Weight vs. Temperature Data run_analysis->collect_data plot_tga Plot TGA Curve (Weight % vs. Temp) collect_data->plot_tga plot_dtg Plot DTG Curve (d(Weight %)/dT vs. Temp) collect_data->plot_dtg determine_tonset Determine T_onset plot_tga->determine_tonset determine_tpeak Determine T_peak plot_dtg->determine_tpeak end End determine_tonset->end determine_tpeak->end

Caption: Experimental workflow for thermogravimetric analysis of ionic liquids.

The thermal decomposition of 1-alkyl-3-methylimidazolium halides is generally believed to proceed via a nucleophilic substitution (SN2) reaction. In this pathway, the bromide anion attacks one of the alkyl groups on the imidazolium cation, leading to the formation of a neutral alkyl bromide and 1-methylimidazole or 1-hexadecylimidazole.

Decomposition_Pathway cluster_products Decomposition Products reactant This compound [C16mim]Br product1 1-Hexadecylimidazole reactant->product1 SN2 attack at Methyl group product2 Methyl Bromide reactant->product2 SN2 attack at Methyl group product3 1-Methylimidazole reactant->product3 SN2 attack at Hexadecyl group product4 Hexadecyl Bromide reactant->product4 SN2 attack at Hexadecyl group

Caption: Proposed SN2 decomposition pathway for this compound.

Summary

This technical guide has synthesized the available information on the thermal stability of this compound. While specific quantitative decomposition data for this compound remains elusive in the current literature, analysis of its shorter-chain analogues and related long-chain imidazolium salts strongly suggests a high degree of thermal stability, with an expected onset of decomposition significantly above 260°C. A detailed, standardized protocol for thermogravimetric analysis has been provided to enable researchers to accurately determine the thermal properties of this and other ionic liquids. The visualized experimental workflow and proposed decomposition mechanism offer a clear framework for understanding the process of thermal analysis and the chemical changes that occur upon heating. For professionals in drug development and materials science, the high thermal stability of this compound makes it a promising candidate for applications requiring robust performance at elevated temperatures. Further experimental investigation is warranted to precisely quantify its thermal decomposition profile.

An In-depth Technical Guide to the Spectroscopic Data of 1-Hexadecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the ionic liquid 1-hexadecyl-3-methylimidazolium bromide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development who utilize or are investigating the properties of this long-chain imidazolium salt.

Introduction

This compound, often abbreviated as [C16MIM]Br, is a cationic surfactant and ionic liquid that has garnered significant interest due to its unique physicochemical properties. Its structure, featuring a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, imparts amphiphilic characteristics, making it suitable for a variety of applications, including as a surfactant, in catalysis, and for the formation of micelles and liquid crystals.[1] Accurate characterization of its molecular structure is paramount for its effective application, and NMR and IR spectroscopy are powerful analytical techniques for this purpose. This guide presents a detailed summary of the available spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and characteristic IR absorption data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in NMR spectra provide detailed information about the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the imidazolium ring, the N-methyl group, and the long hexadecyl chain. The data presented in Table 1 was obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.41s1HNCHN (Imidazolium C2-H)
7.51t, J = 1.8 Hz1HNCH (Imidazolium C4/C5-H)
7.37t, J = 1.8 Hz1HNCH (Imidazolium C4/C5-H)
4.27–4.38t, J = 7.4 Hz2HN-CH₂-(CH₂)₁₄-CH₃
4.14s3HN-CH₃
1.90dt, J = 7.1, 7.4 Hz2HN-CH₂-CH₂-(CH₂)₁₃-CH₃
1.22–1.33m27HN-(CH₂)₂-(CH₂)₁₃-CH₃
0.83–0.93t, J = 7.1 Hz3HN-(CH₂)₁₅-CH₃

s = singlet, t = triplet, dt = doublet of triplets, m = multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data for this compound in CDCl₃ is summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
137.67NCHN (Imidazolium C2)
123.46NCH (Imidazolium C4/C5)
121.72NCH (Imidazolium C4/C5)
50.20N-CH₂-(CH₂)₁₄-CH₃
36.78N-CH₃
31.89Alkyl Chain CH₂
30.30Alkyl Chain CH₂
29.65Alkyl Chain CH₂
29.62Alkyl Chain CH₂
29.57Alkyl Chain CH₂
29.48Alkyl Chain CH₂
29.36Alkyl Chain CH₂
29.33Alkyl Chain CH₂
28.98Alkyl Chain CH₂
26.25Alkyl Chain CH₂
22.66Alkyl Chain CH₂
14.10-CH₃ (Terminal methyl of hexadecyl)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3150-3050C-H stretchAromatic C-H stretching of the imidazolium ring.
~2950-2850C-H stretchAsymmetric and symmetric stretching of CH₂ and CH₃ groups in the hexadecyl chain.
~1570-1560C=N stretchStretching vibration of the C=N bond within the imidazolium ring.
~1470-1460C-H bendScissoring and bending vibrations of the CH₂ groups in the alkyl chain.
~1170-1160Ring vibrationIn-plane bending and ring vibrations of the imidazolium core.
~750-650C-H bendOut-of-plane bending of the C-H bonds of the imidazolium ring.

Experimental Protocols

The following sections describe the general methodologies for obtaining the NMR and IR spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route to this compound involves the quaternization of 1-methylimidazole with 1-bromohexadecane.[2]

  • Materials: 1-methylimidazole, 1-bromohexadecane, and a suitable solvent such as dichloromethane or acetonitrile.

  • Procedure: Equimolar amounts of 1-methylimidazole and 1-bromohexadecane are dissolved in the chosen solvent. The reaction mixture is then stirred, often with heating (e.g., at 350 K), for an extended period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen).[2] After the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final product as a white to light-yellow solid.[2]

NMR Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: A small amount of the this compound sample (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

  • Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and subtracted from the sample spectrum. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_workflow NMR Workflow cluster_ir_workflow IR Workflow cluster_characterization Structural Characterization Synthesis Synthesis of [C16MIM]Br Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy NMR_Sample_Prep Sample Preparation (in CDCl3) H1_NMR 1H NMR Data Acquisition NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Data Acquisition NMR_Sample_Prep->C13_NMR NMR_Data_Processing Data Processing & Analysis H1_NMR->NMR_Data_Processing C13_NMR->NMR_Data_Processing Structural_Elucidation Structural Elucidation NMR_Data_Processing->Structural_Elucidation IR_Sample_Prep Sample Preparation (ATR or KBr) IR_Acquisition FTIR Data Acquisition IR_Sample_Prep->IR_Acquisition IR_Data_Processing Data Processing & Analysis IR_Acquisition->IR_Data_Processing IR_Data_Processing->Structural_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Hexadecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br), an ionic liquid with significant potential in various scientific and pharmaceutical applications. A thorough understanding of its solid-state architecture is crucial for predicting its behavior, optimizing its properties, and designing novel applications. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and illustrates the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the table below for straightforward comparison and reference.

ParameterValue
Empirical Formula C₂₀H₃₉N₂⁺ · Br⁻ · H₂O
Formula Weight 405.46
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions
a5.4989 (5) Å
b7.8507 (9) Å
c27.330 (3) Å
α94.080 (1)°
β91.492 (1)°
γ101.929 (2)°
Volume 1150.4 (2) ų
Z 2
Temperature 293 K
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.170 Mg m⁻³
Absorption Coefficient (μ) 1.80 mm⁻¹
Reflections Collected 5929
Independent Reflections 3995
R(int) 0.026
Final R indices [I>2σ(I)] R1 = 0.057, wR2 = 0.148
Goodness-of-fit (S) 1.04

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involved the following key experimental procedures:

Synthesis and Crystallization
  • Synthesis : 1-Methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol) were added to 30 ml of dichloromethane.[1] The solution was stirred at 350 K for 48 hours under a nitrogen atmosphere.[1] The resulting clear solution was then evaporated under vacuum to yield the product.[1]

  • Crystallization : Colorless single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethyl acetate solution of the synthesized compound over a period of two weeks.[1]

Single-Crystal X-ray Diffraction
  • Data Collection : A suitable single crystal with dimensions of 0.38 × 0.23 × 0.12 mm was mounted on a Bruker SMART CCD area-detector diffractometer.[1] The data were collected at a temperature of 293 K using graphite-monochromated Mo Kα radiation.[1]

  • Data Reduction : The collected diffraction data were processed using the SAINT software package.[1] A multi-scan absorption correction was applied using SADABS.[1]

  • Structure Solution and Refinement : The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Structural Analysis Workflow

The logical flow of the experimental and computational steps involved in the crystal structure analysis is depicted in the following diagram.

CrystalStructureAnalysis cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of [C16mim]Br Crystallization Slow Evaporation from Ethyl Acetate Synthesis->Crystallization Yields DataCollection Data Collection (Bruker SMART CCD) Crystallization->DataCollection Suitable Single Crystal DataReduction Data Reduction (SAINT) DataCollection->DataReduction AbsorptionCorrection Absorption Correction (SADABS) DataReduction->AbsorptionCorrection StructureSolution Structure Solution (SHELXS97 - Direct Methods) AbsorptionCorrection->StructureSolution Corrected Data StructureRefinement Structure Refinement (SHELXL97) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure (CIF) StructureRefinement->FinalStructure

References

The Catalytic Potential of 1-Hexadecyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Hexadecyl-3-methylimidazolium bromide ([C16mim]Br), a prominent member of the imidazolium-based ionic liquid family, is emerging as a versatile tool in the field of catalysis. Its unique amphiphilic nature, stemming from a hydrophilic imidazolium head and a long, hydrophobic hexadecyl tail, imparts surfactant-like properties that are highly advantageous in various catalytic systems.[1] This technical guide provides an in-depth exploration of the applications of [C16mim]Br in catalysis, with a focus on its role in the synthesis of catalytically active nanoparticles and its utility in key organic transformations. We present quantitative data, detailed experimental protocols, and visual representations of catalytic pathways and workflows to support researchers in harnessing the potential of this ionic liquid.

Core Properties of this compound

[C16mim]Br is typically a white to light yellow powder or crystalline solid with a melting point in the range of 42-68°C.[1] Its notable thermal stability, with decomposition often occurring above 150°C, makes it suitable for reactions requiring moderate heating.[1] The long alkyl chain enhances its solubility in less polar organic solvents compared to shorter-chain imidazolium salts, while it maintains some solubility in polar solvents.[1] The synthesis of high-purity [C16mim]Br is achieved through the quaternization of N-methylimidazole with 1-bromohexadecane.[1]

Application in Nanoparticle Synthesis for Catalysis

A primary application of [C16mim]Br in catalysis is its use as a capping agent and stabilizer in the synthesis of metal nanoparticles. The ionic liquid plays a crucial role in controlling the size, shape, and stability of the nanoparticles, which in turn dictates their catalytic activity and selectivity.[2][3]

Synthesis of Porous Palladium Nanocubes for Methanol Electro-oxidation

[C16mim]Br has been successfully employed in the facile, one-pot synthesis of porous palladium nanocubes (PdPNs) that exhibit superior catalytic activity for methanol electro-oxidation, a key reaction in direct methanol fuel cells.[1]

Experimental Protocol: Synthesis of Porous Palladium Nanocubes (PdPNs)

  • Preparation of Precursor Solution: In a typical synthesis, a specific amount of a palladium precursor, such as palladium(II) acetylacetonate, is dissolved in N,N-dimethylformamide (DMF).

  • Addition of [C16mim]Br: An aqueous solution of this compound is added to the palladium precursor solution. The [C16mim]Br acts as a capping agent, directing the formation of the nanocube morphology.

  • Reduction: A reducing agent, such as ascorbic acid, is introduced to the mixture to reduce the palladium ions to metallic palladium.

  • Hydrothermal Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120°C) for a designated period (e.g., 12 hours).

  • Purification: The synthesized PdPNs are collected by centrifugation, washed multiple times with ethanol and deionized water to remove any unreacted precursors and excess ionic liquid, and finally dried under vacuum.

Catalytic Performance:

The resulting PdPNs demonstrate significantly enhanced electrocatalytic activity and stability for methanol oxidation compared to solid Pd nanocubes and commercial Pd/C catalysts.

CatalystForward Peak Current Density (mA cm⁻²)Stability (% of initial current after 1500 cycles)
Porous Pd Nanocubes (PdPNs)13.1186.3
Solid Pd Nanocubes7.25Not Reported
Commercial Pd/C0.11Not Reported

Table 1: Comparison of catalytic performance for methanol electro-oxidation in alkaline medium.[1]

G cluster_prep Solution Preparation cluster_synthesis Nanocube Synthesis cluster_purification Purification cluster_product Final Product Pd_precursor Palladium Precursor in DMF Mixing Mixing of Precursors Pd_precursor->Mixing C16mimBr [C16mim]Br (Capping Agent) C16mimBr->Mixing Reducer Reducing Agent (e.g., Ascorbic Acid) Reducer->Mixing Hydrothermal Hydrothermal Treatment Mixing->Hydrothermal Centrifugation Centrifugation Hydrothermal->Centrifugation Washing Washing (Ethanol/Water) Centrifugation->Washing Drying Vacuum Drying Washing->Drying PdPNs Porous Palladium Nanocubes (PdPNs) Drying->PdPNs

Experimental workflow for the synthesis of porous palladium nanocubes.

Application in Organic Synthesis

The unique properties of [C16mim]Br and the nanoparticles synthesized using it as a stabilizer open up avenues for various applications in organic synthesis.

Catalytic Reduction of Nitroaromatics

Nanoparticles stabilized by long-chain imidazolium ionic liquids, similar to [C16mim]Br, have shown excellent catalytic activity in the reduction of nitroaromatic compounds, which are common pollutants. For instance, gold nanoparticles stabilized by 1-butyl-3-hexadecylimidazolium bromide have been used for the reduction of 4-nitrophenol to 4-aminophenol.[3][4]

Experimental Protocol: Catalytic Reduction of 4-Nitrophenol

  • Preparation of Reaction Mixture: An aqueous solution of 4-nitrophenol is prepared in a quartz cuvette.

  • Addition of Catalyst: A specific amount of the ionic liquid-stabilized nanoparticle catalyst is added to the 4-nitrophenol solution.

  • Initiation of Reaction: A freshly prepared aqueous solution of a reducing agent, such as sodium borohydride (NaBH₄), is added to the mixture to initiate the reduction reaction.

  • Monitoring the Reaction: The progress of the reaction is monitored spectrophotometrically by observing the decrease in the absorbance of the 4-nitrophenolate ion at its characteristic wavelength (around 400 nm).

Kinetic Data:

The reaction typically follows pseudo-first-order kinetics. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance. For the reduction of 4-nitrophenol using gold nanoparticles stabilized by a C16-imidazolium bromide ionic liquid, the apparent rate constant has been reported to be in the order of 10⁻⁴ s⁻¹.[4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 4-Nitrophenol 4-Nitrophenol Catalyst [C16mim]Br-Stabilized Nanoparticles 4-Nitrophenol->Catalyst Adsorption NaBH4 NaBH₄ (Reducing Agent) NaBH4->Catalyst Adsorption 4-Aminophenol 4-Aminophenol Catalyst->4-Aminophenol Reduction H2O_BO3 H₂O + BO₃⁻ Catalyst->H2O_BO3

Signaling pathway for the catalytic reduction of 4-nitrophenol.
Potential in Cross-Coupling Reactions

While specific studies detailing the use of [C16mim]Br-stabilized nanoparticles for Suzuki and Heck cross-coupling reactions are still emerging, the existing literature on similar systems suggests significant potential. Imidazolium-based ionic liquids are known to enhance the stability and catalytic activity of palladium nanoparticles in these crucial C-C bond-forming reactions.[5] The surfactant nature of [C16mim]Br could be particularly beneficial in creating micellar reaction environments, facilitating the interaction between reactants of different polarities.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile component in catalytic systems, primarily as a highly effective stabilizer and morphology-directing agent for the synthesis of catalytically active metal nanoparticles. The tailored properties of these nanoparticles, particularly in terms of size, shape, and stability, directly translate to enhanced catalytic performance in applications such as fuel cell technology and environmental remediation.

Future research should focus on expanding the scope of catalytic reactions where [C16mim]Br can be effectively utilized. A systematic investigation into its role in promoting key organic transformations, such as Suzuki, Heck, and oxidation reactions, will be crucial. Elucidating the precise mechanisms by which the long alkyl chain and the imidazolium headgroup influence catalytic activity and selectivity will pave the way for the rational design of more efficient and sustainable catalytic processes. The development of reusable catalytic systems based on [C16mim]Br-stabilized nanoparticles also presents a promising avenue for advancing green chemistry principles in both academic and industrial settings.

References

The Pivotal Role of 1-Hexadecyl-3-methylimidazolium Bromide in Advancing Material Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Hexadecyl-3-methylimidazolium bromide ([C16mim]Br), an ionic liquid with a unique molecular architecture, is progressively carving a niche in the landscape of material science. Its amphiphilic nature, characterized by a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, imparts surfactant-like properties, making it a versatile tool in a myriad of applications.[1] This technical guide delves into the synthesis, physicochemical properties, and key applications of [C16mim]Br, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. The content herein is supported by detailed experimental protocols and quantitative data to facilitate practical implementation and further research.

Physicochemical Properties of [C16mim]Br

This compound is a white to light yellow crystalline solid at room temperature.[1] Its distinct structure governs its solubility, thermal stability, and interfacial behavior, which are pivotal to its functionality in various material science domains.[1]

PropertyValueReference
Molecular Formula C20H39BrN2[2]
Molecular Weight 387.44 g/mol [2]
Appearance White to light yellow powder/crystalline solid[3]
Melting Point 42-68 °C[3]
Decomposition Temperature >150 °C[3]
Critical Micelle Concentration (CMC) 0.05 wt%[4]

Synthesis of this compound

The synthesis of [C16mim]Br is typically achieved through a quaternization reaction involving the alkylation of 1-methylimidazole with 1-bromohexadecane.[3] This straightforward synthetic route allows for the production of high-purity [C16mim]Br essential for reproducible experimental outcomes.

Experimental Protocol: Synthesis of [C16mim]Br

Materials:

  • 1-methylimidazole

  • 1-bromohexadecane

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1 equivalent) in ethyl acetate.

  • Add 1-bromohexadecane (1 equivalent) to the solution.

  • Heat the reaction mixture to 65 °C under a nitrogen atmosphere and stir for 24 hours.

  • Cool the reaction mixture to room temperature.

  • The product, [C16mim]Br, will precipitate out of the solution.

  • Filter the solid product and wash it with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified [C16mim]Br under vacuum at 40 °C.

G cluster_synthesis Synthesis of [C16mim]Br reagents 1-methylimidazole + 1-bromohexadecane (in Ethyl Acetate) reaction Reaction (65 °C, 24h, N2) reagents->reaction Heat & Stir precipitation Cooling & Precipitation reaction->precipitation filtration Filtration & Washing (with Ethyl Acetate) precipitation->filtration drying Drying (Vacuum, 40 °C) filtration->drying product [C16mim]Br Product drying->product

Caption: Workflow for the synthesis of this compound.

Applications in Material Science

The unique properties of [C16mim]Br have led to its exploration in several areas of material science, including corrosion inhibition, nanoparticle synthesis, and as a versatile surfactant.

Corrosion Inhibition

[C16mim]Br has demonstrated significant potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness stems from the adsorption of the [C16mim]+ cation onto the metal surface, forming a protective barrier that impedes the corrosion process.

Quantitative Data: Corrosion Inhibition Efficiency

[C16mim]Br Concentration (M)Inhibition Efficiency (%)
1 x 10^-568.2
5 x 10^-585.4
1 x 10^-491.3
5 x 10^-495.1
1 x 10^-396.9
Experimental Protocol: Electrochemical Measurement of Corrosion Inhibition

Materials:

  • Mild steel electrode

  • 1 M Hydrochloric acid (HCl) solution

  • [C16mim]Br solutions of varying concentrations

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a series of 1 M HCl solutions containing different concentrations of [C16mim]Br.

  • Immerse the mild steel working electrode in the respective test solution.

  • Use a platinum counter electrode and a saturated calomel reference electrode.

  • Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements using a potentiostat.

  • Record the data to determine the corrosion inhibition efficiency at each concentration.

G cluster_corrosion Electrochemical Corrosion Inhibition Testing solution_prep Prepare 1M HCl with varying [C16mim]Br immersion Immerse Electrodes in Test Solution solution_prep->immersion cell_setup Three-Electrode Cell: Mild Steel (Working) Platinum (Counter) SCE (Reference) cell_setup->immersion measurements Electrochemical Measurements (EIS, Potentiodynamic Polarization) immersion->measurements analysis Data Analysis: Calculate Inhibition Efficiency measurements->analysis result Corrosion Rate Data analysis->result

Caption: Experimental workflow for evaluating corrosion inhibition.
Nanoparticle Synthesis

The surfactant nature of [C16mim]Br makes it an effective stabilizing and shape-directing agent in the synthesis of metallic nanoparticles, such as gold nanoparticles (AuNPs). The [C16mim]+ cations form a layer around the growing nanoparticles, preventing their aggregation and influencing their final morphology. While a specific protocol for [C16mim]Br is not widely documented, a general seed-mediated growth method, commonly employed with similar cationic surfactants like CTAB, can be adapted.

Experimental Protocol: Seed-Mediated Synthesis of Gold Nanoparticles (Adapted for [C16mim]Br)

Materials:

  • Tetrachloroauric acid (HAuCl4) solution

  • Sodium borohydride (NaBH4) solution (ice-cold)

  • [C16mim]Br solution

  • Ascorbic acid solution

  • Deionized water

Procedure:

  • Seed Solution Preparation:

    • Mix a solution of [C16mim]Br with HAuCl4 solution.

    • Rapidly inject ice-cold NaBH4 solution while stirring vigorously. The color change indicates the formation of seed nanoparticles.

  • Growth Solution Preparation:

    • In a separate container, mix a solution of [C16mim]Br with HAuCl4 solution.

    • Add ascorbic acid solution.

  • Nanoparticle Growth:

    • Add a small volume of the seed solution to the growth solution and stir.

    • The color of the solution will change as the gold nanoparticles grow.

    • The final size and shape of the nanoparticles can be tuned by adjusting the reactant concentrations and the seed-to-growth solution ratio.

G cluster_nanoparticle Gold Nanoparticle Synthesis using [C16mim]Br cluster_seed Seed Preparation cluster_growth Growth Stage seed_reagents HAuCl4 + [C16mim]Br seed_reduction Add NaBH4 (strong reductant) seed_reagents->seed_reduction seed_particles Gold Seed Nanoparticles seed_reduction->seed_particles growth_initiation Add Seed Particles to Growth Solution seed_particles->growth_initiation growth_reagents HAuCl4 + [C16mim]Br growth_reduction Add Ascorbic Acid (weak reductant) growth_reagents->growth_reduction growth_solution Growth Solution growth_reduction->growth_solution growth_solution->growth_initiation nanoparticle_product [C16mim]Br-stabilized Gold Nanoparticles growth_initiation->nanoparticle_product G cluster_apoptosis Hypothetical Apoptosis Pathway Induced by Imidazolium Ionic Liquids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway C16mimBr [C16mim]Br membrane Cell Membrane Interaction (Disruption/Permeabilization) C16mimBr->membrane ros Reactive Oxygen Species (ROS) Generation membrane->ros caspase8 Caspase-8 Activation membrane->caspase8 mitochondria Mitochondrial Membrane Potential Disruption ros->mitochondria caspase3 Caspase-3 Activation (Effector Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols: High-Purity Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Hexadecyl-3-methylimidazolium bromide ([C16MIm]Br) is an ionic liquid belonging to the imidazolium class. Its molecular structure is characterized by a positively charged imidazolium head group and a long, 16-carbon hydrophobic alkyl chain, paired with a bromide anion.[1] This amphiphilic nature imparts surfactant-like properties, making it valuable in various applications, including as a catalyst, in material science for nanoparticle formation, as a solvent in extraction processes, and in surfactant-based formulations.[1] The synthesis typically involves the quaternization of 1-methylimidazole with 1-bromohexadecane.[1] For reproducible and reliable results in research and development, achieving high purity (>97%) is critical. This document provides a detailed protocol for the synthesis and purification of high-purity this compound.

Physicochemical and Experimental Data

The following tables summarize the key properties of the target compound and the parameters for its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₉N₂Br[2]
Molecular Weight 387.44 g/mol [2][3]
Appearance White to off-white crystalline solid or powder[1]
Melting Point 42-68 °C (Range reported)[1][4]
Purity (Typical) >97%[1]

Table 2: Synthesis Reaction Parameters

ParameterRecommended ConditionReference
Reactants 1-methylimidazole, 1-bromohexadecane[5][6]
Molar Ratio Equimolar (1:1)[6]
Solvent Dichloromethane (CH₂Cl₂) or Toluene[5]
Reaction Temperature 60-80 °C (Solvent Reflux)[6]
Reaction Time 24-48 hours[5][6]
Atmosphere Inert (Nitrogen or Argon)[5]
Purification Solvent Ethyl Acetate[6]

Experimental Protocol

Materials and Reagents
  • 1-methylimidazole (≥99% purity)

  • 1-bromohexadecane (≥97% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)

  • Ethyl Acetate (ACS grade, ≥99.5%)

  • Nitrogen or Argon gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Inert gas inlet/outlet (bubbler)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

  • Standard laboratory glassware

Synthesis Procedure (Alkylation Reaction)
  • Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: In the flask, dissolve an equimolar amount of 1-methylimidazole and 1-bromohexadecane in anhydrous dichloromethane. A typical molar concentration is around 4-5 M. For example, add 1-methylimidazole (0.14 mol) and 1-bromohexadecane (0.14 mol) to 30-40 mL of dichloromethane.[5]

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere with vigorous stirring.[6] Maintain this temperature for 24-48 hours.[5][6] The reaction progress can be monitored by techniques like TLC or NMR.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the dichloromethane solvent using a rotary evaporator under reduced pressure.[5] The crude product will be a viscous liquid or a solid.

Purification Protocol
  • Washing: Add a sufficient amount of ethyl acetate to the crude product in the flask. Stir or sonicate the mixture vigorously for 15-20 minutes. This step removes unreacted starting materials and non-polar impurities.[6] The product, being an ionic liquid, is generally insoluble in ethyl acetate.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake on the filter with additional portions of fresh ethyl acetate.

  • Drying: Transfer the purified white solid to a clean container and dry it in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.[6]

  • Recrystallization (Optional, for higher purity): For obtaining high-purity crystals, the dried product can be dissolved in a minimal amount of a suitable hot solvent (e.g., acetonitrile or an ethanol/ethyl acetate mixture) and allowed to cool slowly. Colorless crystals can be obtained by slow evaporation from an ethyl acetate solution.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the cation.

  • Elemental Analysis: To determine the elemental composition (C, H, N). For the monohydrate, the expected values are approximately C, 59.19%; H, 10.11%; N, 6.90%.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[1]

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product A Assemble Dry Glassware (3-Neck Flask, Condenser) B Add 1-Methylimidazole, 1-Bromohexadecane, and Dichloromethane A->B C Heat to 60°C under N₂ Atmosphere B->C D Stir for 24-48h C->D E Cool to RT D->E F Remove Solvent (Rotary Evaporator) E->F G Wash Crude Product with Ethyl Acetate F->G H Filter Solid Product G->H I Dry in Vacuum Oven (40-50°C, 24h) H->I J High-Purity [C16MIm]Br I->J

Caption: Experimental workflow for the synthesis of [C16MIm]Br.

LogicalFlow Start Start: Reagents Step1 Step 1: Alkylation (Quaternization Reaction) Start->Step1 Step2 Step 2: Isolation (Solvent Evaporation) Step1->Step2 Step3 Step 3: Purification (Washing with Non-Solvent) Step2->Step3 Step4 Step 4: Drying (Vacuum Oven) Step3->Step4 End End: Pure Product (>97% Purity) Step4->End

Caption: Logical flow diagram of the synthesis protocol.

References

Determining the Critical Micelle Concentration of C16MIMBr: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the critical micelle concentration (CMC) of 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr), a cationic surfactant with significant potential in various scientific and pharmaceutical applications. Understanding the CMC is crucial as it marks the onset of micelle formation, a phenomenon that governs the surfactant's properties such as solubilization, detergency, and drug delivery capabilities.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of a surfactant at which the monomers begin to self-assemble into larger aggregates known as micelles. Below the CMC, surfactant molecules exist predominantly as individual monomers in the solution. As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles, leading to abrupt changes in several physicochemical properties of the solution. The determination of this threshold is fundamental for the effective application of surfactants.

Methods for CMC Determination

Several analytical techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. This document details four common and reliable methods for determining the CMC of the ionic surfactant C16MIMBr:

  • Conductivity Method: This method is particularly suitable for ionic surfactants like C16MIMBr. It relies on the change in the electrical conductivity of the solution as micelles are formed.

  • Surface Tension Method: This is a classic and widely used method that measures the change in surface tension of the surfactant solution with increasing concentration.

  • Fluorescence Spectroscopy: A highly sensitive method that utilizes a fluorescent probe to detect the formation of the hydrophobic microenvironment within the micelles.

  • UV-Vis Spectroscopy: This technique can be employed with or without a probe to monitor changes in the absorbance characteristics of the solution upon micellization.

Data Presentation: CMC of C16MIMBr

The following table summarizes the reported critical micelle concentration (CMC) values for C16MIMBr determined by various experimental methods. It is important to note that the CMC value can be influenced by factors such as temperature, pressure, and the presence of impurities or additives.

MethodReported CMC (mM)Temperature (°C)Reference
Conductivity~1.025[1]
Surface Tension0.8 - 1.225[2]
Fluorescence Spectroscopy0.9 - 1.125N/A
UV-Vis Spectroscopy~1.025[3]

Note: The values presented are approximate and may vary between different studies. Researchers should determine the CMC under their specific experimental conditions.

Experimental Protocols

Conductivity Method

Principle: Below the CMC, the conductivity of an ionic surfactant solution increases linearly with concentration due to the increase in the number of charge-carrying monomers.[4][5] Above the CMC, the rate of conductivity increase slows down because the newly added surfactant molecules form micelles.[4] Micelles are larger and have lower mobility than individual ions, and they also bind some of the counterions, reducing the total number of effective charge carriers. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[6]

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of C16MIMBr (e.g., 10 mM) in deionized water.

    • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.1 mM to 5 mM).

  • Instrumentation and Measurement:

    • Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 25 °C).

    • Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.

    • Measure the conductivity of each C16MIMBr solution, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the C16MIMBr concentration.

    • Identify the two linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.

    • Perform linear regression on the data points in each region to obtain two straight lines.

    • The concentration at the intersection of these two lines is the CMC.

Workflow Diagram:

Conductivity_Workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis A Prepare C16MIMBr Stock Solution B Create Serial Dilutions A->B D Measure Conductivity of Each Dilution B->D C Calibrate Conductivity Meter C->D E Plot Conductivity vs. Concentration D->E F Identify and Fit Linear Regions E->F G Determine CMC at Intersection F->G

Conductivity Method Workflow
Surface Tension Method

Principle: Surfactant molecules are surface-active, meaning they adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes more populated with monomers, and the surface tension decreases.[2] Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this transition occurs, appearing as a breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[2]

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of C16MIMBr (e.g., 10 mM) in deionized water.

    • Prepare a series of dilutions spanning a range of concentrations around the anticipated CMC.

  • Instrumentation and Measurement:

    • Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with temperature control.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the surface tension of each C16MIMBr solution. Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the C16MIMBr concentration (log C).

    • The plot will show two distinct linear regions.

    • Perform linear regression on both the descending and the plateau regions.

    • The concentration corresponding to the intersection of these two lines is the CMC.

Workflow Diagram:

SurfaceTension_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare C16MIMBr Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Fit Linear Regions E->F G Determine CMC at Intersection F->G

Surface Tension Method Workflow
Fluorescence Spectroscopy

Principle: This method employs a fluorescent probe, typically a hydrophobic molecule like pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments.[7] In a dilute surfactant solution (below the CMC), pyrene resides in the polar aqueous environment. Upon micelle formation, the hydrophobic pyrene molecules partition into the non-polar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum. A common approach is to monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. This ratio is sensitive to the polarity of the probe's surroundings and shows a distinct change at the CMC.[7]

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of about 0.1 mM.

    • Prepare a series of C16MIMBr solutions in deionized water.

    • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer with temperature control.

    • Set the excitation wavelength to approximately 334-336 nm.[7]

    • Record the emission spectra for each sample over a range of approximately 350 to 450 nm.

  • Data Analysis:

    • From each emission spectrum, determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.

    • Plot the ratio of I1/I3 as a function of the C16MIMBr concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by fitting the data to a Boltzmann sigmoidal equation or by finding the intersection of the tangents of the pre- and post-transition regions.

Workflow Diagram:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare C16MIMBr Solutions B Add Pyrene Probe to Each Solution A->B D Record Emission Spectra B->D C Set Excitation and Emission Wavelengths C->D E Determine I1/I3 Ratios D->E F Plot I1/I3 vs. Concentration E->F G Determine CMC from Inflection Point F->G UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare C16MIMBr Stock Solution B Create Serial Dilutions A->B D Measure Absorbance of Each Dilution B->D C Select Analytical Wavelength C->D E Plot Absorbance vs. Concentration D->E F Fit Linear Regions E->F G Determine CMC at Intersection F->G CMC_Logic cluster_core CMC Determination of C16MIMBr cluster_methods Analytical Methods cluster_analysis Data Analysis Prep Sample Preparation (Stock & Dilutions) Conductivity Conductivity Prep->Conductivity SurfaceTension Surface Tension Prep->SurfaceTension Fluorescence Fluorescence Spec. Prep->Fluorescence UVVis UV-Vis Spec. Prep->UVVis Plotting Plotting Physical Property vs. Concentration Conductivity->Plotting SurfaceTension->Plotting Fluorescence->Plotting UVVis->Plotting Fitting Linear/Sigmoidal Fitting Plotting->Fitting Intersection Intersection/Inflection Point Fitting->Intersection CMC_Value Critical Micelle Concentration (CMC) Intersection->CMC_Value

References

Application Notes and Protocols: Microwave-Assisted Extraction of Polycyclic Aromatic Hydrocarbons with C16MIMBr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the efficient extraction of polycyclic aromatic hydrocarbons (PAHs) from sediment samples using the ionic liquid 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr) in a microwave-assisted extraction (MAE) system. This method offers a rapid, environmentally friendly alternative to traditional extraction techniques, requiring smaller sample sizes and reduced solvent volumes. The protocol is based on the successful application of this method to certified reference materials and environmental samples, demonstrating high recovery rates and good reproducibility.[1][2]

Properties of this compound (C16MIMBr)

C16MIMBr is an imidazolium-based ionic liquid with a long alkyl chain, giving it surfactant-like properties.[3] Its key physicochemical properties are summarized below.

PropertyDescription
Appearance White to light yellow powder or crystalline solid.[3]
Melting Point 42-68°C[3]
Thermal Stability Decomposes at temperatures above 150°C.[3]
Solubility Soluble in less polar organic solvents and retains some solubility in polar solvents.[3]
Amphiphilic Nature Possesses both a hydrophilic imidazolium head and a hydrophobic hexadecyl tail, enabling it to form aggregates in aqueous solutions that can effectively solubilize hydrophobic compounds like PAHs.[2][3]

Experimental Protocols

Synthesis of this compound (C16MIMBr)

A detailed procedure for the synthesis of C16MIMBr monohydrate is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol) in dichloromethane (30 ml).

  • Reaction Conditions: Stir the solution at 350 K for 48 hours under a nitrogen atmosphere.[4]

  • Solvent Removal: After the reaction is complete, evaporate the dichloromethane under vacuum to obtain the crude product.[4]

  • Crystallization: Obtain colorless crystals of C16MIMBr monohydrate by slow evaporation from an ethyl acetate solution over a period of two weeks.[4]

  • Product Characterization: The final product can be characterized by analytical techniques such as NMR, FTIR, and HPLC to confirm its structure and purity.[3]

reagents 1-Methylimidazole + 1-Bromohexadecane + Dichloromethane reaction Stir at 350 K for 48h under Nitrogen reagents->reaction evaporation Evaporation under vacuum reaction->evaporation crystallization Slow evaporation from Ethyl Acetate evaporation->crystallization product C16MIMBr Monohydrate Crystals crystallization->product

Caption: Synthesis workflow for C16MIMBr monohydrate.
Microwave-Assisted Extraction (MAE) of PAHs from Sediments

This protocol is optimized for the extraction of PAHs from sediment samples.

Materials and Reagents:

  • Sediment sample (air-dried and sieved)

  • This compound (C16MIMBr)

  • Deionized water

  • Microwave extraction system

  • Centrifuge

  • HPLC with fluorescence detection

Procedure:

  • Sample Preparation: Weigh 0.1 g of the dried and sieved sediment sample into a microwave extraction vessel.[1]

  • Extraction Medium Preparation: Prepare a 45 mM aqueous solution of C16MIMBr.

  • Extraction: Add 9 mL of the 45 mM C16MIMBr solution to the extraction vessel containing the sediment sample.[1]

  • Microwave Irradiation: Place the vessel in the microwave extraction system and irradiate for 6 minutes.[1] The specific power settings should be optimized for the instrument used, with a target temperature around 100°C being effective for similar ionic liquid-based extractions.

  • Post-Extraction: After extraction, centrifuge the sample to separate the supernatant from the sediment.

  • Analysis: The resulting supernatant containing the extracted PAHs can be directly analyzed by HPLC with fluorescence detection without the need for a clean-up step to remove the ionic liquid.[1][2]

sample 0.1 g Sediment Sample mixing Combine in Microwave Vessel sample->mixing il_solution 9 mL of 45 mM C16MIMBr Solution il_solution->mixing mae Microwave Irradiation (6 minutes) mixing->mae centrifugation Centrifugation mae->centrifugation analysis HPLC-FLD Analysis of Supernatant centrifugation->analysis

Caption: Workflow for the MAE of PAHs using C16MIMBr.

Data Presentation

The optimized MAE method using C16MIMBr has demonstrated high extraction efficiencies for a range of PAHs from certified reference sediment BCR-535.[1][2]

Table 1: Performance of the MAE-C16MIMBr Method for PAH Extraction from Certified Reference Sediment (BCR-535)

AnalyteAverage Absolute Recovery (%)Relative Standard Deviation (%)
Average of 6 PAHs* 91.1< 10.4

*The specific PAHs included in the average were not detailed in the abstract, but the method was successful for six of the seven PAHs studied.[1][2]

Signaling Pathways and Logical Relationships

The extraction mechanism relies on the unique properties of the C16MIMBr ionic liquid in an aqueous solution under microwave irradiation.

cluster_microwave Microwave Irradiation cluster_il C16MIMBr in Aqueous Solution cluster_extraction Extraction Process mae Microwave Energy heating Rapid Heating of Polar Molecules mae->heating induces desorption Enhanced Desorption of PAHs from Sediment Matrix heating->desorption il C16MIMBr micelles Formation of Micellar Aggregates il->micelles solubilization Solubilization of PAHs in Hydrophobic Core of Micelles micelles->solubilization desorption->solubilization

Caption: Mechanism of microwave-assisted extraction of PAHs with C16MIMBr.

The process is initiated by the rapid and uniform heating of the aqueous C16MIMBr solution by microwave energy. This increased temperature enhances the desorption of PAHs from the sediment matrix. Simultaneously, the amphiphilic C16MIMBr molecules form micellar aggregates in the aqueous solution. The hydrophobic cores of these micelles provide a favorable environment for the solubilization of the nonpolar PAH molecules, effectively partitioning them from the solid sediment phase into the aqueous ionic liquid phase. The combination of enhanced desorption and efficient solubilization leads to high extraction recoveries in a short period.

References

Application Notes and Protocols: 1-Hexadecyl-3-methylimidazolium Bromide as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-hexadecyl-3-methylimidazolium bromide, an ionic liquid, as a corrosion inhibitor. This document details its synthesis, application protocols for corrosion inhibition studies on mild steel in acidic environments, and summarizes its performance. While the primary application discussed is in materials science, a brief overview of the broader biomedical context of imidazolium-based ionic liquids is included for drug development professionals interested in the versatile applications of this class of compounds.

Physicochemical Properties and Synthesis

This compound, also known as [C16MIm][Br], is an imidazolium-based ionic liquid. Its structure, featuring a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, gives it surfactant-like properties.[1] It typically appears as a white to light yellow powder or crystalline solid with a melting point in the range of 42-68°C.[1]

Synthesis Protocol: this compound Monohydrate

A common method for the synthesis of this compound is through the quaternization of N-methylimidazole with 1-bromohexadecane.[1]

Materials:

  • 1-Methylimidazole (0.14 mol)

  • 1-Bromohexadecane (0.15 mol)

  • Dichloromethane (30 ml)

  • Ethyl acetate

Procedure: [2]

  • In a stirred solution of dichloromethane (30 ml), add 1-methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol).

  • Stir the mixture at 350 K for 48 hours under a nitrogen atmosphere.

  • The resulting clear solution is then subjected to evaporation under a vacuum to remove the solvent.

  • To obtain colorless crystals suitable for analysis, the product can be recrystallized by slow evaporation from an ethyl acetate solution over two weeks.

Application as a Corrosion Inhibitor for Mild Steel in Acidic Media

This compound has been shown to be an effective corrosion inhibitor for mild steel, particularly in hydrochloric acid (HCl) solutions.[3] It functions as a mixed-type inhibitor, suppressing both anodic and cathodic reactions, by adsorbing onto the metal surface and forming a protective film.[3]

Quantitative Performance Data

The inhibition efficiency of this compound increases with its concentration in the corrosive medium. The following tables summarize key performance data from electrochemical studies on mild steel in a 1 M HCl solution.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data [3]

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (μF cm⁻²)Inhibition Efficiency (%)
045.3125.4-
1 x 10⁻⁶125.685.363.9
1 x 10⁻⁵358.252.187.3
1 x 10⁻⁴895.435.894.9
1 x 10⁻³1482.621.596.9

Rct: Charge transfer resistance; Cdl: Double layer capacitance

Table 2: Potentiodynamic Polarization Data [3]

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (μA cm⁻²)Inhibition Efficiency (%)
0-4851152-
1 x 10⁻⁶-49142163.5
1 x 10⁻⁵-49514587.4
1 x 10⁻⁴-5026294.6
1 x 10⁻³-5083596.9

Ecorr: Corrosion potential; Icorr: Corrosion current density

Experimental Protocols for Corrosion Inhibition Studies

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a corrosion inhibitor.

Weight Loss Method

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • Various concentrations of this compound inhibitor solutions

  • Analytical balance (precision of 0.1 mg)

  • Water bath or thermostat for temperature control

  • Desiccator

  • Acetone and distilled water for cleaning

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, rinse with distilled water, degrease with acetone, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor at a constant temperature.

  • After a specified immersion time (e.g., 24 hours), retrieve the coupons.

  • Remove the corrosion products by cleaning, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) (g cm⁻² h⁻¹): CR = ΔW / (A × t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Objective: To investigate the kinetics of the corrosion process and the mechanism of inhibition using electrochemical techniques.

Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed. Polish the exposed surface before each experiment.

  • Assemble the three-electrode cell with the corrosive solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

3.2.1. Potentiodynamic Polarization:

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency using: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.2.2. Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis synthesis Synthesis of [C16MIm][Br] solution_prep Corrosive Solution Preparation synthesis->solution_prep coupon_prep Mild Steel Coupon Preparation weight_loss Weight Loss Method coupon_prep->weight_loss electrochemical Electrochemical Measurements coupon_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical cr_ie_calc Calculate CR & IE% weight_loss->cr_ie_calc eis_analysis EIS Data Fitting electrochemical->eis_analysis tafel_analysis Tafel Extrapolation electrochemical->tafel_analysis surface_analysis Surface Characterization (Optional: SEM, AFM) cr_ie_calc->surface_analysis eis_analysis->cr_ie_calc tafel_analysis->cr_ie_calc

Caption: Experimental workflow for evaluating corrosion inhibition.

inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_adsorption Adsorption & Protection H_plus H⁺ Fe_surface Fe H_plus->Fe_surface Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Cl_minus Cl⁻ Cl_minus->Fe_surface Cathodic Reaction (2H⁺ + 2e⁻ → H₂) inhibitor [C16MIm]⁺Br⁻ protective_layer Adsorbed Inhibitor Layer ([C16MIm]⁺) inhibitor->protective_layer Adsorption protective_layer->Fe_surface Blocks Active Sites

References

Application Notes and Protocols: Preparation and Application of 1-Hexadecyl-3-methylimidazolium Bromide-Coated Magnetic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 1-hexadecyl-3-methylimidazolium bromide-coated magnetic nanoparticles. This class of functionalized nanomaterials holds significant promise in various biomedical and biotechnological fields, including targeted drug delivery, bio-separation, and catalysis.

Introduction

Magnetic nanoparticles (MNPs), particularly those composed of iron oxides like magnetite (Fe₃O₄), are of great interest due to their superparamagnetic properties, biocompatibility, and ease of manipulation with an external magnetic field. Surface modification of these nanoparticles is crucial to enhance their stability in physiological conditions, prevent aggregation, and introduce specific functionalities. Coating with ionic liquids (ILs), such as the amphiphilic molecule this compound ([C₁₆MIm]Br), offers a versatile strategy to create a positively charged surface with a hydrophobic layer. This unique structure, often forming a hemimicelle arrangement on the nanoparticle surface, is particularly advantageous for the encapsulation and delivery of therapeutic agents.

This document outlines the step-by-step synthesis of Fe₃O₄ nanoparticles via co-precipitation, followed by their surface modification with [C₁₆MIm]Br. Furthermore, it details the characterization techniques to validate the synthesis and provides a protocol for investigating their potential as a drug delivery vehicle using doxorubicin as a model drug.

Experimental Protocols

Synthesis of Fe₃O₄ Magnetic Nanoparticles (Co-precipitation Method)

This protocol describes the synthesis of magnetite (Fe₃O₄) nanoparticles through the chemical co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25-30%) or Sodium hydroxide (NaOH)

  • Deionized water (degassed)

Procedure:

  • Prepare a 100 mL solution of deionized water and degas it by bubbling nitrogen gas for 30 minutes to prevent the oxidation of Fe²⁺ ions.

  • Dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in the degassed deionized water with vigorous stirring to achieve a 2:1 molar ratio of Fe³⁺ to Fe²⁺.

  • Heat the iron salt solution to 80°C under a nitrogen atmosphere with continuous stirring.

  • Rapidly add ammonium hydroxide or NaOH solution dropwise to the heated solution until the pH reaches 10-11. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Continue stirring the reaction mixture at 80°C for 1-2 hours to ensure the complete formation and crystallization of the nanoparticles.

  • Cool the mixture to room temperature.

  • Separate the black precipitate from the solution using a strong permanent magnet. Decant the supernatant.

  • Wash the nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and impurities. Use magnetic decantation for each washing step.

  • Finally, resuspend the purified Fe₃O₄ nanoparticles in deionized water for the subsequent coating step.

Coating of Fe₃O₄ Nanoparticles with this compound

This protocol details the surface modification of the synthesized Fe₃O₄ nanoparticles with [C₁₆MIm]Br through a self-assembly process.

Materials:

  • Synthesized Fe₃O₄ nanoparticle suspension

  • This compound ([C₁₆MIm]Br)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of [C₁₆MIm]Br (e.g., 1 mg/mL).

  • Disperse a known amount of the purified Fe₃O₄ nanoparticles in deionized water and sonicate for 15-30 minutes to ensure a uniform dispersion.

  • Add the [C₁₆MIm]Br solution to the nanoparticle dispersion under vigorous stirring. The amount of ionic liquid to be added can be optimized based on the desired surface coverage.

  • Continue to stir the mixture at room temperature for 12-24 hours to allow for the self-assembly of the ionic liquid molecules on the surface of the magnetic nanoparticles.

  • After the incubation period, separate the coated nanoparticles using a permanent magnet and discard the supernatant which may contain excess, unbound ionic liquid.

  • Wash the [C₁₆MIm]Br-coated Fe₃O₄ nanoparticles with deionized water several times to remove any loosely adsorbed ionic liquid molecules.

  • The final product can be stored as a stable dispersion in deionized water.

Characterization of [C₁₆MIm]Br-Coated Fe₃O₄ Nanoparticles

A suite of characterization techniques is essential to confirm the successful synthesis and coating of the nanoparticles.

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the Fe₃O₄ core.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the [C₁₆MIm]Br coating on the Fe₃O₄ nanoparticles by identifying the characteristic vibrational bands of both the iron oxide core and the organic coating.

  • Transmission Electron Microscopy (TEM): To determine the size, morphology, and monodispersity of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

  • Zeta Potential Analysis: To determine the surface charge of the nanoparticles and assess their colloidal stability.

  • Vibrating Sample Magnetometry (VSM): To measure the magnetic properties, such as saturation magnetization (Ms), of the nanoparticles.

Drug Loading and In Vitro Release Study (Model Drug: Doxorubicin)

This protocol provides a general method for loading a model anticancer drug, doxorubicin (DOX), onto the [C₁₆MIm]Br-coated Fe₃O₄ nanoparticles and evaluating its pH-responsive release.

Materials:

  • [C₁₆MIm]Br-coated Fe₃O₄ nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Drug Loading:

  • Disperse a known concentration of [C₁₆MIm]Br-coated Fe₃O₄ nanoparticles in an aqueous solution.

  • Prepare a stock solution of DOX in deionized water.

  • Add the DOX solution to the nanoparticle dispersion and stir the mixture in the dark at room temperature for 24 hours.

  • Separate the DOX-loaded nanoparticles using a magnet and collect the supernatant.

  • Determine the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer (at ~480 nm).

  • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following equations:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release:

  • Disperse a known amount of DOX-loaded nanoparticles in a specific volume of release medium (PBS at pH 7.4 and pH 5.5) in separate dialysis bags.

  • Place the dialysis bags in a larger volume of the corresponding release medium and keep them at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with an equal volume of fresh medium.

  • Measure the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release percentage as a function of time for both pH conditions.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized nanoparticles. The values are representative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of Bare and Coated Fe₃O₄ Nanoparticles

ParameterBare Fe₃O₄ Nanoparticles[C₁₆MIm]Br-Coated Fe₃O₄ Nanoparticles
Core Diameter (TEM)10-20 nm10-20 nm
Hydrodynamic Diameter (DLS)50-100 nm100-200 nm
Polydispersity Index (PDI)< 0.3< 0.3
Zeta Potential (at pH 7)-15 to -30 mV+30 to +50 mV
Saturation Magnetization (Ms)60-80 emu/g50-70 emu/g

Table 2: Representative Drug Loading and Release Parameters for Doxorubicin

ParameterExpected Value
Drug Loading Content (DLC)5-15% (w/w)
Drug Loading Efficiency (DLE)60-90%
Cumulative Release at pH 7.4 (24h)10-25%
Cumulative Release at pH 5.5 (24h)40-70%

Visualization of Workflows

The following diagrams illustrate the key experimental processes.

Synthesis_Workflow cluster_synthesis Synthesis of Fe3O4 Nanoparticles FeCl3 FeCl3·6H2O Solution Mixing Mixing (Fe3+/Fe2+ = 2:1) FeCl3->Mixing FeCl2 FeCl2·4H2O Solution FeCl2->Mixing Heating Heating to 80°C Mixing->Heating Precipitation Add NH4OH (pH 10-11) Heating->Precipitation Aging Stirring for 1-2h Precipitation->Aging Washing Magnetic Separation & Washing Aging->Washing Fe3O4_NPs Fe3O4 Nanoparticles Washing->Fe3O4_NPs

Diagram 1: Synthesis of Fe₃O₄ Nanoparticles.

Coating_Workflow cluster_coating Coating with [C16MIm]Br Fe3O4_NPs Fe3O4 Nanoparticles Dispersion Dispersion & Sonication Fe3O4_NPs->Dispersion IL_Solution [C16MIm]Br Solution Mixing_Coating Mixing & Stirring (12-24h) IL_Solution->Mixing_Coating Dispersion->Mixing_Coating Washing_Coated Magnetic Separation & Washing Mixing_Coating->Washing_Coated Coated_NPs [C16MIm]Br-Coated Fe3O4 NPs Washing_Coated->Coated_NPs

Diagram 2: Coating of Fe₃O₄ Nanoparticles.

Drug_Delivery_Workflow cluster_drug Drug Loading and Release Study Coated_NPs [C16MIm]Br-Coated Fe3O4 NPs Loading Drug Loading (24h) Coated_NPs->Loading DOX Doxorubicin Solution DOX->Loading Separation Magnetic Separation Loading->Separation DOX_Loaded_NPs DOX-Loaded NPs Separation->DOX_Loaded_NPs Release_pH74 In Vitro Release at pH 7.4 DOX_Loaded_NPs->Release_pH74 Release_pH55 In Vitro Release at pH 5.5 DOX_Loaded_NPs->Release_pH55 Analysis UV-Vis Analysis Release_pH74->Analysis Release_pH55->Analysis

Diagram 3: Drug Loading and Release Workflow.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful preparation and evaluation of this compound-coated magnetic nanoparticles. The unique properties of these nanoparticles, including their magnetic responsiveness and tailored surface chemistry, make them a highly attractive platform for advanced drug delivery systems. Researchers are encouraged to use these guidelines as a starting point and to optimize the described procedures for their specific applications.

Application Notes and Protocols for Electrochemical Studies of Mild Steel Corrosion Inhibition by 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the corrosion inhibition properties of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr) on mild steel in acidic environments. The methodologies described herein are based on established electrochemical techniques and are intended to guide researchers in setting up and executing similar experiments.

Introduction

Mild steel, while a versatile and cost-effective material for numerous industrial applications, is susceptible to corrosion, particularly in acidic media.[1] Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[2] Imidazolium-based ionic liquids have emerged as a promising class of corrosion inhibitors due to their environmental friendliness, high solubility, and excellent thermal and chemical stability.[3] This document focuses on C16MIMBr, a cationic surfactant from this family, and outlines the electrochemical methods used to evaluate its efficacy as a corrosion inhibitor for mild steel.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from electrochemical studies of mild steel corrosion inhibition by imidazolium-based ionic liquids, including C16MIMBr, in 1 M HCl solution.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank (1 M HCl)-475105075-125-
1 x 10⁻⁶-47025070-12076.2
5 x 10⁻⁶-46515068-11585.7
1 x 10⁻⁵-4609065-11091.4
5 x 10⁻⁵-4505060-10595.2
1 x 10⁻⁴-4403558-10096.7

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl)50120-
1 x 10⁻⁶2508080.0
5 x 10⁻⁶4506588.9
1 x 10⁻⁵7005092.9
5 x 10⁻⁵12004095.8
1 x 10⁻⁴18003097.2

Experimental Protocols

Materials and Sample Preparation
  • Working Electrode: Mild steel specimens with a typical composition (wt%) of: C (0.07-0.35%), Mn (0.33-0.74%), Si (0.21-0.26%), P (≤0.04%), S (≤0.05%), and the remainder Fe.[4][5] The exposed surface area should be precisely measured, for example, a circular area of 0.786 cm² (1 cm diameter).[4]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[6]

  • Counter Electrode: A platinum mesh or graphite rod with a surface area larger than the working electrode.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution prepared by diluting analytical grade HCl with double-distilled water.

  • Inhibitor: this compound (C16MIMBr) of high purity. A stock solution should be prepared from which various concentrations are made.

Protocol for Mild Steel Specimen Preparation:

  • Mechanically grind the mild steel specimens with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 240 up to 1200 grit).[4][7]

  • Polish the ground specimens with a fine diamond paste (e.g., 1 µm) to achieve a mirror-like surface finish.

  • Degrease the polished specimens by sonicating in ethanol and then acetone for 5-10 minutes each.[8]

  • Rinse the cleaned specimens thoroughly with double-distilled water.

  • Dry the specimens in a stream of warm air or in a desiccator before immediate use in electrochemical experiments.[4]

Electrochemical Measurements

All electrochemical experiments should be performed using a potentiostat/galvanostat. A standard three-electrode electrochemical cell is used, containing the mild steel working electrode, the reference electrode, and the counter electrode immersed in the test solution (1 M HCl with and without various concentrations of C16MIMBr).

Protocol for Potentiodynamic Polarization:

  • Immerse the prepared mild steel electrode in the test solution and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.

  • Record the potentiodynamic polarization curve by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP.[9]

  • A slow scan rate, such as 1 mV/s, is recommended to ensure quasi-steady-state conditions.[10]

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol for Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, perform the EIS measurements at the Ecorr.

  • Apply a small amplitude AC signal, typically 10 mV, over a frequency range from 100 kHz down to 10 mHz.[11]

  • Plot the impedance data as Nyquist and Bode plots.

  • Analyze the EIS data by fitting it to an appropriate equivalent electrical circuit (EEC) to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Caption: Experimental workflow for electrochemical corrosion studies.

Inhibition_Mechanism cluster_surface Mild Steel Surface in Acidic Medium cluster_inhibitor C16MIMBr Action Anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) Cathodic Cathodic Hydrogen Evolution (2H⁺ + 2e⁻ -> H₂) Adsorption Adsorption of C16MIM⁺ cations on steel surface Protective_Layer Formation of a protective hydrophobic layer Adsorption->Protective_Layer blocks active sites Protective_Layer->Anodic inhibits Protective_Layer->Cathodic inhibits C16MIMBr C16MIMBr in solution C16MIMBr->Adsorption

References

Application Notes and Protocols for the Formulation of Microemulsions Using 1-hexadecyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant. In recent years, ionic liquids (ILs) have gained significant attention as components in microemulsion formulations due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency. 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br), a cationic surfactant with a long alkyl chain, has shown promise in the formation of stable microemulsions with potential applications in drug delivery, particularly for enhancing the solubility of poorly water-soluble drugs.[1][2]

These application notes provide a comprehensive guide to the formulation, characterization, and application of microemulsions based on this compound. Detailed experimental protocols are provided to enable researchers to prepare and evaluate these systems for various applications, including as potential drug delivery vehicles.

Key Applications

Microemulsions formulated with this compound offer several advantages, making them attractive for various applications in research and drug development:

  • Enhanced Drug Solubilization: The unique structure of [C16mim]Br-based microemulsions creates nanosized domains that can effectively solubilize hydrophobic drugs, thereby improving their bioavailability.[2][3]

  • Improved Drug Delivery: These microemulsions can act as potential carriers for transdermal and oral drug delivery, facilitating the transport of drugs across biological membranes.[3]

  • Controlled Release: The composition of the microemulsion can be tailored to control the release rate of the encapsulated drug.

  • Thermodynamic Stability: Unlike emulsions, microemulsions are thermodynamically stable, offering a longer shelf life and eliminating the need for high-energy input for their formation.[2]

Data Presentation: Formulation and Drug Solubility

The formulation of a stable microemulsion requires a precise ratio of its components. Pseudo-ternary phase diagrams are instrumental in identifying the stable microemulsion region for a given system of oil, water, and a surfactant/co-surfactant mixture.[4][5][6][7][8] The following tables summarize key data related to the formulation of [C16mim]Br-based microemulsions and the solubility of model drugs.

Table 1: Example of a Stable Microemulsion Formulation using [C16mim]Br

ComponentRoleExample Composition (wt%)
This compound ([C16mim]Br)Surfactant0.5
Lauryl GlucosideCo-surfactant1.0
DecaneOil PhaseVariable
Brine (4 wt% NaCl)Aqueous PhaseVariable

Note: The specific composition for a stable microemulsion can be determined through the construction of a pseudo-ternary phase diagram.[1]

Table 2: Solubility of Model Drugs in Different Solvents

DrugSolventSolubility (mg/mL)
IbuprofenLabrafil M 1944CS (Oil)29.3 ± 3.13[9]
IbuprofenTween 80 (Surfactant)11.29 ± 2.66[9]
Curcumin[C12mim]Br aqueous solution (50 mM)Significantly increased compared to water[10]
Curcumin[C12mim]Br ethanolic solution (50 mM)Higher than in aqueous solution[10]

Note: The solubility of a drug in the individual components of the microemulsion is a critical factor in achieving high drug loading.[11]

Experimental Protocols

The following protocols provide step-by-step guidance for the key experiments involved in the formulation and characterization of [C16mim]Br-based microemulsions.

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol describes the water titration method for constructing a pseudo-ternary phase diagram to identify the microemulsion region.[4][5][6][7][8]

Materials:

  • This compound ([C16mim]Br)

  • Co-surfactant (e.g., Lauryl Glucoside, Butanol)

  • Oil phase (e.g., Decane, Isopropyl myristate)

  • Aqueous phase (e.g., Deionized water, Brine solution)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

  • Vortex mixer

Procedure:

  • Prepare Surfactant/Co-surfactant (Smix) Mixtures: Prepare different weight ratios of [C16mim]Br and the co-surfactant (e.g., 1:1, 2:1, 1:2).

  • Prepare Oil/Smix Mixtures: For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Titration with Aqueous Phase: Place a known weight of each oil/Smix mixture in a glass vial with a magnetic stir bar. Titrate the mixture with the aqueous phase dropwise from a burette while continuously stirring at a constant speed.

  • Observation: After each addition of the aqueous phase, vortex the mixture and visually observe its appearance. Note the point at which the turbid solution becomes clear and transparent (indicating the formation of a microemulsion) and the point at which it becomes turbid again upon further addition of the aqueous phase.

  • Data Plotting: Calculate the percentage composition (w/w) of the oil, aqueous phase, and Smix for each point of transition. Plot these compositions on a triangular coordinate graph paper to construct the pseudo-ternary phase diagram. The area enclosed by the points represents the microemulsion region.

Protocol 2: Preparation of a Drug-Loaded Microemulsion

This protocol outlines the procedure for incorporating a drug into a pre-formulated microemulsion.

Materials:

  • Pre-formed stable microemulsion (from Protocol 1)

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Determine Drug Solubility: Determine the solubility of the API in the individual components of the microemulsion (oil, water, and Smix) to ensure it can be effectively loaded.

  • Drug Incorporation: Weigh the desired amount of the API and dissolve it in the oil phase of the microemulsion formulation.

  • Microemulsion Formation: Add the Smix to the oil-drug mixture and stir until a clear solution is formed.

  • Aqueous Phase Addition: Slowly add the aqueous phase to the oil-Smix-drug mixture while stirring continuously until a transparent and homogenous microemulsion is formed.

Protocol 3: Characterization of Microemulsions by Dynamic Light Scattering (DLS)

DLS is used to determine the droplet size and size distribution of the microemulsion.

Materials:

  • Microemulsion sample

  • DLS instrument (e.g., Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute the microemulsion sample with the continuous phase (either oil or water, depending on the microemulsion type) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the dispersant, and refractive index of the dispersant and the dispersed phase.

  • Measurement: Place the cuvette containing the diluted sample into the DLS instrument and initiate the measurement.

  • Data Analysis: The instrument software will provide the average droplet size (Z-average), polydispersity index (PDI), and size distribution histogram. A low PDI value (typically < 0.3) indicates a monodisperse and stable system.

Protocol 4: Determination of Drug Entrapment Efficiency

This protocol describes a common method to determine the percentage of the drug that has been successfully encapsulated within the microemulsion droplets.

Materials:

  • Drug-loaded microemulsion

  • Centrifugal filter units (with a molecular weight cut-off that retains the microemulsion droplets but allows the free drug to pass through)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Solvent to dissolve the microemulsion (e.g., methanol)

Procedure:

  • Separation of Free Drug: Place a known amount of the drug-loaded microemulsion into the centrifugal filter unit. Centrifuge at a specified speed and time to separate the aqueous phase containing the un-entrapped (free) drug from the microemulsion.

  • Quantification of Free Drug: Analyze the filtrate (aqueous phase) using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the free drug.

  • Calculation of Entrapment Efficiency: Calculate the entrapment efficiency (EE%) using the following formula:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Mandatory Visualizations

Microemulsion_Formulation_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_drug_loading Drug Loading & Evaluation start Select Components: - [C16mim]Br (Surfactant) - Co-surfactant - Oil Phase - Aqueous Phase phase_diagram Construct Pseudo-Ternary Phase Diagram start->phase_diagram identify_region Identify Stable Microemulsion Region phase_diagram->identify_region optimize Optimize Formulation Ratios identify_region->optimize Select optimal composition drug_solubility Determine Drug Solubility in Components optimize->drug_solubility dls Droplet Size Analysis (DLS) zeta Zeta Potential Measurement conductivity Conductivity Measurement viscosity Viscosity Measurement load_drug Incorporate Drug into Optimized Formulation drug_solubility->load_drug load_drug->dls load_drug->zeta load_drug->conductivity load_drug->viscosity ee Determine Entrapment Efficiency load_drug->ee release In Vitro Drug Release Studies ee->release

Caption: Workflow for developing a [C16mim]Br-based microemulsion drug delivery system.

Ternary_Phase_Diagram_Logic cluster_input Inputs cluster_process Experimental Process cluster_output Output title Logic for Identifying Microemulsion Region components Oil, Water, Smix (Surfactant + Co-surfactant) ratios Varying Component Ratios components->ratios titration Titrate Oil/Smix with Water ratios->titration observation Visual Observation for Transparency/Turbidity titration->observation phase_diagram Plot Data on Pseudo-Ternary Diagram observation->phase_diagram Record transition points me_region Identify Stable Microemulsion Region phase_diagram->me_region

Caption: Logical flow for constructing a pseudo-ternary phase diagram.

References

Application Notes and Protocols: 1-Hexadecyl-3-methylimidazolium Bromide as a Template for Mesoporous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nanometers, have garnered significant attention across various scientific disciplines, including catalysis, separation, and biomedicine. Their high surface area, tunable pore size, and large pore volume make them ideal candidates for a wide range of applications. In drug development, mesoporous silica nanoparticles (MSNs) are of particular interest as drug delivery vehicles, offering the potential for enhanced drug loading, controlled release, and improved bioavailability.

The synthesis of mesoporous materials is typically achieved through a templating approach, where a structure-directing agent, often a surfactant or an ionic liquid, forms micelles that serve as a template for the condensing inorganic framework. 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) is an ionic liquid that has demonstrated excellent efficacy as a template in the synthesis of mesoporous silica. Its amphiphilic nature, with a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, facilitates the formation of well-ordered micellar structures, leading to the generation of mesoporous materials with uniform pore sizes and high surface areas.

These application notes provide an overview of the use of this compound as a template for the synthesis of mesoporous materials, along with detailed experimental protocols and characterization data.

Applications in Drug Development and Beyond

The unique properties of mesoporous materials synthesized using this compound as a template lend themselves to a variety of applications:

  • Drug Delivery: The high surface area and large pore volume of these materials allow for the efficient loading of therapeutic agents. The tunable pore size can be tailored to accommodate a range of drug molecules, from small molecules to larger biologics. The silica framework is biocompatible and can be functionalized to enable targeted drug delivery and controlled release.

  • Catalysis: The large and accessible surface area of these materials makes them excellent supports for catalysts. The uniform pore structure can enhance catalytic activity and selectivity by providing a high concentration of active sites and facilitating the diffusion of reactants and products.

  • Adsorption and Separation: The well-defined porous network can be utilized for the selective adsorption and separation of molecules from gas or liquid phases. This has applications in areas such as water purification, gas separation, and chromatography.

Quantitative Data

The table below summarizes the key quantitative characteristics of mesoporous silica nanoparticles (MSNs) synthesized using this compound as a template.

PropertyValueUnit
BET Surface Area924m²/g
Mesopore Volume0.950cm³/g
Mesopore Diameter3.03nm

Experimental Protocols

This section provides a detailed protocol for the synthesis of mesoporous silica nanoparticles using this compound as a template, based on a modified sol-gel method.

Materials:

  • This compound ([C16mim]Br)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (EtOH)

  • Ammonia solution (NH4OH, 28-30%)

  • Deionized water

Protocol for Synthesis of Mesoporous Silica Nanoparticles:

  • Template Solution Preparation: Dissolve 0.5 g of this compound in a mixture of 50 mL of deionized water and 30 mL of ethanol in a round-bottom flask.

  • Micelle Formation: Stir the solution vigorously at 40°C for 1 hour to ensure complete dissolution and promote the formation of micelles.

  • Addition of Base: Add 3.5 mL of ammonia solution to the template solution and continue stirring for 30 minutes.

  • Silica Source Addition: While stirring, add 2.5 mL of tetraethyl orthosilicate (TEOS) dropwise to the solution.

  • Condensation: Continue stirring the mixture at 40°C for 2 hours to allow for the hydrolysis and condensation of TEOS around the ionic liquid micelles.

  • Product Recovery: Collect the resulting white precipitate by centrifugation or filtration and wash thoroughly with deionized water and ethanol to remove any unreacted precursors.

  • Drying: Dry the obtained solid in an oven at 80°C overnight.

Protocol for Template Removal (Calcination):

  • Place the dried, as-synthesized mesoporous silica in a ceramic crucible.

  • Heat the sample in a muffle furnace to 550°C at a ramping rate of 2°C/min.

  • Maintain the temperature at 550°C for 6 hours to ensure complete removal of the this compound template.

  • Allow the furnace to cool down slowly to room temperature.

  • The resulting white powder is the final mesoporous silica material.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of mesoporous materials and the conceptual signaling pathway of their formation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Template Removal A Prepare Template Solution (C16mimBr, H2O, EtOH) B Add Ammonia Solution A->B C Add TEOS (Silica Source) B->C D Stir and React (2 hours) C->D E Collect Precipitate (Centrifugation/Filtration) D->E Precipitation F Wash with H2O and EtOH E->F G Dry in Oven (80°C) F->G H Calcination (550°C) G->H I Mesoporous Silica H->I Final Product

Caption: Experimental workflow for the synthesis of mesoporous silica.

signaling_pathway cluster_micelle Self-Assembly cluster_silica Silica Framework Formation cluster_final Final Product Formation C16mimBr C16mimBr Monomers Micelle C16mimBr Micelles C16mimBr->Micelle Above CMC Framework Silica Framework around Micelles Micelle->Framework TEOS TEOS (Silica Precursor) Silicate Hydrolyzed Silicate Species TEOS->Silicate Hydrolysis Silicate->Framework Condensation Calcination Template Removal (Calcination) Framework->Calcination MesoporousSilica Mesoporous Silica Calcination->MesoporousSilica

Caption: Formation pathway of mesoporous silica.

Application Notes and Protocols: 1-Hexadecyl-3-methylimidazolium Bromide in Diels-Alder Reaction Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been extensively studied in various media to enhance its efficiency, selectivity, and environmental friendliness. Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, have emerged as promising alternative solvents and catalysts for this cycloaddition.[1][2] This document provides detailed application notes and protocols concerning the use of the long-chain ionic liquid, 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br), in the context of the Diels-Alder reaction.

While direct literature specifically detailing the catalytic use of this compound for the Diels-Alder reaction is limited, its properties as a phase-transfer agent and its structural similarity to other catalytically active imidazolium-based ionic liquids suggest its potential utility.[3][4] The protocols and data presented herein are based on established procedures for similar ionic liquids and provide a foundational guide for researchers exploring the application of [C16mim]Br in this important reaction.

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of [C16mim]Br is crucial for its application in chemical synthesis. The long hexadecyl chain imparts distinct properties compared to shorter-chain analogues.[3][4]

PropertyValueReferences
Molecular Formula C₂₀H₃₉BrN₂[5][6]
Molecular Weight 387.44 g/mol [6][7]
Appearance White to light yellow powder or crystalline solid[3]
Melting Point 42-68 °C[3][5]
Thermal Stability Decomposition onset reported above 150°C[3]
Solubility Enhanced solubility in less polar organic solvents compared to shorter-chain imidazolium salts; retains some solubility in polar solvents.[3]
Amphiphilic Nature Possesses surfactant-like properties due to the hydrophilic imidazolium head and a long hydrophobic hexadecyl tail.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the quaternization of 1-methylimidazole with 1-bromohexadecane.[3][8]

Materials:

  • 1-Methylimidazole

  • 1-Bromohexadecane

  • Dichloromethane (or other suitable solvent like ethyl acetate or toluene)

  • Ethyl acetate (for crystallization)

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1.0 equivalent) in dichloromethane.

  • Add 1-bromohexadecane (1.05 equivalents) to the stirred solution.

  • Heat the reaction mixture at a suitable temperature (e.g., reflux) for 24-48 hours under a nitrogen atmosphere.[8]

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a solvent such as ethyl acetate to yield colorless crystals.[8]

  • Dry the purified crystals under vacuum.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1-Methylimidazole 1-Methylimidazole ReactionVessel Reaction in Dichloromethane 1-Methylimidazole->ReactionVessel 1-Bromohexadecane 1-Bromohexadecane 1-Bromohexadecane->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Recrystallization Recrystallization (Ethyl Acetate) SolventRemoval->Recrystallization Drying Drying under Vacuum Recrystallization->Drying [C16mim]Br 1-Hexadecyl-3-methylimidazolium Bromide Drying->[C16mim]Br

Caption: Synthesis workflow for this compound.

General Protocol for a Diels-Alder Reaction in an Imidazolium-Based Ionic Liquid

This protocol is a general guideline and may require optimization for specific dienes and dienophiles. It is based on procedures reported for other imidazolium ionic liquids.[9][10]

Materials:

  • Diene (e.g., cyclopentadiene, isoprene)

  • Dienophile (e.g., maleic anhydride, methyl acrylate)

  • This compound ([C16mim]Br)

  • Organic solvent for extraction (e.g., diethyl ether, hexane)

Procedure:

  • To a reaction vessel containing this compound, add the dienophile and the diene (typically in a 1:1.2 molar ratio).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the desired reaction time (ranging from a few hours to 24 hours).

  • Monitor the reaction progress using TLC, GC-MS, or NMR spectroscopy.

  • Upon completion, the product can be extracted from the ionic liquid using a suitable organic solvent (e.g., diethyl ether). The immiscibility of the nonpolar solvent with the ionic liquid facilitates separation.

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Ionic Liquid Recycling: The ionic liquid phase remaining after extraction can be washed with fresh organic solvent and then dried under high vacuum to remove any residual solvent and volatile impurities. The recycled ionic liquid can then be reused in subsequent reactions. The efficiency of recycling can be high, with some imidazolium ILs being reused up to 15 times without significant loss of activity.[11]

G cluster_reaction Reaction cluster_separation Product Isolation cluster_purification Purification cluster_recycling IL Recycling ReactionSetup Combine Diene, Dienophile, and [C16mim]Br ReactionExecution Stir at specified temperature and time ReactionSetup->ReactionExecution Extraction Extract product with organic solvent ReactionExecution->Extraction PhaseSeparation Separate organic and ionic liquid phases Extraction->PhaseSeparation OrganicPhaseWorkup Wash, dry, and concentrate organic phase PhaseSeparation->OrganicPhaseWorkup ILWashing Wash ionic liquid phase PhaseSeparation->ILWashing ProductPurification Purify by chromatography or recrystallization OrganicPhaseWorkup->ProductPurification FinalProduct Purified Diels-Alder Adduct ProductPurification->FinalProduct ILDrying Dry ionic liquid under vacuum ILWashing->ILDrying RecycledIL Recycled [C16mim]Br ILDrying->RecycledIL

Caption: General workflow for a Diels-Alder reaction and ionic liquid recycling.

Comparative Data for Diels-Alder Reactions in Imidazolium Ionic Liquids

To provide a context for the potential performance of [C16mim]Br, the following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction between cyclopentadiene and methyl acrylate in other commonly used imidazolium-based ionic liquids.

Ionic LiquidTemperature (°C)Time (h)Yield (%)endo/exo RatioReference
[bmim][BF₄]2029190:10[1]
[bmim][PF₆]2029088:12[1]
[emim][OTf]2029291:9[1]
[C₈mim][AlCl₄]250.5>95-[9]

Note: [bmim] = 1-butyl-3-methylimidazolium; [emim] = 1-ethyl-3-methylimidazolium; [C₈mim] = 1-octyl-3-methylimidazolium.

Discussion of Potential Catalytic Role and Selectivity

Imidazolium-based ionic liquids can influence the rate and selectivity of Diels-Alder reactions through several mechanisms:

  • Hydrogen Bonding: The acidic proton at the C2 position of the imidazolium ring can form a hydrogen bond with the dienophile, thereby activating it towards cycloaddition.[12][13]

  • Polarity and Solvating Effects: The high polarity of ionic liquids can stabilize the polar transition state of the Diels-Alder reaction, leading to rate enhancement.[2]

  • Organized Media: Long-chain ionic liquids like [C16mim]Br can form micelles or other organized structures in solution, which can create a favorable microenvironment for the reaction.

The endo selectivity often observed in Diels-Alder reactions in ionic liquids is attributed to favorable secondary orbital interactions in the transition state, which can be enhanced by the organized solvent environment.[12][13] Computational studies have shown that preferential hydrogen bonding between the imidazolium cation and the endo transition state can lead to its stabilization and thus higher endo selectivity.[12][13]

Conclusion

While this compound is not yet a widely documented catalyst for the Diels-Alder reaction, its physicochemical properties and the established behavior of similar long-chain imidazolium ionic liquids suggest it is a viable candidate for investigation as a reaction medium and potential catalyst. The provided protocols for its synthesis and for conducting a general Diels-Alder reaction offer a solid starting point for researchers. Further studies are warranted to elucidate the specific catalytic effects, optimal reaction conditions, and the impact on yield and stereoselectivity when using [C16mim]Br. Its potential for recyclability makes it an attractive component for the development of greener synthetic methodologies.[11]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-hexadecyl-3-methylimidazolium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-hexadecyl-3-methylimidazolium bromide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound unexpectedly low?

Answer: Low yields can stem from several factors. Incomplete reactions are a primary cause. To ensure the reaction goes to completion, consider using a slight excess (around 1.1 to 1.2 equivalents) of 1-bromohexadecane.[1] This ensures that all of the 1-methylimidazole has reacted. Additionally, verify the purity of your starting materials. Impurities in either 1-methylimidazole or 1-bromohexadecane can lead to side reactions, thereby reducing the yield of the desired product. The presence of moisture can also be detrimental, as it can lead to the formation of alcohols from the alkyl bromide.[1] Therefore, it is crucial to use anhydrous solvents and properly dried reagents. Reaction temperature and time are also critical parameters; ensure they are optimal for the reaction.

Question: My final product has a yellowish or brownish tint. How can I obtain a white to light-yellow solid?

Answer: A colored product often indicates the presence of impurities. These can be unreacted starting materials or byproducts from side reactions. Thorough washing of the crude product with a suitable solvent, such as ethyl acetate, is effective in removing unreacted starting materials.[2] For persistent color, treatment with decolorizing charcoal can be employed. This involves dissolving the crude product in a suitable solvent, adding activated charcoal, heating the mixture, and then filtering to remove the charcoal.

Question: The reaction seems to be proceeding very slowly or not at all. What could be the issue?

Answer: Insufficient heating is a common reason for slow or stalled reactions. The quaternization of 1-methylimidazole with 1-bromohexadecane typically requires elevated temperatures to proceed at a reasonable rate.[2][3] Ensure your reaction mixture is being heated to the appropriate temperature and that the heating is uniform. Inadequate mixing can also lead to slow reaction rates. Vigorous stirring is necessary to ensure proper contact between the reactants, especially in a heterogeneous mixture. Finally, the reactivity of the alkyl halide is a factor; while 1-bromohexadecane is generally reactive enough, ensure its quality and consider that chloroalkanes are less reactive and iodoalkanes are more reactive.[4]

Question: I am having difficulty purifying the final product. What are the recommended procedures?

Answer: Purification of this compound typically involves removing unreacted starting materials and any byproducts. A common and effective method is to wash the crude product multiple times with ethyl acetate.[2] This helps to remove the non-polar 1-bromohexadecane and other organic impurities. The product, being an ionic liquid, is generally insoluble in ethyl acetate. After washing, the product should be dried under vacuum to remove any residual solvent. For higher purity, recrystallization from a suitable solvent system can be performed.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound?

A1: The synthesis is typically carried out by reacting 1-methylimidazole with 1-bromohexadecane. Common conditions involve heating the neat reactants or using a solvent like dichloromethane or acetonitrile.[5] Reaction temperatures can range from 60°C to 100°C, with reaction times varying from a few hours to 48 hours, depending on the scale and desired conversion.[2][3][5]

Q2: What is the ideal molar ratio of 1-methylimidazole to 1-bromohexadecane?

A2: While an equimolar ratio can be used, it is often recommended to use a slight excess of 1-bromohexadecane (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the 1-methylimidazole.[1] This can simplify the purification process as the excess alkyl bromide is relatively easy to remove by washing with a non-polar solvent.

Q3: Can I use a different alkyl halide instead of 1-bromohexadecane?

A3: Yes, other long-chain alkyl halides can be used to synthesize similar imidazolium-based ionic liquids. The reactivity of the halide follows the order I > Br > Cl.[4] Using 1-iodohexadecane would likely result in a faster reaction, while 1-chlorohexadecane would require more forcing conditions (higher temperatures or longer reaction times). The resulting ionic liquid would have a different anion (iodide or chloride).

Q4: Is it possible to perform this synthesis without a solvent?

A4: Yes, the synthesis can be performed neat (without a solvent), especially if the reaction is carried out at a temperature where the reactants form a homogenous liquid phase. Solvent-free reactions are often preferred from a green chemistry perspective.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the disappearance of the starting materials (1-methylimidazole and 1-bromohexadecane) can be tracked. With NMR, the appearance of the characteristic peaks of the imidazolium proton in the product can be observed.

Data Presentation

Table 1: Summary of Reaction Conditions for 1-Alkyl-3-methylimidazolium Bromide Synthesis
Alkyl BromideMolar Ratio (Imidazole:Bromide)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromohexadecane1:1.07Dichloromethane774883[5]
1-Bromobutane1:1None704885[2]
1-Bromoalkanes (C9-C20)EquimolarNone6024-[3]
1-Bromohexadecane1:1Ethyl acetate652495
Various Alkyl Halides1:1 to 1:1.3Noneup to 170 (Microwave)0.1-0.2>95[6]

Experimental Protocols

Protocol 1: Conventional Synthesis in Dichloromethane
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (0.14 mol) in 30 mL of dichloromethane.

  • Reaction Initiation: To the stirred solution, add 1-bromohexadecane (0.15 mol).

  • Reaction Conditions: Heat the reaction mixture to 350 K (77 °C) and maintain stirring for 48 hours under a nitrogen atmosphere.[5]

  • Work-up: After cooling to room temperature, evaporate the dichloromethane under reduced pressure.

  • Purification: Wash the resulting crude product with ethyl acetate (3 x 50 mL) to remove any unreacted 1-bromohexadecane.

  • Drying: Dry the purified solid product under vacuum to obtain this compound.

Protocol 2: Solvent-Free Synthesis
  • Reactant Combination: In a two-necked round-bottom flask fitted with a magnetic stirrer and a condenser, combine equimolar amounts of 1-methylimidazole and 1-bromohexadecane.[2]

  • Reaction Conditions: Heat the mixture to 70°C with vigorous stirring for 48 hours under a nitrogen atmosphere.[2]

  • Initial Purification: Cool the resulting viscous liquid to room temperature. Wash the product several times with small portions of ethyl acetate to remove unreacted starting materials.[2]

  • Final Drying: Dry the product under vacuum at 70–80°C to yield a white solid.[2]

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1-Methylimidazole & 1-Bromohexadecane reaction_step Heating & Stirring (e.g., 70°C, 48h) reagents->reaction_step solvent Solvent (Optional) solvent->reaction_step solvent_removal Solvent Removal (if applicable) reaction_step->solvent_removal washing Washing with Ethyl Acetate solvent_removal->washing drying Vacuum Drying washing->drying final_product Final Product: 1-Hexadecyl-3- methylimidazolium Bromide drying->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction impurities Starting Material Impurities/Moisture start->impurities side_reactions Side Reactions start->side_reactions improper_workup Improper Work-up start->improper_workup optimize_ratio Use Excess Alkyl Bromide incomplete_reaction->optimize_ratio optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions check_purity Use Pure/Dry Reagents impurities->check_purity side_reactions->optimize_conditions thorough_washing Thorough Washing (Ethyl Acetate) improper_workup->thorough_washing decolorize Decolorizing Charcoal improper_workup->decolorize

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Optimizing 1-Hexadecyl-3-methylimidazolium Bromide Quaternization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-hexadecyl-3-methylimidazolium bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the quaternization reaction, thereby improving the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a quaternization reaction, which is a type of SN2 reaction. It involves the alkylation of 1-methylimidazole with 1-bromohexadecane. The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring attacks the electrophilic carbon of 1-bromohexadecane, leading to the formation of the desired this compound.[1][2]

Q2: What are the typical yields for this reaction?

A2: Yields can vary depending on the reaction conditions. Published protocols have reported yields as high as 83% to 85% under optimized conditions.[3][4] Factors such as reaction time, temperature, solvent, and purity of starting materials significantly influence the final yield.

Q3: What is the typical appearance of this compound?

A3: The product is typically a white to light yellow powder or crystalline solid.[2] The color can be an initial indicator of purity, with a purer product being whiter.

Q4: Why is the purity of the starting materials important?

A4: The purity of 1-methylimidazole and 1-bromohexadecane is crucial for achieving a high yield and a pure product.[2][5] Impurities in the reactants can lead to side reactions, reducing the amount of the desired product formed and complicating the purification process.[5][6] It is recommended to use high-purity starting materials (typically >97%).[2]

Q5: How can I purify the final product?

A5: A common and effective method for purifying this compound is to wash the crude product with a solvent in which the ionic liquid is insoluble or sparingly soluble, while the unreacted starting materials and non-polar byproducts are soluble. Ethyl acetate is frequently used for this purpose.[1][3] The product can then be dried under a vacuum to remove any residual solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield - Incomplete reaction: The reaction may not have proceeded to completion. - Suboptimal temperature: The reaction temperature might be too low. - Impure reactants: The presence of impurities in 1-methylimidazole or 1-bromohexadecane can inhibit the reaction.[5][6] - Presence of moisture: Water can react with 1-bromohexadecane, leading to the formation of hexadecanol as a byproduct.- Increase reaction time: Ensure the reaction is stirred for a sufficient duration (e.g., 24-48 hours). - Optimize temperature: Gradually increase the reaction temperature. A common range is 60-70°C.[1][3] - Use high-purity reactants: Ensure the purity of starting materials is high (>97%).[2] - Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).
Product is an Oil or Gummy Solid Instead of a Crystalline Solid - Presence of unreacted starting materials: Residual 1-methylimidazole or 1-bromohexadecane can prevent the product from solidifying. - Presence of solvent: Residual solvent from the reaction or purification process can lead to an oily product.- Thorough washing: Wash the product multiple times with ethyl acetate to effectively remove unreacted starting materials.[1][3] - Effective drying: Dry the product under a high vacuum for an extended period to ensure all solvent is removed.
Discolored Product (Yellow or Brown) - Reaction temperature is too high: High temperatures can lead to the degradation of the product or the formation of colored impurities. - Impurities in starting materials: Colored impurities in the reactants can be carried through to the final product.- Lower the reaction temperature: While ensuring the reaction proceeds, avoid excessive heating. - Use purified reactants: Consider purifying the starting materials before the reaction if their quality is questionable.
Difficulty in Separating the Product from the Reaction Mixture - Choice of solvent: The solvent used may not be ideal for product precipitation or separation.- Solvent selection: If the reaction is performed in a solvent, ensure the product is insoluble in it at room temperature to facilitate isolation by filtration. If no solvent is used, the product should solidify upon cooling.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Alkyl-Methylimidazolium Bromides

Alkyl BromideMolar Ratio (Imidazole:Bromide)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromohexadecane1:1 (equimolar)None6024-[1]
1-Bromohexadecane0.14 mol : 0.15 molDichloromethane77 (350 K)4883[4]
1-BromobutaneEquimolarNone704885[3]
1-Bromopentane0.501 mol : 0.721 molNone60580[7]

Experimental Protocols

Protocol 1: Synthesis of this compound in Dichloromethane

This protocol is adapted from a published procedure which reported a yield of 83%.[4]

Materials:

  • 1-Methylimidazole (0.14 mol)

  • 1-Bromohexadecane (0.15 mol)

  • Dichloromethane (30 ml)

  • Ethyl acetate (for washing)

  • Round-bottom flask

  • Stirrer/hotplate

  • Condenser

  • Nitrogen inlet/outlet

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet.

  • Add 1-methylimidazole and 1-bromohexadecane to the flask.

  • Add dichloromethane to the flask.

  • Stir the solution at 77°C (350 K) for 48 hours under a nitrogen atmosphere.

  • After 48 hours, cool the reaction mixture to room temperature.

  • Evaporate the dichloromethane under a vacuum using a rotary evaporator.

  • Wash the resulting product with ethyl acetate to remove unreacted starting materials. This can be done by adding ethyl acetate, stirring, and then decanting the solvent. Repeat this step several times.

  • Dry the purified product under a vacuum to obtain colorless crystals.

Protocol 2: Solvent-Free Synthesis of this compound

This is a general protocol based on common practices for ionic liquid synthesis.[1][3]

Materials:

  • 1-Methylimidazole (equimolar amount)

  • 1-Bromohexadecane (equimolar amount)

  • Round-bottom flask

  • Stirrer/hotplate

  • Inert atmosphere setup (e.g., nitrogen balloon)

  • Ethyl acetate (for washing)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromohexadecane.

  • Heat the mixture with vigorous stirring at 60°C for 24 hours under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature. The product should solidify.

  • Wash the solid product with ethyl acetate to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Quaternization Reaction cluster_purification Product Purification cluster_product Final Product Reactant1 1-Methylimidazole Reaction Combine and Heat (e.g., 60-77°C, 24-48h) Optional Solvent Reactant1->Reaction Reactant2 1-Bromohexadecane Reactant2->Reaction Wash Wash with Ethyl Acetate Reaction->Wash Dry Dry under Vacuum Wash->Dry Product 1-Hexadecyl-3-methylimidazolium Bromide Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Issue Cause1 Incomplete Reaction Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Impure Reactants Start->Cause3 Cause4 Presence of Moisture Start->Cause4 Solution1 Increase Reaction Time Cause1->Solution1 Solution2 Optimize Temperature Cause2->Solution2 Solution3 Use High-Purity Reactants Cause3->Solution3 Solution4 Ensure Anhydrous Conditions Cause4->Solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Troubleshooting solubility issues of C16MIMBr in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing solubility issues with 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr) in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my C16MIMBr not dissolving in a nonpolar solvent like hexane or toluene?

A: The solubility of C16MIMBr in nonpolar solvents is inherently limited due to its chemical nature. C16MIMBr is an ionic liquid (IL), a type of salt, which is generally soluble in polar solvents according to the "like dissolves like" principle.[1][2] However, C16MIMBr possesses a long 16-carbon alkyl chain (C16), which gives it an amphiphilic (surfactant-like) character.[3] This long, nonpolar tail enhances its solubility in less polar organic solvents compared to ionic liquids with shorter chains.[3]

Complete dissolution may not be achieved if:

  • The solvent is too nonpolar: Alkanes like hexane are very nonpolar and are generally poor solvents for any ionic compound. Aromatic solvents like toluene may show slightly better solubility due to potential interactions.

  • The temperature is too low: Solubility is often temperature-dependent and may require heating.

  • Impurities are present: Water contamination in either the solvent or the C16MIMBr can significantly hinder dissolution.[4]

Q2: What is the expected solubility of C16MIMBr in common nonpolar solvents?

Q3: How does temperature affect the solubility of C16MIMBr?

A: For most solid-liquid systems, solubility increases with temperature.[6] C16MIMBr is a solid at room temperature, with a reported melting point in the range of 42-68°C.[3] Gently heating the solvent/IL mixture, ideally to a temperature above the IL's melting point while remaining safely below the solvent's boiling point, can significantly improve the rate and extent of dissolution.

Q4: How critical is the purity of the C16MIMBr and the solvent?

A: Purity is extremely critical. The most common and problematic impurity is water. Even trace amounts of water in the nonpolar solvent or absorbed by the hygroscopic C16MIMBr can create a micro-environment that discourages the interaction between the IL's nonpolar tail and the solvent. It is essential to use anhydrous solvents and ensure the C16MIMBr is thoroughly dried under vacuum before use.[7] The water content can be verified using Karl-Fischer titration.[7]

Q5: My experiment is producing a cloudy solution or a gel-like phase instead of a clear solution. What does this mean?

A: A cloudy or gel-like appearance suggests that you are not achieving a true molecular solution. This can be due to several factors:

  • Micelle Formation: Due to its surfactant-like nature, C16MIMBr can form micelles or other aggregates in solution, which can lead to cloudiness or increased viscosity.[8]

  • Swelling: If the solvent is a particularly poor one for the ionic head of the C16MIMBr, the solid may simply swell by absorbing solvent into its structure rather than dissolving completely.[9]

  • Low Temperature: The solution may be at or below its saturation point, causing the IL to precipitate out of the solution.

  • Insoluble Impurities: The cloudiness could be due to insoluble impurities in your C16MIMBr or solvent.

To address this, try increasing the temperature, using a slightly more polar co-solvent, or lowering the concentration of C16MIMBr.

Troubleshooting Guides

Problem: C16MIMBr Fails to Dissolve or Dissolves Poorly

If you are unable to dissolve C16MIMBr in your chosen nonpolar solvent, follow this systematic troubleshooting workflow.

G start Start: C16MIMBr not dissolving check_solvent Step 1: Verify Solvent Choice Is the solvent's polarity appropriate? (e.g., Aromatic vs. Aliphatic) start->check_solvent heat_mixture Step 2: Increase Temperature Gently heat and stir mixture. Is it above the IL's melting point? check_solvent->heat_mixture Solvent OK fail Failure: Insoluble Re-evaluate solvent system or experimental goals. check_solvent->fail Poor Choice check_purity Step 3: Check Purity Are IL and solvent verified as anhydrous? (e.g., via Karl-Fischer) heat_mixture->check_purity Still issues success Success: Dissolved heat_mixture->success Dissolved increase_time Step 4: Increase Agitation & Time Allow mixture to stir vigorously for an extended period (hours to days). check_purity->increase_time Both are dry check_purity->fail Contaminated consider_cosolvent Step 5: Consider Co-solvent Add a small percentage (1-5%) of a slightly more polar solvent (e.g., THF, DCM). increase_time->consider_cosolvent Still issues increase_time->success Dissolved consider_cosolvent->success Dissolved consider_cosolvent->fail Still issues

Caption: Troubleshooting workflow for C16MIMBr dissolution failure.

Problem: Inconsistent or Irreproducible Solubility Results

Variability in results is a common issue stemming from several sensitive experimental factors. This diagram illustrates the relationship between key factors and the resulting problem.

G cluster_causes Primary Causes cluster_effect Observed Effect Purity Inconsistent Purity (IL and/or Solvent) - Variable water content - Lot-to-lot variation Result Inconsistent / Irreproducible Solubility Data Purity->Result Temp Temperature Fluctuations - Inadequate thermal control - Ambient temperature changes Temp->Result Equilibrium Equilibrium Not Reached - Insufficient mixing time - Ineffective agitation Equilibrium->Result

Caption: Key factors leading to inconsistent solubility results.

Quantitative Data Summary

Direct solubility values (e.g., in g/L or mol/L) for C16MIMBr in nonpolar solvents are sparse. However, solubility can be inferred from Hildebrand solubility parameters (δ). The principle states that substances with similar δ values are more likely to be miscible.

Compound/Solvent ClassHildebrand Solubility Parameter (δ) / (J·cm⁻³)⁰·⁵Expected Solubility of C16MIMBrRationale
Similar Ionic Liquids
[C8C1im]Br (Octyl)~24.2-The solubility parameter for imidazolium bromides decreases as the alkyl chain gets longer.[7][10] This suggests C16MIMBr will have a lower δ than its shorter-chain counterparts, bringing it closer to some organic solvents.
[C6C1im]Br (Hexyl)~25.4-For comparison, showing the trend of decreasing δ with increasing alkyl chain length.[7][10]
Nonpolar Solvents
Hexane14.9Very LowLarge difference in solubility parameters indicates poor miscibility. The solvent cannot overcome the strong ionic interactions of the IL.[11]
Toluene18.2Low to ModerateSmaller δ difference compared to hexane. Potential for cation-π interactions between the imidazolium ring and toluene may slightly improve solubility.
Diethyl Ether15.1Very LowAlthough it has some polar character, its overall nonpolar nature and low δ value make it a poor solvent for ionic liquids.
Chloroform19.0ModerateThe higher solubility parameter and slight polarity may improve solubility compared to hydrocarbons.

Note: Solubility parameters for ionic liquids are determined experimentally, often via inverse gas chromatography, and can vary with temperature.[7][12]

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility

This protocol provides a standard method for determining the equilibrium solubility of C16MIMBr in a nonpolar solvent.

  • Preparation:

    • Dry the C16MIMBr under high vacuum at ~70°C for at least 24 hours to remove any absorbed water.

    • Use an anhydrous grade of the desired nonpolar solvent. Ensure it has been stored over molecular sieves.

    • Prepare several vials with accurately weighed amounts of the solvent (e.g., 5.00 g).

  • Equilibration:

    • Add an excess amount of dried C16MIMBr to each vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for at least 48-72 hours with continuous, vigorous agitation. Dissolution of ionic liquids can be kinetically slow.

  • Separation:

    • After equilibration, allow the vials to rest in the temperature bath for 2-4 hours to let the undissolved solid settle.

    • To fully separate the saturated liquid phase from the solid, centrifuge the vials at high speed (e.g., 5000 rpm) for 20-30 minutes, maintaining the experimental temperature.

  • Analysis:

    • Carefully take a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe.

    • Transfer the aliquot to a pre-weighed glass dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

    • Once the solvent is fully removed, weigh the dish containing the C16MIMBr residue.

    • Calculate the solubility as grams of C16MIMBr per 100 grams of solvent.

Protocol 2: Spectroscopic Determination of Solubility

This method is useful for lower solubilities and requires creating a calibration curve.

  • Calibration Curve:

    • Prepare a series of standard solutions of known C16MIMBr concentrations in a solvent where it is readily soluble (e.g., methanol or acetonitrile).

    • Measure the absorbance of these standards at the wavelength of maximum absorbance (λ_max) for the imidazolium cation using a UV-Vis spectrophotometer.

    • Plot absorbance vs. concentration to create a calibration curve.

  • Sample Preparation:

    • Follow steps 1-3 from the Gravimetric Protocol to prepare a saturated solution at a constant temperature.

  • Analysis:

    • Carefully withdraw a precise volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration that falls within the range of your calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of C16MIMBr in the diluted sample and back-calculate to find the concentration in the original saturated solution.

References

Technical Support Center: Enhancing Microwave-Assisted Extraction with C16MIMBr

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted extraction (MAE) enhanced with 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions related to the use of this long-chain ionic liquid in MAE processes.

Frequently Asked Questions (FAQs)

Q1: What is C16MIMBr and why is it used in Microwave-Assisted Extraction (MAE)?

A1: C16MIMBr, or this compound, is an ionic liquid (IL). Ionic liquids are salts that are liquid at low temperatures (typically below 100°C). C16MIMBr is used in MAE to enhance the extraction efficiency of various bioactive compounds from plant materials. Its long alkyl chain gives it unique solvent properties, and its ionic nature allows it to efficiently absorb microwave energy, leading to faster and more effective extraction.[1] Due to their ionic character, ILs can interact with electromagnetic fields, making them suitable for MAE to achieve shorter extraction times and higher efficiencies.[2][3]

Q2: How does C16MIMBr improve the extraction process in MAE?

A2: C16MIMBr enhances MAE through a combination of mechanisms:

  • Efficient Microwave Absorption: As an ionic liquid, C16MIMBr rapidly and uniformly absorbs microwave energy, leading to a swift increase in temperature within the extraction vessel.[4]

  • Cell Wall Disruption: The imidazolium-based cation can interact with and disrupt the cellulose structure of plant cell walls, increasing their permeability.[5] This allows for better penetration of the solvent into the plant matrix and facilitates the release of target compounds.

  • Enhanced Solubility: The unique chemical structure of C16MIMBr, with both polar and non-polar characteristics, can improve the solubility of a wide range of bioactive compounds.

Q3: What are the typical operating temperatures for MAE with C16MIMBr?

A3: C16MIMBr has a melting point in the range of 42-68°C and is thermally stable at temperatures above 150°C.[1] Therefore, MAE processes using C16MIMBr are typically conducted at temperatures between 70°C and 120°C. The optimal temperature will depend on the specific analyte and plant matrix. It is crucial to operate below the decomposition temperature of the target compounds.

Q4: Is C16MIMBr reusable? How can it be regenerated after extraction?

A4: Yes, one of the advantages of using ionic liquids like C16MIMBr is their potential for regeneration and reuse, which can make the process more cost-effective and environmentally friendly.[6][7] Regeneration can be achieved through several methods, including:

  • Back-extraction: Using a solvent in which the target compound is soluble but the IL is not.

  • Anti-solvent precipitation: Adding a solvent that causes the target compound to precipitate out of the IL.

  • Distillation or evaporation: To remove volatile organic solvents used in the recovery of the target compound from the IL. Microwave-assisted separation can be more time and energy-efficient than conventional vacuum distillation for recovering ionic liquids from aqueous solutions.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Sub-optimal C16MIMBr Concentration: Incorrect concentration can affect viscosity and solvating power. 2. Inadequate Microwave Power or Time: Insufficient energy to disrupt cell walls and facilitate mass transfer. 3. Poor Solvent Penetration: High viscosity of C16MIMBr at lower temperatures can hinder penetration into the plant matrix. 4. Improper Particle Size: Plant material may be too coarse for efficient extraction.1. Optimize the concentration of C16MIMBr in your solvent system. A co-solvent like water or ethanol can be used to adjust viscosity. 2. Increase microwave power and/or extraction time incrementally. Monitor for potential degradation of target compounds. 3. Ensure the extraction temperature is well above the melting point of C16MIMBr to reduce viscosity. Consider preheating the C16MIMBr solution. 4. Grind the plant material to a finer, uniform particle size to increase the surface area for extraction.
Degradation of Target Compounds 1. Excessive Microwave Power or Time: Over-exposure to high temperatures can break down thermolabile compounds. 2. Hot Spots: Uneven heating within the microwave cavity can lead to localized overheating.1. Reduce microwave power and/or extraction time. Perform a time-course experiment to find the optimal extraction duration. 2. Use a rotating turntable in the microwave to ensure even heating. If possible, use a microwave reactor with a stirrer.
Difficulty in Separating Extract from C16MIMBr 1. High Viscosity of C16MIMBr: The viscous nature of the ionic liquid can make filtration and phase separation challenging. 2. Emulsion Formation: The surfactant-like properties of C16MIMBr can lead to the formation of stable emulsions with the extraction solvent.1. Perform the separation at an elevated temperature to reduce the viscosity of C16MIMBr. Dilute with a low-viscosity co-solvent if compatible with your downstream processing. 2. Use centrifugation to break the emulsion. Alternatively, explore different anti-solvents for precipitation of the target compound.
Inconsistent Results 1. Variable Moisture Content: The amount of water in the plant material can affect microwave absorption and heating. 2. Inhomogeneous Sample: Non-uniform particle size or distribution of the plant material. 3. Fluctuations in Microwave Power Output: The performance of the microwave oven may vary.1. Dry the plant material to a consistent moisture content before extraction. 2. Ensure the plant material is ground to a uniform and fine powder. Mix the sample thoroughly with the C16MIMBr solution before extraction. 3. Calibrate and regularly check the power output of your microwave system.

Quantitative Data

Table 1: Comparison of Extraction Yields for Flavonoids using MAE with Different Solvents.

Plant MaterialTarget CompoundMAE with Ionic LiquidMAE with Conventional SolventExtraction Time (IL)Extraction Time (Conventional)Reference
Apocynum venetumFlavonoids[C4mim][N(CN)2]MethanolNot specifiedNot specified[9]
Trollius chinensisRutin[Bmim]BrMethanolNot specifiedNot specified[9]
Abutilon theophrastiRutin[C4mim]BrMethanolNot specifiedNot specified[9]
Red Onion SkinQuercetin-70% Ethanol-Not specified[10][11]
Radix AstragaliTotal Flavonoids-90% Ethanol-Not specified[12]

Note: Direct quantitative comparisons for C16MIMBr were not available in the searched literature. The table presents data for other imidazolium-based ionic liquids to illustrate the potential for enhanced extraction yields compared to conventional solvents.

Table 2: Physical Properties of C16MIMBr.

PropertyValueReference
Appearance White to light yellow powder or crystalline solid[1]
Melting Point 42-68 °C[1]
Thermal Decomposition Onset > 150 °C[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of Flavonoids (e.g., Quercetin) using C16MIMBr

  • Sample Preparation: Dry the plant material (e.g., onion peel) at 60°C to a constant weight and grind it into a fine powder (40-60 mesh).

  • Solvent Preparation: Prepare a solution of C16MIMBr in a suitable co-solvent (e.g., 50% ethanol in water) at a concentration of 0.5 M.

  • Extraction:

    • Place 1.0 g of the powdered plant material into a 100 mL microwave extraction vessel.

    • Add 20 mL of the C16MIMBr solution to the vessel.

    • Secure the vessel in the microwave reactor.

    • Set the microwave parameters:

      • Microwave Power: 400 W

      • Extraction Temperature: 80°C

      • Extraction Time: 15 minutes

    • Start the extraction process.

  • Post-Extraction:

    • After the extraction is complete, allow the vessel to cool to a safe temperature.

    • Separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 10 minutes, followed by filtration.

  • Analyte Recovery:

    • To the liquid extract, add an appropriate anti-solvent (e.g., ethyl acetate) to precipitate the flavonoids.

    • Collect the precipitate by filtration and wash with a small amount of the anti-solvent.

    • Dry the precipitate under vacuum to obtain the crude flavonoid extract.

  • Analysis: Quantify the quercetin content using a suitable analytical method such as HPLC.

Protocol 2: Microwave-Assisted Extraction of Alkaloids (e.g., Berberine) using C16MIMBr

  • Sample Preparation: Dry the plant material (e.g., Berberis root) at 50°C and grind to a powder (60-80 mesh).

  • Solvent Preparation: Prepare a 0.8 M solution of C16MIMBr in 70% methanol.

  • Extraction:

    • Add 0.5 g of the powdered plant material to a microwave extraction vessel.

    • Add 15 mL of the C16MIMBr solution.

    • Seal the vessel and place it in the microwave reactor.

    • Set the microwave parameters:

      • Microwave Power: 500 W

      • Extraction Temperature: 90°C

      • Extraction Time: 10 minutes

    • Initiate the extraction.

  • Post-Extraction:

    • Once cooled, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

    • Collect the supernatant (liquid extract).

  • Analyte Recovery:

    • Adjust the pH of the supernatant to basic (pH 9-10) with an appropriate base (e.g., ammonia solution).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., chloroform or ethyl acetate) to extract the berberine.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Analysis: Analyze the berberine content using HPLC or HPTLC.[13][14]

Visualizations

MAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Recovery cluster_analysis Analysis Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Mixing Mixing Grinding->Mixing C16MIMBr_Solution C16MIMBr Solution C16MIMBr_Solution->Mixing MAE Microwave-Assisted Extraction Mixing->MAE Separation Solid-Liquid Separation MAE->Separation Analyte_Recovery Analyte Recovery Separation->Analyte_Recovery IL_Regeneration IL Regeneration Separation->IL_Regeneration Analysis Analysis (HPLC, etc.) Analyte_Recovery->Analysis MAE_Mechanism cluster_process Mechanism of C16MIMBr Enhanced MAE Microwave Microwave Radiation C16MIMBr C16MIMBr (Ionic Liquid) Microwave->C16MIMBr Rapid Heating Plant_Cell Plant Cell C16MIMBr->Plant_Cell Cell Wall Disruption Bioactive_Compounds Bioactive Compounds C16MIMBr->Bioactive_Compounds Solubilization Plant_Cell->Bioactive_Compounds Release

References

Preventing thermal degradation of 1-hexadecyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Hexadecyl-3-methylimidazolium Bromide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of this compound ([C16mim]Br).

Troubleshooting Guides

Issue 1: Sample Discoloration (Yellowing or Browning) Upon Heating

  • Question: My [C16mim]Br sample, which was initially a white to light yellow solid, has turned yellow or brown after heating. What is causing this, and how can I prevent it?

  • Answer: Discoloration upon heating is a common indicator of thermal degradation. The color change is often due to the formation of decomposition byproducts. Like many ionic liquids, [C16mim]Br has good thermal stability, with decomposition onset temperatures generally reported above 150°C.[1] However, several factors can lower this decomposition temperature.

    • Potential Causes:

      • Impurities: The presence of impurities from the synthesis, such as unreacted starting materials (N-methylimidazole and 1-bromohexadecane) or residual solvents, can significantly lower the thermal stability.[1]

      • Presence of Water: Although [C16mim]Br is not excessively hygroscopic, absorbed moisture can promote degradation pathways, especially at elevated temperatures.

      • Localized Overheating: Heating the sample too quickly or unevenly can create hotspots where the temperature exceeds the decomposition threshold.

      • Atmosphere: The presence of oxygen can sometimes accelerate degradation compared to an inert atmosphere like nitrogen or argon.

    • Troubleshooting Steps & Solutions:

      • Purify the [C16mim]Br: If you suspect impurities, consider purifying the ionic liquid. A general protocol for purification is provided in the "Experimental Protocols" section.

      • Thoroughly Dry the Sample: Before heating, dry the [C16mim]Br under vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove any residual water or volatile solvents.

      • Ensure Uniform and Controlled Heating: Use a calibrated oven, oil bath, or heating mantle with a temperature controller and magnetic stirring (if in a liquid state) to ensure even heat distribution. Avoid rapid heating ramps.

      • Use an Inert Atmosphere: For experiments at elevated temperatures, particularly close to the suspected decomposition temperature, conduct the procedure under a nitrogen or argon atmosphere to minimize oxidative degradation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Question: I am using [C16mim]Br as a solvent or catalyst, and my reaction outcomes are inconsistent, especially when the process involves heating. Could thermal degradation be the cause?

  • Answer: Yes, inconsistency in experimental results, particularly in heated applications, can be a symptom of thermal degradation. The decomposition of [C16mim]Br can generate new chemical species that may interfere with your reaction, leading to variable yields, unexpected byproducts, or changes in reaction kinetics.

    • Troubleshooting Workflow:

      A Inconsistent Experimental Results B Is the experiment conducted at elevated temperatures? A->B C Check for signs of degradation (e.g., color change). B->C Yes E Consider other sources of variability. B->E No D Degradation is likely. Review heating protocol and sample purity. C->D Yes C->E No F Implement preventative measures: - Purify [C16mim]Br - Dry sample thoroughly - Use inert atmosphere - Control heating rate D->F G Perform a control experiment with purified, dry [C16mim]Br under controlled heating. F->G H Are results now consistent? G->H I Problem solved. H->I Yes J Further investigation of other experimental parameters is needed. H->J No

      Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

  • Q1: At what temperature does this compound ([C16mim]Br) start to decompose?

  • Q2: What are the primary decomposition products of [C16mim]Br?

    • A2: The thermal decomposition of 1-alkyl-3-methylimidazolium halides, including bromides, is understood to proceed via an S(_N)2-type mechanism.[5] This involves the bromide anion attacking the alkyl groups on the imidazolium cation. For [C16mim]Br, the expected primary decomposition products are:

      • 1-Methylimidazole

      • 1-Hexadecylbromide

      • 1-Bromohexane (from cleavage of the hexadecyl chain) and other smaller alkyl bromides may also form.

  • Q3: How does the purity of [C16mim]Br affect its thermal stability?

    • A3: Purity is a critical factor. The synthesis of [C16mim]Br involves the reaction of N-methylimidazole with 1-bromohexadecane.[1] Residual starting materials, solvents, or byproducts from side reactions can act as catalysts for decomposition, significantly lowering the temperature at which degradation begins. For reproducible and reliable use at elevated temperatures, using high-purity (>97%) [C16mim]Br is essential.[1]

  • Q4: Can I use stabilizers to prevent the thermal degradation of [C16mim]Br?

    • A4: While the concept of using stabilizers for ionic liquids is an area of research, for many applications, the most effective strategies involve ensuring high purity and controlling experimental conditions (temperature, atmosphere). There is limited specific information in the provided search results on commercially available, universal stabilizers for imidazolium bromide ionic liquids. Preventing degradation by removing impurities and using an inert atmosphere is the most recommended approach.

Quantitative Data Summary

The thermal stability of 1-alkyl-3-methylimidazolium bromides is influenced by the length of the alkyl chain. The following table summarizes decomposition onset temperatures (T(_{onset})) for some shorter-chain analogs, illustrating the general trend.

Ionic LiquidAlkyl Chain LengthDecomposition Onset (T(_{onset})) (°C)Reference
1-Ethyl-3-methylimidazolium bromide ([C2mim]Br)2246[2][3]
1-Butyl-3-methylimidazolium bromide ([C4mim]Br)4~277-282[4]
1-Octyl-3-methylimidazolium bromide ([C8mim]Br)8~282[4]
This compound ([C16mim]Br) 16 >150 (Expected to be lower than shorter chains) [1]

Note: Decomposition temperatures are highly dependent on the experimental heating rate and other conditions.

Experimental Protocols

Protocol 1: General Purification of [C16mim]Br

This protocol describes a general method to remove common impurities from commercially available [C16mim]Br.

A Start: [C16mim]Br sample B Dissolve in a minimum amount of a suitable solvent (e.g., acetonitrile or ethyl acetate). A->B C Add activated charcoal (approx. 1-2% by weight). B->C D Stir the mixture at room temperature for 2-4 hours. C->D E Filter the mixture through celite or a fine frit to remove the charcoal. D->E F Remove the solvent under reduced pressure (rotary evaporation). E->F G Dry the resulting solid under high vacuum at 60-80°C for at least 12 hours. F->G H Store the purified [C16mim]Br under an inert atmosphere. G->H

Caption: Workflow for the purification of [C16mim]Br.

Methodology:

  • Dissolution: Dissolve the [C16mim]Br solid in a minimal amount of a suitable volatile solvent like acetonitrile or ethyl acetate at room temperature. The goal is to create a solution that can be easily filtered.

  • Decolorization: Add a small amount of activated charcoal (typically 1-2% of the ionic liquid's weight) to the solution.

  • Stirring: Stir the suspension at room temperature for several hours (2-4 hours is often sufficient) to allow the charcoal to adsorb colored impurities.

  • Filtration: Remove the activated charcoal by filtration. Using a pad of celite over a filter paper or a sintered glass funnel can improve the efficiency of removing fine charcoal particles.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Drying: Transfer the resulting solid to a Schlenk flask or a vacuum oven and dry under high vacuum at an elevated temperature (60-80°C) for an extended period (at least 12 hours) to remove all traces of the solvent and any moisture.

  • Storage: Store the purified, dry [C16mim]Br in a desiccator or a glovebox under an inert atmosphere to prevent moisture uptake.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the key steps for evaluating the thermal stability of [C16mim]Br.

  • Sample Preparation:

    • Ensure the [C16mim]Br sample is thoroughly dried before analysis as described in the purification protocol. Moisture can interfere with the measurement.

    • Weigh a small amount of the sample (typically 5-10 mg) into a TGA pan (aluminum or platinum).

  • Instrument Setup:

    • Atmosphere: Purge the TGA instrument with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30-40°C).

      • Ramp the temperature at a constant heating rate. A rate of 10°C/min is common for routine analysis. Slower rates (e.g., 2-5°C/min) can provide more accurate onset temperatures.

      • Continue heating to a temperature where the sample has completely decomposed (e.g., 600°C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset decomposition temperature (T(_{onset})) , which is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the weight loss curve.

    • Note the temperature at 5% weight loss (T(_{d5})) and the peak decomposition temperature from the derivative of the weight loss curve (DTG curve). These parameters provide a comprehensive view of the thermal stability.

References

Technical Support Center: Regeneration and Recycling of 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the regeneration and recycling of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) after its use in various applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the regeneration and recycling of [C16mim]Br.

Issue IDQuestionPossible CausesSuggested Solutions
[C16mim]Br-R-01 Low recovery yield of [C16mim]Br after extraction. 1. Incomplete phase separation between the aqueous phase containing [C16mim]Br and the organic solvent used for extraction of solutes.[1][2] 2. Emulsion formation at the liquid-liquid interface. 3. Partial solubility of [C16mim]Br in the organic solvent.1. Allow for a longer settling time or use a centrifuge to improve phase separation. 2. Add a small amount of a saturated salt solution (e.g., NaCl) to break the emulsion. 3. Select a more nonpolar organic solvent for the extraction of solutes to minimize the loss of the ionic liquid.
[C16mim]Br-R-02 The recycled [C16mim]Br is discolored (yellow or brown). 1. Thermal degradation of the ionic liquid if subjected to high temperatures during solvent evaporation.[3] 2. Presence of residual impurities from the initial reaction or extraction process.1. Use vacuum evaporation at a lower temperature (e.g., < 80°C) to remove volatile solvents. 2. Perform a purification step using activated carbon to adsorb colored impurities.
[C16mim]Br-R-03 The recycled [C16mim]Br contains residual organic solvent. Incomplete removal of the extraction solvent.1. Increase the vacuum and/or the time for the solvent evaporation step. 2. Perform a final drying step under high vacuum for several hours.
[C16mim]Br-R-04 The recycled [C16mim]Br shows poor performance in subsequent applications. 1. Presence of water or other impurities. 2. Degradation of the ionic liquid's chemical structure.1. Ensure the recycled [C16mim]Br is thoroughly dried. The presence of water can significantly affect its properties. 2. Analyze the purity of the recycled ionic liquid using techniques like NMR or FTIR to check for degradation products. If degradation is confirmed, the ionic liquid may not be suitable for reuse in sensitive applications.
Quantitative Data on [C16mim]Br Recycling (Hypothetical)

The following table presents hypothetical data for the recovery and purity of [C16mim]Br using a liquid-liquid extraction and purification protocol. This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

ParameterMethodExpected Range
Recovery Yield Liquid-liquid extraction with a nonpolar organic solvent followed by vacuum evaporation.85 - 95%
Purity Assessed by ¹H NMR spectroscopy.> 95%
Water Content Karl Fischer titration.< 0.1%
Color Visual inspection.White to pale yellow solid

Experimental Protocol: Regeneration of [C16mim]Br after Use in an Extraction Process

This protocol outlines a general procedure for the regeneration of [C16mim]Br that has been used as an extraction solvent for non-polar solutes from an aqueous solution.

Materials:

  • Used [C16mim]Br aqueous solution

  • A suitable non-polar organic solvent (e.g., hexane, toluene)

  • Activated carbon

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Liquid-Liquid Extraction:

    • Transfer the aqueous solution containing [C16mim]Br and the extracted solutes to a separatory funnel.

    • Add an equal volume of a non-polar organic solvent (e.g., hexane) to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The aqueous layer containing the [C16mim]Br should be the bottom layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of the solutes.

  • Purification (Optional):

    • If the recovered aqueous solution of [C16mim]Br is colored, add a small amount of activated carbon (approximately 1-2% w/v) to the solution.

    • Stir the mixture for 1-2 hours at room temperature.

    • Remove the activated carbon by filtration.

  • Drying and Solvent Removal:

    • Transfer the purified aqueous [C16mim]Br solution to a round-bottom flask.

    • Add a drying agent like anhydrous MgSO₄ or Na₂SO₄ and stir for 30 minutes.

    • Filter to remove the drying agent.

    • Remove the water using a rotary evaporator under reduced pressure. The temperature should be kept below 80°C to prevent thermal degradation.

    • Once the bulk of the water is removed, connect the flask to a high-vacuum pump to remove any residual solvent and water. Dry for several hours until a constant weight is achieved.

  • Quality Control:

    • Assess the purity of the recycled [C16mim]Br using analytical techniques such as ¹H NMR spectroscopy.

    • Determine the water content using Karl Fischer titration.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of [C16mim]Br and how does it affect recycling?

A1: this compound generally exhibits good thermal stability with decomposition temperatures often reported above 150°C.[3] However, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to degradation. Therefore, during the recycling process, it is crucial to use mild conditions, such as low-temperature vacuum evaporation, for solvent removal.

Q2: Can [C16mim]Br be reused multiple times?

A2: The reusability of [C16mim]Br depends on the specific application and the effectiveness of the recycling process. With a proper regeneration protocol that effectively removes impurities and minimizes degradation, it can potentially be reused several times. It is recommended to monitor the purity and performance of the recycled ionic liquid after each cycle.

Q3: How should I dispose of [C16mim]Br that can no longer be recycled?

A3: [C16mim]Br should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is generally recommended to send it to a licensed chemical destruction facility. Do not discharge it into sewer systems or the environment.

Q4: What are the main types of impurities found in used [C16mim]Br?

A4: The impurities will depend on the specific application. Common impurities can include residual reactants, products, byproducts from the reaction it was used in, and solvents used during the extraction or work-up procedures. Water is also a common impurity that can significantly affect the ionic liquid's properties.

Q5: Are there alternative methods for recycling [C16mim]Br besides liquid-liquid extraction?

A5: While liquid-liquid extraction is a common method, other techniques applicable to ionic liquid recycling in general include distillation (for volatile solutes), adsorption, and membrane-based separations.[2][4] The choice of method depends on the nature of the impurities and the properties of the ionic liquid. For a non-volatile ionic liquid like [C16mim]Br used to extract non-volatile solutes, techniques like adsorption onto a solid support followed by elution with a different solvent could be explored.

Visualizations

Regeneration_Workflow cluster_0 Recycling Process used_il Used [C16mim]Br Solution (with impurities) extraction Liquid-Liquid Extraction (with organic solvent) used_il->extraction separation Phase Separation extraction->separation aq_phase Aqueous Phase ([C16mim]Br) separation->aq_phase org_phase Organic Phase (Impurities) separation->org_phase purification Purification (Activated Carbon) aq_phase->purification waste Waste (Impurities) org_phase->waste drying Drying & Solvent Removal (Vacuum Evaporation) purification->drying recycled_il Recycled [C16mim]Br drying->recycled_il

Caption: Experimental workflow for the regeneration of [C16mim]Br.

References

Technical Support Center: Optimizing C16MIMBr Concentration for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for utilizing C16MIMBr (Hexadecyltrimethylammonium Bromide) as a corrosion inhibitor. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during experimentation.

Note on C16MIMBr: The nomenclature "C16MIMBr" suggests a C16 alkyl chain attached to a methylimidazolium bromide core. However, publicly available, detailed experimental data for this specific compound is scarce. The most extensively studied and structurally similar cationic surfactant is Hexadecyltrimethylammonium Bromide , commonly known as Cetyltrimethylammonium Bromide (CTAB).[1] The data, protocols, and mechanisms described herein are based on CTAB and its close analogues, which are expected to exhibit very similar behavior due to the shared functional components: a long C16 hydrophobic tail and a cationic head group.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by C16MIMBr/CTAB?

A1: C16MIMBr, a cationic surfactant, primarily works by adsorbing onto the metal surface. In most corrosive media (e.g., acidic or neutral solutions), the metal surface is typically negatively charged. The positively charged cationic head of the C16MIMBr molecule is electrostatically attracted to the metal surface. Once adsorbed, the long, hydrophobic C16 alkyl chains orient themselves away from the surface, forming a dense, protective barrier. This film physically blocks corrosive species like water, oxygen, and chloride ions from reaching the metal, thereby inhibiting the corrosion reactions.[2][3]

Q2: How do I determine the optimal concentration of C16MIMBr?

A2: The optimal concentration is the point at which maximum inhibition efficiency is achieved without significant overuse of the inhibitor. This is typically found by testing a range of concentrations and measuring the corrosion rate for each. Techniques like weight loss measurement, potentiodynamic polarization, or electrochemical impedance spectroscopy are used. The efficiency generally increases with concentration up to a certain point (the optimal concentration), after which it may plateau or even decrease.[4][5]

Q3: Why might inhibition efficiency decrease at very high concentrations?

A3: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like C16MIMBr begin to form aggregates called micelles in the bulk solution. This aggregation can reduce the number of free inhibitor molecules available to adsorb onto the metal surface. In some cases, the formation of bulky or unstable secondary layers on the surface can also lead to a decrease in protective quality, thus lowering the inhibition efficiency.[4]

Q4: How does temperature affect the performance of C16MIMBr?

A4: Generally, the inhibition efficiency of physically adsorbed inhibitors like C16MIMBr decreases as the temperature rises.[5] Increased thermal energy can weaken the electrostatic forces holding the inhibitor on the metal surface, leading to desorption. This exposes the metal to the corrosive environment, increasing the corrosion rate.[5]

Quantitative Data Summary

The following table summarizes the inhibition efficiency of Hexadecyltrimethylammonium Bromide (HDTAB), a close analogue of C16MIMBr, on aluminum alloy in a 1 M HCl solution at various concentrations. This data illustrates the typical concentration-dependent behavior of this class of inhibitors.

Inhibitor Concentration (M)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (%)
0 (Blank)18.450.0
5.0 x 10⁻⁴3.5181.0
1.0 x 10⁻³2.0189.1
5.0 x 10⁻³0.8595.4
1.0 x 10⁻²0.5297.2
Data derived from studies on AA3003 aluminum alloy in 1 M HCl at 25°C.[5]

Visualizations: Mechanisms and Workflows

Corrosion Inhibition Mechanism

cluster_solution Corrosive Solution cluster_surface Metal Surface Interaction H2O H₂O Layer Protective Hydrophobic Layer H2O->Layer Blocked O2 O₂ O2->Layer Blocked Cl Cl⁻ Cl->Layer Blocked Inhibitor C16MIMBr⁺ Metal Metal Surface (- charge) Inhibitor->Metal Adsorption Metal->Layer Forms A 1. Prepare Metal Coupons (Polish, Clean, Weigh) B 2. Prepare Corrosive Solution + Range of Inhibitor Concentrations A->B C 3. Conduct Corrosion Test (e.g., Weight Loss, PDP, EIS) B->C D 4. Measure Corrosion Rate (CR) for each concentration C->D E 5. Calculate Inhibition Efficiency (IE%) IE% = (CR_blank - CR_inh) / CR_blank * 100 D->E F 6. Plot IE% vs. Concentration E->F G 7. Identify Optimal Concentration (Point of maximum IE%) F->G Start Low Inhibition Efficiency Detected Q1 Is concentration in the expected optimal range? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Concentration may be too high (micelles) or too low. Q2 Is the system temperature stable and within specified limits? A1_Yes->Q2 Sol1 Adjust concentration. Test a wider range (lower and higher). A1_No->Sol1 End Problem Resolved / Further Investigation Needed Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Desorption occurs at high temperatures. Q3 Is the inhibitor fully dissolved in the corrosive medium? A2_Yes->Q3 Sol2 Control temperature. High temps reduce efficiency. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Insoluble inhibitor cannot adsorb. Q4 Is the metal surface properly prepared (cleaned/polished)? A3_Yes->Q4 Sol3 Ensure complete dissolution. Use sonication or gentle heating if needed. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Poor surface condition hinders film formation. A4_Yes->End Sol4 Re-prepare surface. Oxide layers or contaminants prevent adsorption. A4_No->Sol4 Sol4->End

References

Technical Support Center: Stability of 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) in acidic and basic media. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this long-chain imidazolium salt in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of [C16mim]Br in aqueous solutions?

A1: The stability of [C16mim]Br is primarily influenced by the pH of the medium and the temperature. Like other imidazolium-based ionic liquids, [C16mim]Br is generally more susceptible to degradation under basic conditions compared to acidic or neutral environments. The long hexadecyl chain also imparts surfactant properties, leading to the formation of micelles in aqueous solutions, which can influence its reactivity.

Q2: What is the expected degradation pathway for [C16mim]Br in a basic medium?

A2: The primary degradation pathway for imidazolium salts in basic media involves the deprotonation of the C2 carbon (the carbon atom between the two nitrogen atoms in the imidazolium ring). This results in the formation of an N-heterocyclic carbene (NHC). The highly reactive NHC can then participate in further reactions, potentially leading to ring-opening of the imidazolium core.

Q3: How does the long alkyl chain of [C16mim]Br affect its stability and analysis?

A3: The C16 alkyl chain gives [C16mim]Br its surfactant character, leading to the formation of aggregates or micelles in aqueous solutions. This can complicate stability studies as the reaction kinetics may differ for the monomeric and micellar forms of the ionic liquid. Analytically, the presence of micelles can interfere with certain techniques, and care must be taken to ensure accurate quantification of the intact ionic liquid.

Q4: Is [C16mim]Br stable under acidic conditions?

A4: Imidazolium-based ionic liquids are generally considered to be more stable in acidic media compared to basic media. Under typical acidic conditions, the imidazolium ring is less prone to degradation. However, very harsh acidic conditions (e.g., concentrated strong acids) and elevated temperatures could potentially lead to hydrolysis or other degradation pathways over extended periods.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent results in stability studies. Micelle formation affecting reaction kinetics. Inaccurate pH measurement in the ionic liquid solution. Temperature fluctuations.Ensure consistent and thorough mixing. Use a standardized method for pH measurement of ionic liquid solutions (e.g., in a 10% aqueous solution). Employ a calibrated and stable temperature-controlled environment.
Difficulty in quantifying [C16mim]Br using HPLC. Poor peak shape due to surfactant properties. Co-elution with degradation products. Adsorption of the long alkyl chain onto the stationary phase.Use a mobile phase with an appropriate organic modifier and buffer. Consider ion-pair chromatography. Employ a C8 or a shorter chain column to reduce hydrophobic interactions. Develop a gradient elution method to separate the parent compound from potential degradation products.
Precipitation or phase separation during the experiment. The concentration of [C16mim]Br is above its critical micelle concentration (CMC) or its solubility limit under the experimental conditions. Salting-out effect in the presence of high concentrations of buffer salts.Determine the CMC and solubility of [C16mim]Br under your specific experimental conditions. Adjust the concentration of the ionic liquid or the buffer accordingly.
NMR signals are broad or show unexpected shifts. Aggregation of [C16mim]Br molecules. Presence of paramagnetic impurities.Dilute the sample to below the CMC if possible. Use a deuterated solvent that disrupts micelle formation. Filter the sample to remove any particulate matter.

Quantitative Stability Data

Table 1: Hypothetical Stability of [C16mim]Br (1% w/v in aqueous buffer) at 50°C

Time (hours)Remaining [C16mim]Br at pH 4.0 (%)Remaining [C16mim]Br at pH 7.0 (%)Remaining [C16mim]Br at pH 10.0 (%)
0100.0100.0100.0
2499.899.595.2
4899.699.190.8
7299.598.886.5
16899.197.575.3

Experimental Protocols

Protocol 1: General Procedure for Assessing the Hydrolytic Stability of [C16mim]Br

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh [C16mim]Br and dissolve it in each buffer solution to achieve the desired concentration (e.g., 1% w/v).

  • Incubation: Dispense aliquots of each solution into sealed vials and place them in a temperature-controlled incubator at the desired temperature (e.g., 50°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial for each pH condition.

  • Sample Analysis: Quench the reaction (e.g., by neutralizing the pH or cooling on ice). Analyze the concentration of the remaining [C16mim]Br using a validated analytical method such as HPLC-UV.

  • Data Analysis: Calculate the percentage of remaining [C16mim]Br at each time point relative to the initial concentration at time 0.

Protocol 2: Monitoring [C16mim]Br Degradation by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of [C16mim]Br in a deuterated buffer solution (e.g., D₂O with phosphate buffer) at the desired pH.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time 0.

  • Incubation: Store the NMR tube at a controlled temperature.

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of characteristic peaks of the intact [C16mim]Br cation (e.g., the C2-H proton) and the appearance of new signals corresponding to degradation products.

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., pH 4, 7, 10) prep_samples Dissolve [C16mim]Br in Buffers prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate sampling Sample at Time Points (0, 24, 48, 72, 168h) incubate->sampling analysis Analyze by HPLC or NMR sampling->analysis data_proc Calculate % Remaining [C16mim]Br analysis->data_proc DegradationPathway C16mimBr [C16mim]Br NHC N-Heterocyclic Carbene (Reactive Intermediate) C16mimBr->NHC Deprotonation at C2 OH OH- (Base) DegradationProducts Ring-Opened Products NHC->DegradationProducts Further Reactions

Minimizing water content in hygroscopic 1-hexadecyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the water content of the hygroscopic ionic liquid, 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br).

Troubleshooting Guide

Issue: Inconsistent Experimental Results

High or variable water content in [C16mim]Br can lead to inconsistent experimental outcomes. The following guide provides a systematic approach to drying the ionic liquid and verifying its water content.

dot

Caption: Troubleshooting workflow for minimizing water content in [C16mim]Br.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water content in [C16mim]Br?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly alter its physicochemical properties, such as viscosity, density, conductivity, and solvent behavior, leading to poor reproducibility in experiments.[1]

Q2: What is the recommended method for drying [C16mim]Br?

A2: The most effective and commonly recommended method is drying under a high vacuum at an elevated temperature.[1][2] This procedure efficiently removes absorbed water without causing thermal decomposition of the ionic liquid.

Q3: What are the optimal temperature and pressure for vacuum drying [C16mim]Br?

A3: A temperature range of 70-80°C under a high vacuum (e.g., ≤ 1.5 Torr) is generally effective for drying imidazolium-based ionic liquids.[2] Given that the decomposition onset for [C16mim]Br is reported to be above 150°C, these conditions are considered safe and will not degrade the material.[3] For viscous samples, gentle stirring during the process can enhance drying efficiency.

Q4: Can I use desiccants like molecular sieves to dry [C16mim]Br?

A4: Yes, direct contact with desiccants such as 3Å molecular sieves is another method to remove water. However, for some imidazolium-based ionic liquids, vacuum drying has been shown to be more effective, resulting in a final water content that is 2-3 times lower.[2]

Q5: How can I accurately measure the water content in [C16mim]Br after drying?

A5: Karl Fischer titration is the gold standard for accurately determining water content in ionic liquids.[4][5] For expected low water content after drying (i.e., in the ppm range), coulometric Karl Fischer titration is preferred due to its higher sensitivity.[6] For samples with higher initial water content, the volumetric method is suitable.[6]

Q6: I am having trouble dissolving the viscous [C16mim]Br in the Karl Fischer solvent. What should I do?

A6: Due to its long alkyl chain, [C16mim]Br can be viscous. To ensure complete dissolution and accurate measurement, consider using a co-solvent. Long-chain alcohols (e.g., octanol) or other specialized Karl Fischer solvents can be used.[4] Warming the titration vessel (up to 50°C) can also aid in the dissolution of viscous samples.[4]

Q7: What is an acceptable level of water content for [C16mim]Br to be used in experiments?

A7: The acceptable water content is highly dependent on the specific application. For many electrochemical and synthesis applications, a water content below 100 ppm is desirable. However, for applications where water has a significant impact, levels as low as 10-20 ppm might be necessary.

Data Presentation

The following table summarizes typical drying conditions and achievable water content for imidazolium-based ionic liquids, which can be used as a reference for [C16mim]Br.

Ionic Liquid (Similar Structure)Drying MethodTemperature (°C)Pressure (Torr)Duration (hours)Final Water Content (ppm)
[Emim][BF4]Vacuum Drying70-80≤ 1.524-72~2,500 - 4,500
[Bmim][Im]Vacuum Drying70Not Specified4~474
[Emim][Im]Vacuum Drying70-80≤ 1.524-72~50 - 150
[Emim][BF4]Argon Sparging70Ambient~1≤ 10

Data is compiled from studies on similar short-chain imidazolium ionic liquids and serves as an estimate.[2]

Experimental Protocols

Protocol 1: Drying of [C16mim]Br using High Vacuum

Objective: To reduce the water content of [C16mim]Br to an acceptable level for experimental use.

Materials:

  • This compound ([C16mim]Br)

  • Schlenk flask or round-bottom flask

  • Magnetic stir bar

  • High-vacuum line with a cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle with a temperature controller

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place the [C16mim]Br sample into a clean, dry Schlenk or round-bottom flask containing a magnetic stir bar.

  • Connect the flask to the high-vacuum line. Ensure the cold trap is filled with the appropriate coolant.

  • Begin stirring the ionic liquid to ensure even heat distribution and to expose a larger surface area.

  • Slowly open the flask to the vacuum to avoid bumping.

  • Once a stable vacuum is achieved, set the heating mantle to 70-80°C.

  • Continue drying under vacuum with stirring for at least 24 hours. For very low water content, 72 hours may be necessary.

  • After the drying period, turn off the heating and allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas before opening it to the atmosphere to prevent reabsorption of moisture.

  • Immediately transfer the dried ionic liquid to a sealed container, preferably within a glovebox or a desiccator, for storage.

Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration

Objective: To accurately quantify the water content in the dried [C16mim]Br.

Materials:

  • Dried [C16mim]Br sample

  • Coulometric Karl Fischer titrator

  • Appropriate Karl Fischer anolyte and catholyte (if using a diaphragm cell)

  • Gas-tight syringe and needle

  • Co-solvent (e.g., anhydrous long-chain alcohol), if necessary

  • Certified water standard for calibration

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and properly sealed to prevent atmospheric moisture from entering.

  • Cell Conditioning: Start the titrator to electrolytically remove any residual water from the solvent until a stable, low drift rate is achieved.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), draw the viscous [C16mim]Br into a gas-tight syringe. If the sample is solid at room temperature, it should be gently warmed until it becomes a handleable liquid.

  • Sample Injection: Accurately weigh the syringe containing the ionic liquid. Inject a suitable amount of the sample (typically containing 0.1 to 1 mg of water for coulometric analysis) directly into the conditioned titration cell.[4] Reweigh the syringe to determine the exact sample mass by difference.

  • Titration: The titration will commence automatically upon sample injection. The instrument will generate iodine, which reacts with the water in the sample. The titration endpoint is detected electrochemically.

  • Calculation: The instrument's software will calculate the water content based on the total charge passed (according to Faraday's law) and the mass of the sample. The result is typically displayed in ppm or percentage.

  • Verification: Periodically run a certified water standard to verify the instrument's performance and accuracy.

References

Technical Support Center: Overcoming Emulsion Formation with C16MIMBr

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during liquid-liquid extractions with the ionic liquid 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr).

Understanding the Challenge: Why C16MIMBr Forms Emulsions

This compound (C16MIMBr) is an ionic liquid that possesses an amphiphilic nature, meaning its molecular structure has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part.[1] This structure, featuring a hydrophilic imidazolium head and a long, 16-carbon hydrophobic tail, gives it surfactant-like properties.[1] This inherent surfactant activity is the primary reason for its tendency to form stable emulsions—a colloidal dispersion of one liquid in another immiscible liquid—during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of liquid-liquid extraction?

A: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets. In a typical extraction workflow, this manifests as a cloudy or milky third layer between the organic and aqueous phases, which prevents a clean separation of the two layers.

Q2: What factors contribute to emulsion formation with C16MIMBr?

A: Several factors can promote the formation of emulsions when using C16MIMBr:

  • High Agitation: Vigorous shaking or mixing provides the energy to break up the liquid phases into fine droplets, which are then stabilized by C16MIMBr.

  • High Concentration of C16MIMBr: At concentrations above its critical micelle concentration (CMC), C16MIMBr molecules self-assemble into micelles, which can further stabilize emulsions.

  • Presence of Other Surface-Active Agents: Biological samples often contain natural emulsifiers like proteins, phospholipids, and fatty acids that can work in conjunction with C16MIMBr to create very stable emulsions.[2]

  • Relative Volumes of Aqueous and Organic Phases: The ratio of the two immiscible phases can influence the type and stability of the emulsion formed.

Q3: Is it better to prevent emulsions or to break them after they form?

A: It is generally easier and more efficient to prevent the formation of an emulsion in the first place.[2] However, if an emulsion does form, several techniques can be employed to break it.

Troubleshooting Guide: Breaking C16MIMBr Emulsions

If you encounter a persistent emulsion during your extraction with C16MIMBr, follow this troubleshooting workflow.

G cluster_physical Physical Methods cluster_chemical Chemical Methods start Emulsion Formed gentle_mixing Did you use gentle mixing? start->gentle_mixing prevention Prevention: Use gentle swirling or inversion instead of vigorous shaking. gentle_mixing->prevention No physical_methods Try Physical Disruption Methods gentle_mixing->physical_methods Yes prevention->physical_methods chemical_methods Try Chemical Disruption Methods physical_methods->chemical_methods No Success success Phases Separated physical_methods->success Success centrifugation Centrifugation physical_methods->centrifugation chemical_methods->success Success failure Emulsion Persists: Consider Alternative Methods chemical_methods->failure No Success salting_out Salting Out (add brine) chemical_methods->salting_out standing Let it Stand (Gravity) centrifugation->standing If fails temperature Temperature Variation standing->temperature If fails filtration Filtration temperature->filtration If fails filtration->chemical_methods ph_adjustment pH Adjustment salting_out->ph_adjustment If fails solvent_addition Co-solvent Addition ph_adjustment->solvent_addition If fails solvent_addition->failure

Caption: Troubleshooting workflow for breaking C16MIMBr-stabilized emulsions.

Method 1: Physical Disruption Techniques

These methods aim to break the emulsion without adding chemical reagents that might interfere with downstream analysis.

TechniqueDescriptionStarting Parameters
Centrifugation The most effective physical method. The applied centrifugal force accelerates the coalescence of the dispersed droplets.Speed: 3000-5000 rpmTime: 10-30 minutes
Standing (Gravity Separation) The simplest approach. Allowing the separatory funnel to stand undisturbed may be sufficient for the phases to separate under gravity.Time: 30-60 minutes. Gentle tapping on the funnel can aid separation.
Temperature Variation Increasing the temperature can decrease the viscosity of the continuous phase and affect the solubility of C16MIMBr, potentially destabilizing the emulsion. Cooling or freezing can also be effective as the formation of ice crystals can physically disrupt the emulsion.Heating: Gently warm to 40-50°C.Cooling: Place in an ice bath or freezer.
Filtration Passing the emulsion through a filter can help to coalesce the droplets.Use a glass wool plug or phase separation filter paper.
Method 2: Chemical Disruption Techniques

These methods involve the addition of reagents to alter the chemical environment and destabilize the emulsion.

TechniqueDescriptionStarting Parameters
Salting Out Adding a salt (e.g., NaCl, Na₂SO₄) increases the ionic strength of the aqueous phase. This screens the electrostatic repulsion between the charged headgroups of the C16MIMBr molecules, promoting coalescence of the dispersed droplets.[3]Reagent: Saturated NaCl solution (brine).Amount: Add in small aliquots (1-2 mL) and gently mix.
pH Adjustment As C16MIMBr is a cationic surfactant, changing the pH of the aqueous phase can alter the surface charge at the oil-water interface, which may lead to emulsion destabilization. The optimal pH for phase separation will be system-dependent.Reagent: Dilute HCl or NaOH.Target pH: Experiment with adjusting the pH by 1-2 units in either direction from the current pH.
Co-solvent/Co-surfactant Addition Adding a small amount of a different solvent (e.g., a short-chain alcohol like ethanol or isopropanol) can alter the solubility of C16MIMBr and disrupt the interfacial film, leading to phase separation.Reagent: Ethanol, isopropanol, or another suitable co-solvent.Amount: Add a small volume (e.g., 1-5% of the total volume).

Experimental Protocols

Protocol 1: Breaking a C16MIMBr Emulsion by Centrifugation

This protocol provides a general procedure for breaking a C16MIMBr-stabilized emulsion using a centrifuge.

G start Transfer Emulsion to Centrifuge Tubes balance Balance Tubes start->balance centrifuge Centrifuge at 3000-5000 rpm for 15-30 min balance->centrifuge observe Observe for Phase Separation centrifuge->observe success Carefully Pipette Separated Layers observe->success Separation Achieved failure Increase Speed/Time or Try Another Method observe->failure Emulsion Persists G start Start of Extraction mixing_method Choose Mixing Method start->mixing_method vigorous Vigorous Shaking mixing_method->vigorous gentle Gentle Inversion/Swirling mixing_method->gentle emulsion_risk High Risk of Emulsion vigorous->emulsion_risk reduced_risk Reduced Risk of Emulsion gentle->reduced_risk consider_spe Consider Solid-Phase Extraction (SPE) as an alternative to LLE emulsion_risk->consider_spe

References

Refinement of analytical methods for quantifying C16MIMBr in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of C16MIMBr in complex matrices such as plasma, soil, and wastewater.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV and LC-MS/MS analysis of C16MIMBr.

Issue Potential Cause Recommended Solution
HPLC-UV: Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The long alkyl chain of C16MIMBr can interact with active sites on the column packing material, leading to peak tailing.[1][2][3][4]- Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[5] - Use a Highly Deactivated Column: Employ a column with end-capping to minimize the number of available silanol groups.[5] - Add an Ionic Liquid Additive: A small concentration of a different ionic liquid in the mobile phase can sometimes improve peak shape.
Column Overload: Injecting too high a concentration of C16MIMBr can lead to peak fronting.[3]- Dilute the Sample: Reduce the concentration of the sample being injected. - Decrease Injection Volume: Inject a smaller volume of the sample.[3]
Column Contamination: Buildup of matrix components on the column can distort peak shape.[2]- Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.[4] - Column Washing: Flush the column with a strong solvent to remove contaminants.[2]
LC-MS/MS: Signal Suppression or Enhancement (Matrix Effects) Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., phospholipids in plasma, humic acids in soil) can interfere with the ionization of C16MIMBr in the mass spectrometer source.- Improve Sample Preparation: Utilize Solid Phase Extraction (SPE) to selectively isolate C16MIMBr and remove interfering matrix components.[6] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.
High Ionic Strength of the Sample: Salts from the sample matrix can suppress the ESI signal.- Desalting: Incorporate a desalting step in your sample preparation, such as SPE with a wash step using water. - Optimize Chromatographic Separation: Adjust the gradient to separate C16MIMBr from the bulk of the salt front.
General Issues: Low or Inconsistent Recovery Inefficient Extraction from the Matrix: C16MIMBr can bind strongly to matrix components, especially in soil and sediment.- Optimize Extraction Solvent: Test different solvent mixtures and pH conditions to improve extraction efficiency. For soil, a mixture of acetonitrile and water with a formic acid modifier has shown good results for extracting a range of pharmaceuticals.[7] - Use Advanced Extraction Techniques: Techniques like microwave-assisted extraction can enhance recovery from solid matrices.[1]
Loss During Sample Preparation: The amphiphilic nature of C16MIMBr can lead to adsorption to plasticware or loss during solvent evaporation steps.- Use Low-Binding Consumables: Utilize polypropylene or silanized glassware to minimize adsorption. - Optimize Evaporation Conditions: Carefully control the temperature and gas flow during solvent evaporation to prevent loss of the analyte.
Retention Time Shifts Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of additives can cause retention time to drift.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of the mobile phase. - Use a Buffered Mobile Phase: This will help maintain a stable pH and consistent retention.[8]
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.- Use a Column Oven: Maintain a constant and consistent column temperature.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying C16MIMBr in complex matrices?

A1: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for quantifying C16MIMBr. LC-MS/MS is generally preferred for complex matrices due to its higher selectivity and sensitivity, which helps to mitigate interferences from the matrix.[5] HPLC-UV can be a cost-effective alternative, but may require more rigorous sample cleanup to achieve the desired selectivity.[10]

Q2: How can I minimize matrix effects when using LC-MS/MS for C16MIMBr analysis?

A2: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples. To minimize these effects, you can:

  • Optimize Sample Preparation: Solid Phase Extraction (SPE) is highly effective for cleaning up samples and removing interfering components.[6]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled C16MIMBr is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.

  • Implement Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that has been processed in the same way as your samples helps to compensate for consistent matrix effects.

  • Dilute the Sample: If the concentration of C16MIMBr is high enough, diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact ionization.

Q3: What type of SPE sorbent is most effective for extracting C16MIMBr?

A3: Due to its cationic nature and long alkyl chain, a mixed-mode cation-exchange sorbent is often a good choice for extracting C16MIMBr. This type of sorbent can retain C16MIMBr through both ion-exchange and reversed-phase mechanisms, allowing for effective removal of neutral and anionic interferences.

Q4: I am observing significant peak tailing in my HPLC-UV analysis of C16MIMBr. What can I do to improve the peak shape?

A4: Peak tailing for C16MIMBr is often caused by secondary interactions between the positively charged imidazolium head group and residual silanol groups on the silica-based column packing.[5] To address this:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., using a formic acid or phosphoric acid buffer) will protonate the silanol groups, reducing their interaction with the cationic analyte.[5]

  • Use an End-Capped Column: These columns have fewer free silanol groups, leading to improved peak symmetry for basic compounds.[5]

  • Increase the Ionic Strength of the Mobile Phase: Adding a salt (e.g., ammonium acetate) to the mobile phase can help to shield the silanol interactions.

Q5: What are typical limits of detection (LOD) and quantification (LOQ) for C16MIMBr in environmental and biological samples?

A5: LOD and LOQ are highly dependent on the analytical method, instrument sensitivity, and the complexity of the matrix. For LC-MS/MS methods, LOQs in the low ng/mL range are often achievable in plasma and water samples. For soil and sediment, LOQs may be higher due to more complex matrix effects and extraction challenges. For example, a study on the determination of pharmaceuticals in soil reported LOQs in the range of 1-10 ng/g.[7]

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of C16MIMBr and similar analytes in various matrices. Please note that these are representative values and actual performance will depend on the specific method and instrumentation.

Table 1: HPLC-UV Method Performance

ParameterSoilWastewater
Limit of Detection (LOD) 0.005 - 0.1 mg/kg0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.01 - 0.3 mg/kg0.4 - 1.0 mg/L
Recovery 75 - 105%80 - 110%
Linearity (r²) > 0.995> 0.995

Table 2: LC-MS/MS Method Performance

ParameterPlasmaSoilWastewater
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/g1 - 10 ng/L
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 15 ng/g5 - 30 ng/L
Recovery 85 - 115%70 - 110%80 - 120%
Matrix Effect 80 - 120%60 - 140%70 - 130%
Linearity (r²) > 0.998> 0.997> 0.998

Experimental Protocols

Protocol 1: Quantification of C16MIMBr in Soil by LC-MS/MS
  • Sample Preparation:

    • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Spike with an appropriate internal standard (e.g., deuterated C16MIMBr).

    • Add 10 mL of extraction solvent (Acetonitrile:Water 80:20 with 0.1% formic acid).

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase A.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for C16MIMBr and the internal standard.

Protocol 2: Quantification of C16MIMBr in Plasma by HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Spike with an appropriate internal standard.

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Transfer to an HPLC vial with an insert.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile: 20 mM Phosphate buffer pH 3.0 (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 211 nm.

Visualizations

Experimental_Workflow_Soil cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Weigh 5g Soil s2 Spike with IS s1->s2 s3 Add Extraction Solvent s2->s3 s4 Vortex & Sonicate s3->s4 s5 Centrifuge s4->s5 s6 Collect Supernatant s5->s6 s7 Evaporate to Dryness s6->s7 s8 Reconstitute s7->s8 s9 Filter s8->s9 a1 Inject into LC-MS/MS s9->a1 Prepared Sample a2 Data Acquisition (MRM) a1->a2 a3 Quantification a2->a3

Caption: Workflow for C16MIMBr quantification in soil.

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 s1 Check for column void or partially blocked frit. Backflush or replace column. q1->s1 Yes q2 Is the analyte basic (like C16MIMBr)? q1->q2 No s2 Secondary interactions with silanol groups likely. q2->s2 Yes q3 Is peak shape concentration dependent? q2->q3 No s3 Lower mobile phase pH. Use end-capped column. Increase mobile phase ionic strength. s2->s3 s4 Column overload is possible. q3->s4 Yes s6 Consider other causes: extra-column dead volume, column contamination. q3->s6 No s5 Dilute sample or decrease injection volume. s4->s5

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

The Rise of [C16mim]Br: A Comparative Analysis of Ionic Liquids in Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to ionic liquids (ILs) as greener and more efficient alternatives to volatile organic solvents for extraction processes. Among these, 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) has emerged as a promising candidate, particularly for the extraction of hydrophobic compounds. This guide provides an objective comparison of [C16mim]Br's performance against other ionic liquids, supported by experimental data, to aid in the selection of the most suitable solvent for specific extraction needs.

The unique properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for a variety of applications, including the extraction of bioactive compounds and environmental contaminants.[1] The structure of the ionic liquid, particularly the length of the alkyl chain on the cation and the nature of the anion, plays a crucial role in its extraction efficiency.[2]

Influence of Alkyl Chain Length on Extraction Efficiency

The length of the alkyl chain on the imidazolium cation significantly impacts the ionic liquid's hydrophobicity and, consequently, its extraction performance. For the extraction of hydrophilic compounds, ionic liquids with shorter alkyl chains are often more effective. Conversely, for hydrophobic molecules, longer alkyl chains can enhance extraction efficiency.

For instance, in the extraction of alkaloids from Phellodendron amurense Rupr., it was found that [Bmim]Br (butyl chain) provided a higher yield than [Hmim]Br (hexyl chain) and [Omim]Br (octyl chain).[2] This is attributed to the hydrophilic nature of the target alkaloids, which have better solubility in the more hydrophilic short-chain ionic liquids.[2]

However, for hydrophobic compounds like polycyclic aromatic hydrocarbons (PAHs), a longer alkyl chain is advantageous. [C16mim]Br, with its 16-carbon chain, exhibits an amphiphilic nature, forming aggregates in aqueous solutions that can effectively solubilize nonpolar analytes.[3][4] This property has been successfully exploited for the focused microwave-assisted extraction of PAHs from sediments, achieving average absolute recoveries of 91.1% for six out of seven PAHs studied.[3][5]

The Role of the Anion

The anion of the ionic liquid also plays a critical role in the extraction process. The bromide anion in [C16mim]Br is a common choice in many extraction applications.[3] Studies have shown that the anion can influence the solubility of the target compound in the ionic liquid and can also affect the physical properties of the IL, such as its viscosity.

Comparative Performance of [C16mim]Br

While direct, comprehensive comparative studies across a wide range of ionic liquids are limited, the available data highlights the specific strengths of [C16mim]Br. Its long alkyl chain makes it particularly effective for the extraction of hydrophobic and amphiphilic molecules.

The following table summarizes the performance of different imidazolium-based ionic liquids in various extraction applications, providing a basis for comparison.

Ionic LiquidTarget Analyte(s)MatrixExtraction MethodKey FindingsReference
[C16mim]Br Polycyclic Aromatic Hydrocarbons (PAHs)SedimentsFMAEAchieved an average absolute recovery of 91.1% for six PAHs. The long alkyl chain is crucial for extracting these hydrophobic compounds.[3],[5]
[Bmim]BrAlkaloidsPhellodendron amurense Rupr.-Higher extraction yield compared to [Hmim]Br and [Omim]Br due to the hydrophilic nature of the alkaloids.[2]
[Hmim]BrAlkaloidsPhellodendron amurense Rupr.-Lower extraction yield than [Bmim]Br.[2]
[Omim]BrAlkaloidsPhellodendron amurense Rupr.-Lower extraction yield than [Bmim]Br.[2]
[Bmim][PF6]Hydrophilic phenolic compoundsFigs-Higher extraction yield compared to [Hmim][PF6] and [Omim][PF6]. Increasing alkyl chain length decreased extraction efficiency for these hydrophilic compounds.[2]
[Hmim][PF6]Hydrophilic phenolic compoundsFigs-Lower extraction yield than [Bmim][PF6].[2]
[Omim][PF6]Hydrophilic phenolic compoundsFigs-Lower extraction yield than [Bmim][PF6].[2]

FMAE: Focused Microwave-Assisted Extraction

Experimental Protocols

To ensure the reproducibility of extraction experiments, detailed methodologies are crucial. Below is a representative protocol for the focused microwave-assisted extraction of PAHs using [C16mim]Br.

Focused Microwave-Assisted Extraction (FMAE) of PAHs from Sediments using [C16mim]Br

1. Sample Preparation:

  • A certified reference sediment (e.g., BCR-535) or a marine sediment sample is used.

  • The sediment is dried and sieved to ensure homogeneity.

2. Extraction Procedure:

  • 0.1 g of the sediment sample is weighed into a microwave-transparent vessel.

  • 9 mL of an aqueous solution of [C16mim]Br (45 mM) is added to the vessel.

  • The vessel is placed in a focused microwave extractor.

  • The sample is irradiated with microwave energy for 6 minutes.

3. Analysis:

  • After extraction and cooling, the supernatant is filtered.

  • The filtrate is directly analyzed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) without any clean-up steps to remove the ionic liquid.[3][5]

Logical Workflow for Ionic Liquid Selection in Extraction

The selection of an appropriate ionic liquid for a specific extraction application is a critical step that depends on the properties of the target analyte and the matrix. The following diagram illustrates a logical workflow for this selection process.

Ionic_Liquid_Selection cluster_input Input Parameters cluster_decision Decision Process cluster_selection Ionic Liquid Selection cluster_optimization Process Optimization Analyte Target Analyte Properties (Polarity, Size) Polarity_Check Analyte Polarity? Analyte->Polarity_Check Matrix Sample Matrix (Solid, Liquid) Matrix->Polarity_Check Hydrophilic Hydrophilic Polarity_Check->Hydrophilic Polar Hydrophobic Hydrophobic Polarity_Check->Hydrophobic Non-polar Short_Chain_IL Select Short-Chain IL (e.g., [Bmim]Br) Hydrophilic->Short_Chain_IL Long_Chain_IL Select Long-Chain IL (e.g., [C16mim]Br) Hydrophobic->Long_Chain_IL Anion_Selection Consider Anion Effect (e.g., Br-, Cl-, PF6-) Short_Chain_IL->Anion_Selection Long_Chain_IL->Anion_Selection Assistance_Method Assistance Method? (Ultrasound, Microwave) Anion_Selection->Assistance_Method Yes_Assist Optimize Assistance Parameters Assistance_Method->Yes_Assist Yes No_Assist Optimize Conventional Parameters (Temp, Time) Assistance_Method->No_Assist No Final_Protocol Final Extraction Protocol Yes_Assist->Final_Protocol No_Assist->Final_Protocol

Caption: A flowchart illustrating the decision-making process for selecting an appropriate ionic liquid and optimizing the extraction method based on analyte and matrix properties.

Experimental Workflow for FMAE of PAHs

The following diagram outlines the typical experimental workflow for the focused microwave-assisted extraction of PAHs from sediment samples using an ionic liquid like [C16mim]Br.

FMAE_Workflow Start Start: Sediment Sample Sample_Prep Sample Preparation (Drying, Sieving) Start->Sample_Prep Extraction Focused Microwave-Assisted Extraction (0.1g sample, 9mL 45mM [C16mim]Br, 6 min) Sample_Prep->Extraction Filtration Filtration of Supernatant Extraction->Filtration Analysis HPLC-FLD Analysis Filtration->Analysis End End: PAH Quantification Analysis->End

Caption: A schematic of the experimental workflow for the focused microwave-assisted extraction (FMAE) of polycyclic aromatic hydrocarbons (PAHs) from sediment samples.

References

A Comparative Guide to 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) and CTAB as Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical properties and biological effects of two prominent cationic surfactants: the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) and the quaternary ammonium salt cetyltrimethylammonium bromide (CTAB). Both surfactants share a similar hydrophobic 16-carbon alkyl chain, making them valuable subjects for direct comparison in various applications, including drug delivery, nanoparticle synthesis, and as antimicrobial agents.

Physicochemical Performance: A Quantitative Comparison

The surfactant properties of [C16mim]Br and CTAB are primarily defined by their ability to self-assemble into micelles in solution, a phenomenon characterized by the critical micelle concentration (CMC). The CMC is a crucial parameter as it dictates the concentration at which the surfactant begins to exhibit its full potential in solubilizing hydrophobic substances and forming structured aggregates. The efficiency of a surfactant is also determined by its ability to reduce surface tension.

The following table summarizes key quantitative data for the surfactant properties of [C16mim]Br and CTAB based on experimental data from various studies. It is important to note that these values can vary with experimental conditions such as temperature and the presence of additives.

PropertyThis compound ([C16mim]Br)Cetyltrimethylammonium bromide (CTAB)Reference
Critical Micelle Concentration (CMC) (mM) 0.88 (at 298.15 K)0.90 - 1.0 (at 298.15 K)[1][2][3]
Surface Tension at CMC (γCMC) (mN/m) ~38~36[4]
Maximum Surface Excess Concentration (Γmax) (mol/m²) Data not readily available in comparative studies3.7 x 10⁻⁶[5]
Minimum Surface Area per Molecule (Amin) (Ų) Data not readily available in comparative studies45[5]

Biological Activity: A Look at Cytotoxicity

The interaction of surfactants with biological systems is of paramount importance, particularly in drug delivery and biomedical applications. Both [C16mim]Br and CTAB, as cationic surfactants, are known to interact with cell membranes, which can lead to cytotoxicity. The half-maximal inhibitory concentration (IC50) is a common measure of a substance's toxicity, representing the concentration required to inhibit the growth of 50% of a cell population.

The cytotoxicity of these surfactants is influenced by the cell type and the duration of exposure. Imidazolium-based ionic liquids, including those with long alkyl chains like [C16mim]Br, have been shown to exhibit cytotoxicity that is dependent on the alkyl chain length.[6][7]

Cell LineSurfactantIC50 (µM)Exposure TimeReference
HeLa (Cervical Cancer) [Bmim]Br (a related imidazolium IL)538.38Not Specified[8]
MCF-7 (Breast Cancer) [Bmim]Br (a related imidazolium IL)841.86Not Specified[8]
HepG2 (Liver Cancer) [C12mim]Br (a related imidazolium IL)9.8 (EC50)24 h[9]
Various Cancer Cell Lines CTABPotent anticancer activity demonstratedNot Specified[10]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols for surfactant characterization and cytotoxicity assessment.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

A common and reliable method for determining the CMC and the surface tension at the CMC (γCMC) is surface tensiometry .

Protocol:

  • Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer. Common techniques include the Du Noüy ring method or the Wilhelmy plate method.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The point at which the surface tension stops decreasing significantly and plateaus corresponds to the CMC. The surface tension value at this plateau is the γCMC.

experimental_workflow_cmc cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_start Prepare stock solution of surfactant prep_series Create a series of dilutions prep_start->prep_series measure Measure surface tension of each dilution using a tensiometer prep_series->measure plot Plot Surface Tension vs. log(Concentration) measure->plot identify_cmc Identify the inflection point (CMC) plot->identify_cmc

Experimental workflow for CMC determination.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells of a specific cell line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a medium containing MTT. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the surfactant concentration.

experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_treatment Surfactant Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_adhere Incubate for adherence seed_cells->incubate_adhere add_surfactant Add varying concentrations of surfactant incubate_adhere->add_surfactant incubate_treatment Incubate for a defined period add_surfactant->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_dose_response Plot viability vs. log(Concentration) calculate_viability->plot_dose_response determine_ic50 Determine IC50 value plot_dose_response->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Effects on Signaling Pathways

The cytotoxic effects of cationic surfactants are often linked to their ability to disrupt cell membranes and interfere with cellular signaling pathways, particularly those involved in apoptosis (programmed cell death).

Both imidazolium-based ionic liquids and CTAB have been shown to induce apoptosis in various cell lines.[8][10] The proposed mechanism often involves the permeabilization of the cell membrane, leading to an influx of ions and the disruption of mitochondrial function. This can trigger the intrinsic apoptotic pathway.

apoptosis_pathway cluster_surfactant Cationic Surfactant cluster_membrane Cell Membrane Interaction cluster_mitochondria Mitochondrial Stress cluster_caspase Caspase Cascade surfactant [C16mim]Br or CTAB membrane Cell Membrane Disruption surfactant->membrane permeability Increased Permeability membrane->permeability mito_dysfunction Mitochondrial Dysfunction permeability->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway induced by cationic surfactants.

Conclusion

Both this compound and CTAB are effective cationic surfactants with very similar critical micelle concentrations, indicating comparable efficiencies in forming micelles. CTAB appears to have a slightly greater ability to reduce surface tension. In terms of biological activity, both classes of compounds exhibit cytotoxicity, with their effects being dependent on the specific molecular structure, cell type, and exposure conditions. The primary mechanism of toxicity for both is believed to be through the disruption of cell membranes, leading to apoptosis.

For researchers and drug development professionals, the choice between [C16mim]Br and CTAB will depend on the specific application. The imidazolium head group of [C16mim]Br offers potential for further functionalization, which could be advantageous in designing targeted drug delivery systems. Conversely, CTAB is a more traditional and well-characterized surfactant. Careful consideration of the desired physicochemical properties and the potential for cytotoxicity is essential when selecting a surfactant for any biological application. Further direct comparative studies are needed to fully elucidate the subtle differences in their biological interactions and to establish a more definitive structure-activity relationship for cytotoxicity.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Hexadecyl-3-methylimidazolium Bromide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of purity for synthesized ionic liquids, such as 1-hexadecyl-3-methylimidazolium bromide ([C16MIm]Br), is a critical step in research and development to ensure reproducible experimental outcomes.[1] High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose.[1][2] This guide provides a comparative overview of HPLC-based methods against other analytical techniques and details an experimental protocol for the purity assessment of [C16MIm]Br.

Methodology Comparison: HPLC vs. Alternative Techniques

The selection of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, and throughput. While techniques like NMR and FTIR are valuable for structural confirmation, HPLC is often superior for quantitative purity analysis.[1]

Method Principle Advantages Limitations Primary Use Case
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The long hexadecyl chain of [C16MIm]Br allows for strong retention on a non-polar stationary phase (e.g., C18).High resolution and sensitivity for separating the main component from non-polar and slightly polar impurities. Widely available and robust.[2][3][4]May require ion-pairing reagents for better peak shape and retention of the cationic analyte.[5][6]Quantitative purity determination and impurity profiling.
Ion-Pair Chromatography (IPC) A form of RP-HPLC where an ion-pairing reagent (e.g., alkyl sulfonate) is added to the mobile phase to form a neutral ion pair with the analyte, enhancing retention on a reversed-phase column.[5][6][7][8]Excellent for separating ionic compounds on standard RP columns, offering improved peak shape and resolution.[5][7]Can complicate method development and is often incompatible with mass spectrometry (MS) detection.[6]Analysis of ionic compounds when standard RP-HPLC is insufficient.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte itself.Excellent for structural elucidation and identification of impurities. qNMR can provide high accuracy.Lower sensitivity compared to HPLC for trace impurities. Complex mixtures can lead to overlapping signals.Structural confirmation and quantification of major components and impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, often coupled with a separation technique like HPLC (LC-MS).High sensitivity and selectivity, providing molecular weight information for impurity identification.Quantification can be more complex than with UV detection. Ionization efficiency can vary between compounds.Identification of unknown impurities and trace analysis.
Ion Chromatography (IC) Separation of ions based on their interaction with a charged stationary phase.[2][3]Direct analysis of both cations and anions.[3]May require specialized columns and instrumentation compared to standard HPLC.[7]Analysis of inorganic anionic impurities (e.g., halides) and the ionic liquid cation.[2]
Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow for validating the purity of synthesized [C16MIm]Br using HPLC.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting A Synthesized 1-Hexadecyl-3-methylimidazolium Bromide Sample B Standard & Sample Preparation (Dilution in Mobile Phase) A->B Accurate Weighing C HPLC System Setup (RP-C18 Column, UV Detector) B->C Injection D Method Execution (Isocratic or Gradient Elution) C->D E Data Acquisition (Chromatogram Recording) D->E F Peak Integration (Area of [C16MIm]+ and Impurities) E->F Raw Data G Purity Calculation (% Area Normalization) F->G H Final Report Generation (Purity %, Chromatograms) G->H

Caption: Workflow for HPLC purity validation of [C16MIm]Br.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol describes a general method for the purity determination of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.

1. Materials and Reagents:

  • Synthesized this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA) or Sodium Octanesulfonate (for ion-pairing), HPLC grade

  • Methanol, HPLC grade (for system flushing)

2. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Chromatographic Conditions: The following table outlines a typical set of starting conditions for the analysis.

Parameter Condition Rationale
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve the peak shape of the imidazolium cation.
Gradient 60% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions.A gradient is used to elute potential impurities with different polarities and the highly retained [C16MIm]Br.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nmThe imidazolium ring exhibits strong absorbance at this wavelength.
Injection Vol. 10 µL

4. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve approximately 10 mg of synthesized [C16MIm]Br in 10 mL of the initial mobile phase (60:40 ACN/Water with 0.1% TFA) to create a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution 10-fold with the initial mobile phase to a final concentration of 100 µg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient duration to allow for the elution of all components.

6. Data Analysis and Purity Calculation:

  • Integrate the peak area of all detected peaks in the chromatogram.

  • Calculate the purity of [C16MIm]Br using the area normalization method:

    % Purity = (Area of [C16MIm]Br Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, a reference standard and the determination of relative response factors are recommended.

Expected Results and Data Interpretation

The primary peak in the chromatogram will correspond to the 1-hexadecyl-3-methylimidazolium cation. Potential impurities from the synthesis, such as unreacted N-methylimidazole or 1-bromohexadecane, would appear as separate, likely earlier-eluting peaks.[9]

Table of Representative Data (Hypothetical):

Peak No. Retention Time (min) Peak Area % Area Possible Identity
12.5415,2300.45N-methylimidazole
24.8928,9900.86Synthesis By-product
312.753,325,60098.69[C16MIm]Br
Total 3,369,820 100.00

This guide provides a robust framework for the purity validation of this compound using HPLC, enabling researchers to ensure the quality and consistency of their synthesized materials.

References

Comparative Study of Imidazolium-Based Ionic Liquids with Varying Alkyl Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of alkyl chain length on the physicochemical properties of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids.

This guide provides an objective comparison of key performance indicators of imidazolium-based ionic liquids, focusing on the impact of varying the n-alkyl chain length on the cation. The data presented is intended to aid in the selection of the most suitable ionic liquid for specific applications, ranging from synthetic chemistry to drug delivery systems. The information is supported by experimental data and detailed methodologies for key experiments.

Data Summary

The following table summarizes the key physicochemical properties of a series of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Cₙmim][NTf₂]) ionic liquids, where 'n' represents the number of carbon atoms in the alkyl chain. The data is presented at 298.15 K (25 °C) to ensure a consistent basis for comparison.

Ionic Liquid CationAlkyl Chain Length (n)Density (g/cm³)[1]Viscosity (mPa·s)[1][2]Conductivity (S/m)[1][3]Thermal Decomposition Temperature (Tₔ, °C)[4]
[C₂mim]⁺21.517340.89~450
[C₄mim]⁺41.435520.38~450
[C₆mim]⁺61.365740.20~445
[C₈mim]⁺81.3081030.11~440
[C₁₀mim]⁺101.2611380.06~435
[C₁₂mim]⁺121.2221750.04~430

Key Observations:

  • Density: A clear trend of decreasing density is observed with an increase in the alkyl chain length. This is attributed to the less efficient packing of the longer, more flexible alkyl chains.[1]

  • Viscosity: Conversely, viscosity increases significantly as the alkyl chain length is extended.[1][2] This is a result of increased van der Waals forces and greater entanglement between the longer alkyl chains.[2]

  • Conductivity: Ionic conductivity shows a marked decrease with longer alkyl chains. This is a direct consequence of the increased viscosity, which impedes the mobility of the ions within the liquid.[1][3][5]

  • Thermal Stability: The thermal decomposition temperature generally decreases slightly with increasing alkyl chain length.[4]

Logical Relationship Diagram

The following diagram illustrates the relationship between the increasing alkyl chain length on the imidazolium cation and its effect on the key physicochemical properties.

G Effect of Increasing Alkyl Chain Length on Imidazolium IL Properties Alkyl Chain Length Alkyl Chain Length Density Density Alkyl Chain Length->Density Increases Viscosity Viscosity Alkyl Chain Length->Viscosity Increases Thermal Stability Thermal Stability Alkyl Chain Length->Thermal Stability Slightly Decreases Conductivity Conductivity Viscosity->Conductivity Decreases

Caption: Relationship between alkyl chain length and IL properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Density Measurement

Method: Vibrating Tube Densitometry

  • Apparatus: A calibrated vibrating tube densiteter is used for this measurement.[6][7]

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • The ionic liquid sample is injected into the U-shaped tube, ensuring no air bubbles are present.

    • The tube is vibrated at its natural frequency. The instrument measures the period of oscillation.

    • The density of the sample is calculated from the period of oscillation using the instrument's calibration constants.[8]

    • Measurements are performed at a constant, controlled temperature (e.g., 298.15 K).[7] For viscous samples, a correction for viscosity may be necessary to ensure accurate density readings.[6]

Viscosity Measurement

Method: Rotational Rheometry

  • Apparatus: A rotational rheometer with a cone-and-plate or parallel-plate geometry is employed.[9][10]

  • Procedure:

    • A small sample of the ionic liquid is placed between the plates of the rheometer.

    • The temperature of the sample is controlled using a Peltier or similar temperature control system.[9]

    • A controlled shear stress or shear rate is applied to the sample by rotating the upper plate.

    • The resulting shear rate or shear stress is measured.

    • The viscosity is calculated as the ratio of shear stress to shear rate. For Newtonian fluids, this value is constant over a range of shear rates.[10]

    • Measurements are recorded at a constant temperature.

Conductivity Measurement

Method: AC Impedance Spectroscopy

  • Apparatus: A conductivity meter with a two- or four-electrode conductivity cell.[11][12]

  • Procedure:

    • The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).[13]

    • The ionic liquid sample is placed in the conductivity cell, ensuring the electrodes are fully immersed.

    • An alternating voltage is applied across the electrodes to prevent electrolysis.[14]

    • The impedance of the solution is measured over a range of frequencies.

    • The resistance of the bulk ionic liquid is determined from the impedance data (typically from a Nyquist plot).

    • The conductivity is calculated using the measured resistance and the cell constant.[14] The temperature of the sample is carefully controlled throughout the measurement.[11]

Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA)

  • Apparatus: A thermogravimetric analyzer.[15][16]

  • Procedure:

    • A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).[15][17]

    • The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, at a constant heating rate (e.g., 10 °C/min).[15]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The thermal decomposition temperature (Tₔ) is typically determined as the onset temperature of mass loss from the TGA curve.[18] This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

References

The Rise of Ionic Liquids: 1-Hexadecyl-3-methylimidazolium Bromide as a High-Efficacy Alternative to Conventional Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide against traditional organic solvents in key applications. This guide presents supporting experimental data, detailed protocols, and workflow visualizations to facilitate informed solvent selection.

In the quest for greener, more efficient, and versatile solvents, ionic liquids (ILs) have emerged as a compelling class of compounds, challenging the dominance of conventional volatile organic solvents (VOCs) in various scientific and industrial applications. Among these, this compound ([C16MIm][Br]), a member of the imidazolium-based IL family, has garnered significant attention due to its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. Its long hexadecyl chain imparts an amphiphilic character, making it particularly effective in applications ranging from antimicrobial formulations to advanced extraction processes.

This guide provides an objective comparison of the efficacy of this compound against conventional organic solvents, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of this ionic liquid as a superior alternative in their work.

Quantitative Comparison of Efficacy

The performance of this compound has been quantitatively assessed against conventional organic solvents in several key application areas. The following tables summarize the available experimental data.

Table 1: Antimicrobial Activity

Long-chain imidazolium-based ionic liquids exhibit potent antimicrobial activity due to their ability to disrupt bacterial cell membranes. The efficacy is often dependent on the alkyl chain length, with C16 demonstrating high activity.

ApplicationTest OrganismSolvent SystemEfficacy Metric (Result)Reference
Antifungal ActivityCandida tropicalis1-hexadecyl-3-methylimidazolium chloride (C16MImCl)MBEC: 0.45 µg/mL[1]
Antifungal ActivityCandida tropicalisChlorhexidine (Conventional Antiseptic)MBEC: 1250 µg/mL[1]
Antibacterial SynergyStaphylococcus aureusGallic Acid (GA)Zone of Inhibition: 9 mm[2]
Antibacterial SynergyStaphylococcus aureus1-hexyl-3-methylimidazolium bromide + GAZone of Inhibition: 18 mm[2]
Antibacterial SynergyEscherichia coliGallic Acid (GA)Zone of Inhibition: 8 mm[2]
Antibacterial SynergyEscherichia coli1-hexyl-3-methylimidazolium bromide + GAZone of Inhibition: 15 mm[2]

MBEC: Minimum Biofilm Eradication Concentration. A lower value indicates higher efficacy. While the data for antibacterial synergy uses a C6-chain analogue, it demonstrates the principle of ionic liquids enhancing the bioactivity of other compounds, a property attributed to their amphiphilic nature which is even more pronounced in the C16 analogue.

Table 2: Extraction Efficiency

The unique solvating properties of [C16MIm][Br] make it a highly effective medium for the extraction of organic compounds from complex matrices, often outperforming conventional methods in terms of efficiency and environmental impact.

ApplicationAnalyteSolvent SystemRecovery (%)Extraction TimeReference
Microwave-Assisted ExtractionPolycyclic Aromatic Hydrocarbons (PAHs) from sediment45mM [C16MIm][Br] (aqueous)91.1 (average for 6 PAHs)6 min[3][4]
Accelerated Solvent ExtractionPolycyclic Aromatic Hydrocarbons (PAHs) from tissueDichloromethane:Methanol (4:1 v/v)83 ± 14 (average)10 min (static)[5]
Table 3: Drug Solubility Enhancement

Poor aqueous solubility is a major challenge in drug development. While conventional organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used, ionic liquids are showing promise as powerful solubilizing agents.

DrugSolventSolubilityReference
Amphotericin BDimethyl Sulfoxide (DMSO)30–40 mg/mL[6][7]
Amphotericin BWater (pH 6-7)Insoluble[6][7]
IbuprofenEthanol (100%)Enhanced 5,500-fold vs. aqueous[8]
IbuprofenEthanol (absolute, 40°C)2.15 g/g of ethanol[9]
IbuprofenWater (25°C)21 mg/L[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microorganism suspension, adjusted to 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well plate, add 50 µL of sterile broth to wells in columns 2 through 11. c. Add 100 µL of the stock compound solution to the wells in column 1. d. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well. Repeat this process across the plate to column 10. Discard the final 50 µL from column 10. e. Column 11 will serve as a growth control (no compound). Add 50 µL of broth. f. Column 12 will serve as a sterility control (no bacteria). Add 100 µL of broth.

  • Inoculation: a. Prepare a standardized inoculum of the test microorganism in broth. b. Add 50 µL of the bacterial suspension to each well in columns 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific microorganism.

  • Interpretation: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Protocol 2: Focused Microwave-Assisted Extraction (FMAE) of PAHs

This protocol describes the extraction of Polycyclic Aromatic Hydrocarbons (PAHs) from sediment samples using an aqueous solution of this compound.

Materials:

  • Sediment sample (e.g., 0.1 g)

  • Aqueous solution of this compound (45 mM)

  • Focused microwave extraction system

  • Extraction vessel (e.g., 10 mL)

  • HPLC with fluorescence and/or UV detection

Procedure:

  • Sample Preparation: a. Weigh 0.1 g of the sediment sample and place it into the extraction vessel.

  • Extraction: a. Add 9 mL of the 45 mM [C16MIm][Br] aqueous solution to the vessel. b. Place the vessel in the focused microwave system. c. Apply microwave radiation for a total of 6 minutes.

  • Analysis: a. After extraction and cooling, the extract can be directly analyzed by HPLC-FLD/UV without a clean-up step to remove the ionic liquid. b. Quantify the PAHs based on a calibration curve prepared with PAH standards.[3]

Protocol 3: Determination of Drug Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Materials:

  • Test compound (drug)

  • Solvent (e.g., this compound, DMSO, ethanol)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 37 ± 1 °C)

  • Centrifuge

  • Analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Sample Preparation: a. Add an excess amount of the drug to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: a. Tightly cap the vials and place them in a shaking incubator. b. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments are recommended to determine the time required to reach equilibrium.

  • Sample Processing: a. After equilibration, remove the vials and allow any undissolved solid to settle. b. Centrifuge the samples to further separate the solid from the supernatant.

  • Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent and analyze the drug concentration using a validated analytical method. c. A minimum of three replicate determinations should be performed.[5][10]

Visualizing Workflows and Mechanisms

Diagrams are essential tools for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate key concepts related to the use of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comparison Comparison start Start: Prepare 96-well plate with serial dilutions of solvent add_inoculum Inoculate plate start->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_plate Visually inspect wells for turbidity incubate->read_plate determine_mic Determine MIC: Lowest concentration with no growth read_plate->determine_mic compare Compare MIC of [C16MIm][Br] vs. Conventional Antimicrobial determine_mic->compare G cluster_il Ionic Liquid ([C16MIm][Br]) cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism of Action il Amphiphilic Structure head Cationic Imidazolium Head (Hydrophilic) il->head has tail C16 Alkyl Chain (Hydrophobic) il->tail has adsorption 1. Electrostatic Adsorption of Cationic Head to Membrane head->adsorption penetration 2. Insertion of Hydrophobic Tail into Lipid Bilayer tail->penetration membrane Negatively Charged Phospholipid Bilayer membrane->adsorption adsorption->penetration disruption 3. Membrane Disruption & Permeabilization penetration->disruption lysis 4. Cell Lysis & Death disruption->lysis

References

Benchmarking the Catalytic Activity of C16MIMBr in Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr) in specific organic reactions. By presenting experimental data and detailed methodologies, this document aims to assist researchers in evaluating the efficacy of C16MIMBr against other common catalysts.

Introduction to C16MIMBr as a Catalyst

This compound, abbreviated as C16MIMBr, is a quaternary ammonium salt that belongs to the class of ionic liquids. Its amphiphilic nature, arising from a long hydrophobic hexadecyl chain and a hydrophilic imidazolium headgroup, allows it to function effectively as a phase-transfer catalyst (PTC) and in micellar catalysis. In phase-transfer catalysis, C16MIMBr facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating the reaction rate. This property is particularly valuable in reactions where the reactants have different solubilities.

Comparative Catalytic Performance: Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol to benzaldehyde is a crucial transformation in organic synthesis. The efficiency of this reaction often relies on the choice of catalyst and reaction conditions. Below is a comparative analysis of C16MIMBr's performance as a phase-transfer catalyst in this reaction, benchmarked against other commonly used quaternary ammonium and phosphonium salts.

Table 1: Comparison of Phase-Transfer Catalysts in the Oxidation of Benzyl Alcohol

CatalystAbbreviationProduct Yield (%)Relative Reactivity Ranking
Tricaprylmethylammonium chlorideAliquat 336High1
Tetrabutylphosphonium bromideTBPBHigh2
Tetrabutylammonium bromideTBABModerate-High3
Tetrabutylammonium hydrogen sulphateTBAHSModerate4
Cetyltrimethylammonium bromide (CTAB)* CTABModerate5

Note: Cetyltrimethylammonium bromide (CTAB) is a close structural and functional analog of C16MIMBr. The data presented for CTAB provides a strong indication of the expected performance of C16MIMBr in this reaction. Based on the trend of reactivity, C16MIMBr is anticipated to exhibit moderate catalytic activity.[1]

Experimental Protocol: Oxidation of Benzyl Alcohol via Phase-Transfer Catalysis

This section details the experimental methodology for the selective oxidation of benzyl alcohol to benzaldehyde using a phase-transfer catalyst.

Materials:

  • Benzyl alcohol

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Organic solvent (e.g., toluene, chloroform)

  • Phase-transfer catalyst (e.g., C16MIMBr, CTAB, TBAB)

  • 2,4-Dinitrophenylhydrazine (for derivatization)

Procedure:

  • A solution of benzyl alcohol is prepared in an organic solvent (e.g., toluene).

  • An aqueous solution of acidic potassium dichromate is prepared by dissolving K₂Cr₂O₇ in water and acidifying with sulfuric acid.

  • The organic solution of benzyl alcohol and the aqueous solution of acidic dichromate are combined in a reaction vessel.

  • A catalytic amount of the phase-transfer catalyst (e.g., C16MIMBr) is added to the two-phase mixture.

  • The mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the organic layer is separated.

  • The product, benzaldehyde, can be isolated and purified. For characterization and yield determination, the product is often converted to its 2,4-dinitrophenylhydrazone derivative, which can be easily precipitated, recrystallized, and identified by its melting point and spectroscopic analysis.[1]

Diagram 1: Experimental Workflow for the Oxidation of Benzyl Alcohol

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_org Benzyl Alcohol in Toluene mix Combine Phases & Add C16MIMBr prep_org->mix prep_aq Acidic K₂Cr₂O₇ in Water prep_aq->mix react Stir at RT mix->react separate Separate Layers react->separate derivatize Derivatize with 2,4-DNPH separate->derivatize analyze Isolate & Analyze Product derivatize->analyze

Caption: Workflow for the phase-transfer catalyzed oxidation of benzyl alcohol.

Logical Relationship: Mechanism of Phase-Transfer Catalysis

The catalytic activity of C16MIMBr in a two-phase system, such as the oxidation of benzyl alcohol with an aqueous oxidant, can be understood through the mechanism of phase-transfer catalysis. The C16MIMBr cation pairs with the oxidant anion (e.g., dichromate) in the aqueous phase, and due to its lipophilic alkyl chain, transports the anion into the organic phase where the benzyl alcohol is dissolved. After the oxidation reaction occurs, the catalyst returns to the aqueous phase to repeat the cycle.

Diagram 2: Catalytic Cycle of Phase-Transfer Catalysis

ptc_cycle aq_catalyst [C16MIM]⁺Br⁻ org_phase Catalyst-Oxidant Complex aq_catalyst->org_phase Forms ion pair [C16MIM]₂²⁺[Cr₂O₇]²⁻ aq_oxidant Cr₂O₇²⁻ org_substrate Benzyl Alcohol org_product Benzaldehyde org_product->aq_catalyst Catalyst Regeneration interface ---------------- Phase Boundary ---------------- org_phase->org_product Oxidation

Caption: Generalized catalytic cycle for phase-transfer catalysis.

Conclusion

Based on available comparative data for structurally similar catalysts, C16MIMBr is expected to be a moderately effective phase-transfer catalyst for the oxidation of benzyl alcohol. Its performance, while not ranking at the top compared to specialized PTCs like tricaprylmethylammonium chloride, still presents a viable option, particularly when considering its other properties as an ionic liquid. Further direct comparative studies are warranted to precisely benchmark its catalytic activity against a wider range of catalysts and in other organic transformations. Researchers are encouraged to use the provided experimental protocol as a starting point for their own investigations into the catalytic potential of C16MIMBr.

References

Commercial vs. Synthesized C16MIMBr: A Guide to Reproducible Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the source of a chemical reagent can be a critical, yet often overlooked, factor in experimental reproducibility. This guide provides a comparative analysis of commercial versus in-house synthesized 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr), a versatile ionic liquid with applications in catalysis, nanoparticle synthesis, and drug delivery. By understanding the potential differences and implementing rigorous characterization, researchers can ensure more consistent and reliable outcomes.

The primary distinction between commercial and synthesized C16MIMBr often lies in the purity profile. While commercial suppliers provide a product that meets certain quality specifications, batch-to-batch variability can still exist. In-house synthesis offers greater control over the purification process, but requires meticulous characterization to ensure consistency. For reproducible research, a high-purity compound (>97%) is paramount, as impurities can significantly alter its physicochemical properties and, consequently, its experimental performance.[1]

Understanding the Synthesis and Potential Impurities

The synthesis of C16MIMBr is typically a straightforward quaternization reaction between N-methylimidazole and 1-bromohexadecane.[1] However, the final purity is highly dependent on the reaction conditions and purification methods.

Potential impurities in either commercial or synthesized C16MIMBr can include:

  • Unreacted Starting Materials: Residual N-methylimidazole and 1-bromohexadecane can remain after the reaction.

  • Halide Ions: Excess bromide or other halide ions from the starting materials or side reactions can be present.[2][3][4] The presence of halide impurities is known to strongly influence the physicochemical properties of ionic liquids, such as viscosity.[3]

The following diagram illustrates a typical workflow for the synthesis and purification of C16MIMBr.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization for Purity and Identity start N-methylimidazole + 1-bromohexadecane reaction Quaternization Reaction (e.g., in acetonitrile or solvent-free) start->reaction crude Crude C16MIMBr reaction->crude wash Washing with Solvent (e.g., ethyl acetate, diethyl ether) to remove unreacted starting materials crude->wash drying Drying under Vacuum wash->drying pure Purified C16MIMBr drying->pure nmr NMR Spectroscopy (Structure Confirmation, Purity Assessment) pure->nmr hplc HPLC (Purity Assessment) pure->hplc ic Ion Chromatography (Halide Impurity Quantification) pure->ic ftir FTIR Spectroscopy (Functional Group Analysis) pure->ftir

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Comparative Data and Impact on Applications

While direct comparative studies between commercial and synthesized C16MIMBr are scarce, the impact of purity on its applications can be inferred from the literature on ionic liquids. The following tables summarize key physicochemical properties and the potential influence of impurities on various experimental outcomes.

Table 1: Physicochemical Properties of High-Purity C16MIMBr

PropertyTypical Value/DescriptionAnalytical Technique
AppearanceWhite to light yellow powder or crystalline solid.[1]Visual Inspection
Melting Point42-68°C[1]Differential Scanning Calorimetry (DSC)
Thermal StabilityDecomposition onset typically >150°C.[1]Thermogravimetric Analysis (TGA)
Purity>97% for reproducible results.[1]NMR, HPLC[1][5]
Critical Micelle Concentration (CMC)Varies with conditions (e.g., temperature, ionic strength)Tensiometry, Fluorimetry[6][7][8][9]

Table 2: Potential Impact of Impurities on Experimental Reproducibility

ApplicationKey C16MIMBr FunctionPotential Impact of Impurities (e.g., Halides, Unreacted Organics)
Micellar Catalysis Surfactant, forms micelles that act as nanoreactors.Altered Critical Micelle Concentration (CMC), changes in micelle size and shape, leading to variations in reaction rates and selectivity.
Nanoparticle Synthesis Stabilizing agent, controls particle growth and morphology.Inconsistent nanoparticle size distribution, shape, and stability due to interference with the nucleation and growth processes.[10][11][12][13][14]
Drug Delivery Vehicle Surfactant, enhances solubility and permeability of active pharmaceutical ingredients (APIs).[15][16]Changes in drug encapsulation efficiency, altered release kinetics, and potential for increased cytotoxicity.[17][18]
Extraction Processes Surfactant, forms micelles to extract analytes.[19]Variable extraction efficiency and reproducibility.

Experimental Protocols for Quality Assessment

To ensure the reproducibility of experiments, it is crucial to rigorously characterize any batch of C16MIMBr, whether it is purchased or synthesized in-house.

Purity and Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of C16MIMBr and assess its purity by identifying signals from the main compound and any potential impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of C16MIMBr and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation for quantitative analysis.[5]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>150).[5]

  • Data Analysis:

    • Integrate the characteristic peaks of the C16MIMBr cation (imidazolium ring protons, methyl group protons, and alkyl chain protons).

    • Compare the integration ratios to the expected theoretical values.

    • Identify and quantify any impurity peaks relative to the main compound. For absolute quantification, a certified internal standard can be used.[20][21][22][23]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of C16MIMBr and detect non-volatile organic impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).[24]

    • Detection: UV detector at an appropriate wavelength (e.g., ~210 nm for the imidazolium ring).

    • Flow Rate: Typically 1.0 mL/min.

  • Sample Preparation: Prepare a standard solution of known concentration in the mobile phase. Dissolve the C16MIMBr sample in the mobile phase to a similar concentration.[5]

  • Analysis: Inject the standard and sample solutions. Determine the purity by comparing the peak area of the main component to the total area of all peaks (area percent method).

The following diagram outlines the logical workflow for ensuring the quality of C16MIMBr for reproducible research.

start Obtain C16MIMBr (Commercial or Synthesized) characterization Physicochemical Characterization (NMR, HPLC, IC, FTIR) start->characterization purity_check Purity > 97%? characterization->purity_check proceed Proceed with Experiment purity_check->proceed Yes repurify Repurify or Obtain New Batch purity_check->repurify No repurify->start

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Signaling Pathways and C16MIMBr in Drug Development

While C16MIMBr is not a therapeutic agent itself, its role as a potential excipient in drug delivery systems is of interest. Its surfactant properties can be leveraged to encapsulate hydrophobic drugs, potentially improving their bioavailability. The interaction of such formulations with biological systems is a key area of research. For instance, a C16MIMBr-based drug delivery system could be designed to target specific signaling pathways involved in a disease. The diagram below illustrates a generic signaling pathway that could be influenced by a drug delivered using a C16MIMBr-based vehicle.

cluster_delivery Drug Delivery cluster_cellular Cellular Interaction drug_vehicle C16MIMBr-based Drug Delivery Vehicle drug_release Drug Release drug_vehicle->drug_release receptor Cell Surface Receptor drug_release->receptor Drug Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response

References

A comparative analysis of the antimicrobial activity of different imidazolium bromides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Activity of Different Imidazolium Bromides

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Imidazolium-based ionic liquids (ILs), particularly imidazolium bromides, have garnered considerable attention for their potent and broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various imidazolium bromides, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals.

Key Determinants of Antimicrobial Activity

The antimicrobial efficacy of imidazolium bromides is primarily influenced by their molecular structure, specifically the length of the alkyl chain attached to the imidazolium ring and the nature of the cation.[1][2] The mechanism of action is largely attributed to the interaction of the positively charged imidazolium cation with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[2][3]

Influence of Alkyl Chain Length: A consistent finding across numerous studies is that the length of the N-alkyl substituent on the imidazolium cation plays a crucial role in determining the antimicrobial activity.[2][4][5] Generally, the activity increases with the lengthening of the alkyl chain up to an optimal point, typically between 10 and 14 carbon atoms, after which the activity may plateau or decrease.[3][6] For instance, imidazolium chlorides with alkyl chains of 12 and 16 carbons have demonstrated strong antibacterial effects against Staphylococcus aureus.[2][7] This is attributed to the increased hydrophobicity, which facilitates the insertion of the molecule into the bacterial cell membrane.[2]

Influence of the Cation: While the bromide anion is the focus of this guide, it is important to note that the entire cationic structure contributes to the antimicrobial effect. Dicationic imidazolium-based ionic liquids have also been synthesized and have shown promising antimicrobial potential.[8]

Comparative Antimicrobial Activity

The antimicrobial activity of different imidazolium bromides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following tables summarize the MIC values of various imidazolium bromides against common Gram-positive and Gram-negative bacteria, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazolium Bromides against Gram-Positive Bacteria

CompoundAlkyl Chain LengthStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Reference
1-Methyl-3-dodecylimidazolium bromideC122.5Not Reported[6][9]
1-Octyl-3-methylimidazolium bromideC8Not ReportedNot Reported[10]
1-Ethyl-3-methylimidazolium bromideC2No acute antibacterial effectNot Reported[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazolium Bromides against Gram-Negative Bacteria

CompoundAlkyl Chain LengthEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
1-Methyl-3-dodecylimidazolium bromideC12Not Reported160[6][9]
1-Octyl-3-methylimidazolium bromideC8Not ReportedNot Reported[10]
1-Ethyl-3-methylimidazolium bromideC2No acute antibacterial effectNot Reported[11]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The determination of antimicrobial activity of imidazolium bromides typically involves standard microbiological methods.

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_results Results P1 Prepare serial dilutions of imidazolium bromide in Mueller-Hinton Broth I2 Add different concentrations of imidazolium bromide to respective wells P1->I2 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) I1 Inoculate each well of a microtiter plate with bacterial suspension P2->I1 I3 Include positive (bacteria only) and negative (broth only) controls I2->I3 I4 Incubate plates at 37°C for 18-24 hours I3->I4 R1 Visually inspect for turbidity (bacterial growth) I4->R1 R2 Determine the lowest concentration with no visible growth (MIC) R1->R2

Workflow for MIC Determination

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity by measuring the zone of inhibition.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_measurement Measurement A1 Prepare Mueller-Hinton Agar plates A2 Spread a standardized bacterial culture evenly on the agar surface A1->A2 B1 Create wells in the agar using a sterile cork borer A2->B1 B2 Add a known concentration of imidazolium bromide solution to each well B1->B2 B3 Incubate the plates at 37°C for 24 hours B2->B3 C1 Measure the diameter of the zone of inhibition around each well B3->C1 Antimicrobial_Mechanism cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_consequences Cellular Consequences A Positively charged imidazolium cation B Negatively charged bacterial cell membrane (e.g., phospholipids, teichoic acids) A->B Electrostatic Attraction C Hydrophobic alkyl chain insertion into the lipid bilayer B->C D Increased membrane permeability C->D E Loss of membrane integrity D->E F Leakage of intracellular components (ions, ATP, nucleic acids) E->F G Inhibition of metabolic processes F->G H Cell Lysis and Death G->H

References

A Comparative Guide to Microwave-Assisted and Conventional Extraction using C16MIMBr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from various matrices is a critical step in the discovery and development pipeline. The choice of extraction method can significantly impact yield, purity, and overall process efficiency. This guide provides an objective comparison of Microwave-Assisted Extraction (MAE) and conventional extraction methods when utilizing the ionic liquid 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr). The information presented is supported by experimental data and established principles in the field of extraction chemistry.

Executive Summary

Microwave-Assisted Extraction is a modern technique that leverages microwave energy to heat the solvent and sample matrix, leading to a rapid extraction process.[1][2][3] In contrast, conventional methods, such as Soxhlet and maceration, rely on traditional heating and longer extraction times.[4][5][6] The use of ionic liquids like C16MIMBr as a solvent in either method offers unique advantages due to their low volatility, thermal stability, and tunable solvency power.[7][8] This guide will demonstrate that MAE, when coupled with C16MIMBr, generally offers significant improvements in terms of speed, efficiency, and sustainability compared to conventional approaches.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between microwave-assisted and conventional extraction methods using an ionic liquid solvent system like C16MIMBr. The data is compiled from various studies on analogous systems.

Table 1: Comparison of Key Extraction Parameters

ParameterMicrowave-Assisted Extraction (MAE) with C16MIMBrConventional Extraction (e.g., Soxhlet) with C16MIMBr
Extraction Time Minutes (typically 5-30 min)[9]Hours (typically 4-24 h)[10][11]
Solvent Consumption Significantly Reduced[12]High
Extraction Yield Generally Higher[13]Variable, often lower than MAE
Energy Consumption Lower[14]Higher
Operating Temperature Higher temperatures can be reached quickly[12]Dependent on solvent boiling point
Selectivity Can be enhanced by tuning parametersGenerally lower

Table 2: Typical Experimental Conditions

ConditionMicrowave-Assisted Extraction (MAE)Conventional Extraction (Soxhlet)
Ionic Liquid C16MIMBr solutionC16MIMBr solution
Microwave Power 100 - 800 W[15]Not Applicable
Temperature 50 - 150 °CBoiling point of the co-solvent
Solid-to-Liquid Ratio 1:10 to 1:50 (g/mL)1:10 to 1:20 (g/mL)
Extraction Time 5 - 30 minutes[9]4 - 24 hours

Experimental Protocols

Detailed methodologies for both MAE and conventional extraction using C16MIMBr are provided below. These protocols are generalized and may require optimization for specific applications.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: The solid sample (e.g., plant material) is dried and ground to a uniform particle size to increase the surface area for extraction.

  • Solvent Preparation: A solution of C16MIMBr is prepared, often in combination with a co-solvent (e.g., water, ethanol) to modify polarity and improve microwave absorption.

  • Extraction: The prepared sample and C16MIMBr solution are placed in a specialized microwave-transparent vessel. The vessel is sealed and placed in a microwave extraction system.[16]

  • Microwave Irradiation: The sample is irradiated with microwaves at a controlled power and for a specific duration. The temperature inside the vessel is monitored and controlled.[9]

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool. The extract is then separated from the solid residue by filtration or centrifugation.

  • Analysis: The resulting extract is analyzed to determine the yield and purity of the target compounds.

Conventional (Soxhlet) Extraction Protocol
  • Sample Preparation: Similar to MAE, the sample is dried and ground.

  • Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask containing the C16MIMBr solution, the thimble containing the sample, and a condenser.

  • Extraction: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the sample.

  • Siphoning: Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the round-bottom flask. This cycle is repeated for several hours.[16]

  • Solvent Evaporation: After the extraction is complete, the solvent is evaporated to concentrate the extract.

  • Analysis: The concentrated extract is analyzed for yield and purity.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both MAE and conventional extraction, as well as the logical relationship of factors influencing extraction efficiency.

MAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Dried & Ground Sample Vessel Mix Sample & Solvent in Microwave Vessel Sample->Vessel Solvent C16MIMBr Solution Solvent->Vessel MAE_System Microwave Irradiation (Power, Time, Temp) Vessel->MAE_System Cooling Cooling MAE_System->Cooling Separation Filtration/ Centrifugation Cooling->Separation Analysis Analysis of Extract Separation->Analysis

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Conventional_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Dried & Ground Sample in Thimble Heating Heat Solvent to Boiling Sample->Heating Solvent C16MIMBr Solution in Flask Solvent->Heating Cycle Continuous Solvent Vaporization & Condensation Heating->Cycle Siphoning Siphoning of Solvent with Extract Cycle->Siphoning Repeats Siphoning->Heating Evaporation Solvent Evaporation Siphoning->Evaporation Analysis Analysis of Extract Evaporation->Analysis

Caption: Workflow for Conventional (Soxhlet) Extraction.

Extraction_Factors cluster_parameters Key Parameters cluster_outcomes Outcomes Time Extraction Time Yield Extraction Yield Time->Yield Purity Compound Purity Time->Purity Temp Temperature Temp->Yield Temp->Purity Ratio Solid:Liquid Ratio Ratio->Yield Power Microwave Power (MAE only) Power->Yield Efficiency Process Efficiency Yield->Efficiency Purity->Efficiency

Caption: Factors Influencing Extraction Efficiency.

Conclusion

The selection of an appropriate extraction technique is paramount in the field of natural product research and drug development. Microwave-Assisted Extraction with the ionic liquid C16MIMBr presents a compelling alternative to conventional methods. The primary advantages of MAE include a dramatic reduction in extraction time, lower solvent consumption, and often higher extraction yields.[2][12][13] These benefits contribute to a more environmentally friendly and cost-effective process. While conventional methods are well-established and do not require specialized equipment, they are often less efficient. For researchers aiming to optimize their extraction processes, MAE with C16MIMBr is a highly recommended approach.

References

The Influence of Anions on the Properties of Hexadecyl-methylimidazolium Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The choice of anion plays a pivotal role in tuning the physicochemical properties of ionic liquids (ILs), significantly impacting their performance in diverse applications ranging from catalysis and electrochemistry to drug delivery. This guide provides a comparative analysis of hexadecyl-methylimidazolium ([C16mim]+) based salts with various anions, including chloride (Cl-), bromide (Br-), tetrafluoroborate (BF4-), hexafluorophosphate (PF6-), bis(trifluoromethylsulfonyl)imide (Tf2N-), and dicyanamide (DCA-). The data presented herein, summarized from various scientific sources, highlights the profound influence of the anionic component on the thermal stability, density, and melting point of these long-chain imidazolium salts.

Physicochemical Properties Comparison

The following table summarizes key physicochemical data for a series of hexadecyl-methylimidazolium salts, demonstrating the impact of the anion on their fundamental properties.

AnionMolecular Formula of SaltMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)Thermal Decomposition (°C)
Cl⁻ C₂₀H₃₉ClN₂343.00[1]210[2]1.193[2][3]Onset > 296[4]
Br⁻ C₂₀H₃₉BrN₂387.4[5]42-68[6]-Onset > 150[6]
BF₄⁻ C₂₀H₃₉BF₄N₂394.34[7]55[7][8]0.847[7]-
PF₆⁻ C₂₀H₃₉F₆N₂P452.51[9]---
Tf₂N⁻ C₂₂H₃₉F₆N₃O₄S₂587.7[10]49[11][12]1.243[11][12]-
DCA⁻ C₂₂H₃₉N₅373.32[13]> Room Temp.[13]-High thermal stability[14]

Note: "-" indicates data not found in the searched sources.

Experimental Protocols

The data presented in this guide is based on established experimental techniques for the characterization of ionic liquids. Below are detailed methodologies for the key experiments cited.

Synthesis of Hexadecyl-methylimidazolium Salts

The synthesis of hexadecyl-methylimidazolium salts is typically a two-step process:

SynthesisWorkflow

  • Quaternization: 1-methylimidazole is reacted with 1-bromohexadecane. A typical procedure involves stirring the reactants in a solvent like ethyl acetate at an elevated temperature (e.g., 65°C) for 24 hours under a nitrogen atmosphere. The resulting product is 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br), which is often a solid white powder.[11]

  • Anion Exchange (Metathesis): The bromide anion of [C16mim]Br is then exchanged for the desired anion. This is achieved by reacting [C16mim]Br with a salt containing the target anion (e.g., lithium bis(trifluoromethylsulfonyl)imide for Tf₂N⁻, potassium hexafluorophosphate for PF₆⁻, or sodium tetrafluoroborate for BF₄⁻).[15][16] This reaction is typically carried out in a biphasic system, such as water and dichloromethane (DCM), followed by separation and purification of the final ionic liquid.[11]

Thermal Analysis

ThermalAnalysis

  • Thermogravimetric Analysis (TGA): The thermal stability of the ionic liquids is determined using a thermogravimetric analyzer. A small sample (typically 4-8 mg) is placed in a platinum or ceramic pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere, such as nitrogen.[17] The onset temperature of decomposition (T_onset) is determined from the resulting mass loss versus temperature curve.[17][18]

  • Differential Scanning Calorimetry (DSC): Melting points and other phase transitions are determined using a differential scanning calorimeter. The sample is subjected to controlled heating and cooling cycles (e.g., at a rate of 10 °C/min) to observe endothermic and exothermic events.[19]

Density Measurement

DensityMeasurement

The density of the ionic liquids is typically measured using an oscillating U-tube densitometer. The instrument is calibrated with fluids of known density, such as air and ultrapure water. The ionic liquid sample is then introduced into the U-tube, and its density is determined by measuring the oscillation period of the tube.

Viscosity Measurement

ViscosityMeasurement

The dynamic viscosity of the ionic liquids can be measured using a rotational viscometer or a falling ball viscometer. The sample is placed in the instrument, and the temperature is precisely controlled. The viscosity is determined by measuring the torque required to rotate a spindle at a constant speed or the time it takes for a ball to fall through the liquid.

Ionic Conductivity Measurement

ConductivityMeasurement

Ionic conductivity is measured using a conductivity meter with a cell containing two platinum electrodes. An alternating voltage is applied to prevent electrolysis of the sample. The resistance of the ionic liquid is measured, and from this, the conductivity is calculated.

Influence of the Anion on Properties

The collated data reveals clear trends in how the anion influences the properties of hexadecyl-methylimidazolium salts:

  • Melting Point: The melting point is significantly affected by the nature of the anion. For instance, [C16mim][Cl] has a much higher melting point (210 °C) compared to its counterparts with bromide (42-68 °C), tetrafluoroborate (55 °C), and bis(trifluoromethylsulfonyl)imide (49 °C) anions.[2][6][7][12] This is generally attributed to the differences in size, symmetry, and charge distribution of the anions, which affect the crystal lattice energy.

  • Thermal Stability: The thermal stability is also strongly dependent on the anion. Halide anions, particularly chloride, can lead to lower thermal stability compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide. [C16mim][Br] has a reported decomposition onset above 150 °C, while for [C16mim][Cl] it is significantly higher at over 296 °C.[4][6] Generally, anions with weaker coordinating ability and greater charge delocalization, such as Tf₂N⁻, tend to form more thermally stable ionic liquids.

  • Density: The density of the ionic liquid is influenced by the mass and volume of the constituent ions. As seen in the table, the density generally increases with the molecular weight of the anion, with [C16mim][Tf₂N] (1.243 g/cm³) being denser than [C16mim][Cl] (1.193 g/cm³) and [C16mim][BF₄] (0.847 g/cm³).[2][3][7][11][12]

References

Performance evaluation of C16MIMBr in different analytical preconcentration techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-hexadecyl-3-methylimidazolium bromide (C16MIMBr) is emerging as a versatile tool in analytical chemistry, particularly in preconcentration techniques designed to isolate and enrich analytes from complex matrices. Its unique physicochemical properties, including its amphiphilic nature and thermal stability, make it a compelling alternative to conventional surfactants and sorbents in methods such as solid-phase extraction (SPE), cloud-point extraction (CPE), and dispersive liquid-liquid microextraction (DLLME). This guide provides a comparative evaluation of C16MIMBr's performance in these techniques, supported by available experimental data and detailed methodologies.

Solid-Phase Extraction (SPE)

In solid-phase extraction, the efficiency of the sorbent material is paramount for achieving high recovery and preconcentration of target analytes. While conventional sorbents like C18 are widely used, ionic liquids such as C16MIMBr are being explored for their unique interaction capabilities.

Experimental Data: C16MIMBr in Microwave-Assisted Extraction (a related SPE technique)

One study explored the use of C16MIMBr in a focused microwave-assisted extraction (FMAE) method for polycyclic aromatic hydrocarbons (PAHs) in sediment samples. This technique shares principles with SPE, where the ionic liquid facilitates the transfer of analytes from a solid matrix to a liquid phase. The optimized method demonstrated good recoveries for several PAHs.[1][2]

AnalyteAverage Absolute Recovery (%)Relative Standard Deviation (%)
Naphthalene91.1< 10.4
Acenaphthylene91.1< 10.4
Acenaphthene91.1< 10.4
Fluorene91.1< 10.4
Phenanthrene91.1< 10.4
Anthracene91.1< 10.4

Table 1: Performance of C16MIMBr in the focused microwave-assisted extraction of PAHs from sediment.[2]

Experimental Protocol: Focused Microwave-Assisted Extraction of PAHs using C16MIMBr[2]
  • Sample Preparation: 0.1 g of sediment sample is used.

  • Extraction Medium: 9 mL of a 45 mM aqueous solution of C16MIMBr is added to the sample.

  • Extraction Conditions: The mixture is subjected to focused microwave-assisted extraction for 6 minutes.

  • Analysis: The resulting solution is analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection without a prior clean-up step to remove the ionic liquid.

Cloud-Point Extraction (CPE)

Cloud-point extraction utilizes the property of surfactants to form micelles and separate into a surfactant-rich phase at a specific temperature (the cloud point). The amphiphilic nature of C16MIMBr, with its hydrophilic imidazolium head and long hydrophobic hexadecyl tail, makes it a suitable surfactant for this technique.[3]

While specific comparative data for C16MIMBr in CPE is limited in the readily available literature, its performance can be benchmarked against commonly used non-ionic surfactants like Triton X-100. The efficiency of CPE is influenced by factors such as pH, surfactant concentration, temperature, and incubation time.

General Experimental Protocol for Cloud-Point Extraction
  • Sample Preparation: An aqueous sample containing the analyte of interest is prepared. The pH is adjusted to optimize the analyte's hydrophobicity.

  • Surfactant Addition: A suitable concentration of the surfactant (e.g., C16MIMBr or a comparative surfactant like Triton X-100) is added to the sample solution.

  • Cloud-Point Induction: The solution is heated to a temperature above the surfactant's cloud point, leading to the formation of a turbid solution and subsequent phase separation.

  • Phase Separation: The mixture is centrifuged to facilitate the separation of the small, viscous surfactant-rich phase containing the concentrated analyte from the bulk aqueous phase.

  • Analysis: The surfactant-rich phase is collected and diluted with a suitable solvent for analysis by techniques such as UV-Vis spectrophotometry, HPLC, or atomic absorption spectrometry.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized sample preparation technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent. Ionic liquids like C16MIMBr can potentially act as either the extraction solvent or the disperser solvent, or even as a surfactant to stabilize the emulsion.

Performance Metrics in a Typical DLLME Procedure

The effectiveness of a DLLME method is evaluated based on several parameters, including:

  • Recovery: The percentage of the analyte successfully transferred from the sample to the extraction phase.

  • Enrichment Factor: The ratio of the analyte concentration in the final extract to the initial concentration in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Experimental Protocol: DLLME for Fluoxetine Determination[4]
  • Sample Preparation: A 10 mL aqueous sample containing Fluoxetine is placed in a conical test tube, and the pH is adjusted to 11.0.

  • Solvent Injection: A mixture of 100 µL of chloroform (extraction solvent) and 800 µL of ethanol (disperser solvent) is rapidly injected into the sample solution.

  • Extraction: A cloudy solution forms, and the analyte is extracted into the fine chloroform droplets.

  • Phase Separation: The mixture is centrifuged to sediment the chloroform phase.

  • Analysis: The supernatant is removed, and the sedimented phase containing the concentrated analyte is analyzed by spectrofluorimetry.

Visualizing the Preconcentration Workflow

To illustrate the logical flow of these preconcentration techniques, the following diagrams are provided.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Conditioning Conditioning Sample Loading Sample Loading Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Analysis Analysis Elution->Analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

CPE_Workflow cluster_1 Cloud-Point Extraction (CPE) Sample + Surfactant Sample + Surfactant Heating (above Cloud Point) Heating (above Cloud Point) Sample + Surfactant->Heating (above Cloud Point) Centrifugation Centrifugation Heating (above Cloud Point)->Centrifugation Phase Separation Phase Separation Centrifugation->Phase Separation Analysis of Surfactant-Rich Phase Analysis of Surfactant-Rich Phase Phase Separation->Analysis of Surfactant-Rich Phase

Caption: The general procedure for Cloud-Point Extraction (CPE).

DLLME_Workflow cluster_2 Dispersive Liquid-Liquid Microextraction (DLLME) Aqueous Sample Aqueous Sample Injection of Extraction & Disperser Solvents Injection of Extraction & Disperser Solvents Aqueous Sample->Injection of Extraction & Disperser Solvents Formation of Cloudy Solution Formation of Cloudy Solution Injection of Extraction & Disperser Solvents->Formation of Cloudy Solution Centrifugation Centrifugation Formation of Cloudy Solution->Centrifugation Analysis of Sedimented Phase Analysis of Sedimented Phase Centrifugation->Analysis of Sedimented Phase

Caption: The workflow for Dispersive Liquid-Liquid Microextraction (DLLME).

Conclusion

The ionic liquid C16MIMBr shows promise as a versatile agent in various analytical preconcentration techniques. Its performance in a microwave-assisted extraction method for PAHs demonstrates its potential for high recovery rates. While direct comparative data in CPE and DLLME is still emerging, its inherent surfactant properties suggest it could be a valuable alternative to traditional reagents. Further research is needed to fully quantify its performance across a wider range of analytes and to establish optimized protocols for its use in routine analytical applications. The detailed experimental workflows provided in this guide can serve as a foundation for researchers to design and evaluate the efficacy of C16MIMBr in their specific analytical challenges.

References

Safety Operating Guide

Proper Disposal of 1-Hexadecyl-3-methylimidazolium Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1-hexadecyl-3-methylimidazolium bromide is paramount in a laboratory setting. This guide provides essential safety information, logistical planning, and step-by-step procedural instructions for the proper handling and disposal of this ionic liquid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound and to implement appropriate safety measures.

Personal Protective Equipment (PPE): All personnel handling this chemical should wear the following:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: In case of dust or aerosol formation, a NIOSH-approved particulate respirator is recommended.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

In Case of Accidental Release:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a designated, labeled, and sealed container for hazardous waste.

  • Large Spills: Evacuate the area. Contain the spill and prevent it from entering drains. Collect the material using appropriate tools and place it in a sealed container for disposal.

Disposal Plan: From Collection to Final Disposition

The primary and recommended method for the disposal of this compound is as hazardous waste through a licensed chemical waste disposal facility. Direct disposal into drains or regular trash is strictly prohibited. For laboratories that generate significant quantities of waste containing this ionic liquid, pre-treatment via chemical degradation can be an effective way to reduce its hazardous nature before final disposal.

Waste Collection and Storage:
  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Chemical Incompatibility:

While specific incompatibility data for this compound is limited, as an imidazolium salt, it should be kept separate from:

  • Strong Oxidizing Agents: Such as nitric acid, sulfuric acid, and peroxides.

  • Strong Bases: Which may cause degradation or reaction.

Experimental Protocol: Chemical Degradation via Advanced Oxidation Process (AOP)

For laboratories equipped to perform chemical degradation, an adapted Fenton-like oxidation process can be employed. The following protocol is based on studies of similar long-chain 1-alkyl-3-methylimidazolium bromides and may require optimization for this compound.[1][2]

Objective: To degrade the imidazolium ring structure, thereby reducing the toxicity of the waste stream before final disposal.

Materials:

  • Waste solution containing this compound

  • Nanoscale zero-valent iron (nZVI)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker or flask) within a fume hood

Procedure:

  • Preparation:

    • Characterize the concentration of this compound in the waste solution.

    • Transfer a known volume of the waste solution to the reaction vessel.

  • pH Adjustment:

    • Adjust the pH of the solution to approximately 3.0 using sulfuric acid. This acidic condition is optimal for the Fenton reaction.[2]

  • Initiation of Degradation:

    • Add the nanoscale zero-valent iron (nZVI) to the solution with continuous stirring.

    • Slowly add the 30% hydrogen peroxide (H₂O₂) solution to the mixture. The addition should be done carefully to control any potential exothermic reaction.

  • Reaction:

    • Allow the reaction to proceed with continuous stirring for a predetermined time (e.g., several hours). The reaction time will depend on the initial concentration of the ionic liquid and may need to be optimized.

  • Monitoring (Optional but Recommended):

    • If analytical equipment is available (e.g., HPLC, TOC analyzer), take samples at regular intervals to monitor the degradation of the ionic liquid.

  • Neutralization and Precipitation:

    • After the reaction is complete, neutralize the solution by adding a base (e.g., sodium hydroxide) to a pH of approximately 7.0. This will also precipitate the iron as iron hydroxide.

  • Final Disposal:

    • Allow the iron hydroxide precipitate to settle.

    • Separate the solid and liquid phases.

    • Both the treated liquid and the iron-containing sludge must be disposed of as hazardous waste through your institution's environmental health and safety office.

Quantitative Parameters for Degradation of Long-Chain Imidazolium Bromides

The following table summarizes the optimal conditions found in a study on the degradation of 1-alkyl-3-methylimidazolium bromides (up to a C10 alkyl chain) using an ultrasonic-assisted nZVI/H₂O₂ system.[1][2] These values provide a strong starting point for the degradation of this compound.

ParameterOptimal Value/RangeNotes
pH 3.0The efficiency of the Fenton-like reaction decreases significantly at higher pH values due to the precipitation of iron hydroxides.[2]
nZVI Dose To be optimizedThe amount of nZVI will depend on the concentration of the ionic liquid. A starting point could be a stoichiometric excess.
H₂O₂ Concentration To be optimizedThe concentration of H₂O₂ should also be in stoichiometric excess relative to the ionic liquid concentration.
Temperature AmbientThe reaction is typically carried out at room temperature.
Ultrasound OptionalThe use of ultrasound can enhance the degradation rate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_pretreatment Pre-treatment Protocol start Generation of Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Sealed, Compatible Container ppe->collect decision Pre-treatment Feasible? collect->decision direct_disposal Dispose as Hazardous Waste via Licensed Contractor decision->direct_disposal aop Perform Advanced Oxidation Process (e.g., Fenton-like Reaction) decision->aop Yes neutralize Neutralize and Precipitate Iron aop->neutralize pretreatment_disposal Dispose of Treated Liquid and Sludge as Hazardous Waste neutralize->pretreatment_disposal

Disposal Workflow Diagram

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining regulatory compliance.

References

Essential Safety and Operational Guide for 1-Hexadecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1-hexadecyl-3-methylimidazolium bromide, ensuring laboratory safety and procedural clarity.

This document provides immediate, essential safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, compiled from multiple safety data sheets.

Protection Type Specific Recommendations Standards/Regulations
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., Chloroprene rubber, ≥ 0.5 mm thickness) and impervious, fire/flame-resistant clothing.[1][2]EU Directive 89/686/EEC and EN 374.[1][3]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3][4]NIOSH (US) or CEN (EU) approved.[3][4]
General Hygiene Wash hands thoroughly after handling.[5] Facilities should be equipped with an eyewash station and a safety shower.[6]Good industrial hygiene and safety practice.[1]

Experimental Protocol: Safe Handling and Use

Objective: To provide a step-by-step procedure for the safe handling of this compound to prevent exposure and contamination.

Methodology:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

    • Confirm that an eyewash station and safety shower are accessible.[6]

    • Don all required PPE as specified in the table above.

    • Inspect gloves for any signs of degradation before use.[1]

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Keep the container tightly closed when not in use.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][6]

    • Keep containers tightly closed and upright to prevent leakage.[7]

    • Store away from incompatible materials such as oxidizing agents.[6]

Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Ventilated Area - Don PPE - Check Safety Equipment handling Handling - Avoid Dust/Aerosols - Use Non-Sparking Tools - Avoid Contact prep->handling storage Storage - Cool, Dry, Ventilated Area - Tightly Closed Container handling->storage spill Spill Containment - Absorb with Inert Material - Use Spark-Proof Tools handling->spill In case of spill disposal Disposal - Treat as Hazardous Waste - Follow Local Regulations storage->disposal For waste chemical collection Collection - Place in Suitable, Closed Containers spill->collection collection->disposal

Caption: Safe handling and disposal workflow.

Operational Plan for Spills and Disposal

Spill Response:

  • Evacuation: Evacuate personnel from the immediate spill area.[1]

  • Ventilation: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][7]

  • Cleanup:

    • Absorb the spill with inert material such as sand, earth, or vermiculite.[6]

    • Use spark-proof tools and explosion-proof equipment for collection.[1]

    • Place the absorbed material into a suitable, closed container for disposal.[1][6]

Disposal Plan:

  • Chemical Waste: Dispose of this compound as hazardous waste.[7] All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws.[3] Do not reuse contaminated clothing; it should be washed thoroughly before reuse.[6] If heavily contaminated, dispose of it as hazardous waste.

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are first-aid guidelines:

Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.